N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22/h1-4,7-10,19-22H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVXRKRRCLZZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124061-43-4 | |
| Record name | N,N'-Bis(5-hydroxysalicylidene)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling the Potential of a Versatile Schiff Base Ligand
An In-Depth Technical Guide to the Characterization of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of the well-known "salen" ligand, is a tetradentate Schiff base that has garnered significant interest in the scientific community. Its structure, featuring two phenolic hydroxyl groups and two imine nitrogens, provides four coordination sites, making it an exceptional chelating agent for a wide array of metal ions.[1][2][3] This ability to form stable metal complexes is the cornerstone of its utility in diverse fields such as catalysis, materials science, and analytical chemistry.[1] The addition of a hydroxyl group at the 5-position on each salicylaldehyde ring modifies the electronic properties and potential coordination behavior compared to the parent salen ligand, opening new avenues for research and application.
This guide offers a comprehensive technical overview of the essential methodologies employed to synthesize and rigorously characterize this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: Synthesis Pathway
The synthesis of this compound is typically achieved through a straightforward condensation reaction. This reaction forms the characteristic azomethine (imine) linkages (C=N) that define Schiff bases.
Core Synthesis Logic
The reaction involves the nucleophilic attack of the primary amine groups of ethylenediamine on the carbonyl carbons of two equivalents of 2,5-dihydroxybenzaldehyde (or 5-hydroxysalicylaldehyde). The subsequent dehydration drives the reaction to completion, yielding the desired Schiff base ligand. The choice of solvent, typically an alcohol like ethanol or methanol, is critical as it effectively dissolves the reactants while allowing the product, which is often less soluble, to precipitate upon formation, simplifying purification.[4][5]
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve 2,5-dihydroxybenzaldehyde (20 mmol) in 15-20 mL of absolute ethanol in a round-bottom flask. Gentle warming may be required to achieve full dissolution.
-
Amine Addition: In a separate vessel, dissolve ethylenediamine (10 mmol) in 30 mL of absolute ethanol.
-
Condensation Reaction: Slowly add the ethylenediamine solution to the stirred aldehyde solution at room temperature.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.[4] A color change and the formation of a precipitate are typically observed.
-
Isolation: After cooling the mixture to room temperature, and then further in an ice bath, collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[4][5] The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]
-
Drying: Dry the final product, a crystalline solid, in a vacuum desiccator over silica gel.[5]
Caption: Workflow for the synthesis of the target Schiff base.
Part 2: Physicochemical and Spectroscopic Characterization
A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
Fundamental Properties
Confirming basic physical constants is the first step in characterization. The melting point, in particular, serves as a crucial indicator of purity; a sharp, well-defined melting point is characteristic of a pure substance.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [6] |
| Molecular Weight | 300.31 g/mol | [6] |
| Appearance | Yellow crystalline powder/flakes | [7] |
| Melting Point | ~127-128 °C (for parent salen) | [8] |
| Solubility | Insoluble in water | [8] |
Note: The melting point for the parent N,N'-Bis(salicylidene)ethylenediamine is provided as a reference; the 5-hydroxy derivative is expected to have a different but distinct melting point.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is indispensable for identifying the key functional groups present in the molecule. The analysis confirms the successful formation of the imine bond and the persistence of the hydroxyl groups from the starting material.
Self-Validating Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk. This ensures a uniform path length for the IR beam and minimizes scattering.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Validation: The spectrum is validated by the appearance of the C=N stretch and the disappearance of the C=O and primary amine (N-H) stretches from the starting materials.
Expected Characteristic Vibrations:
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3400 (broad) | O-H stretch | Confirms the presence of phenolic hydroxyl groups. Broadness indicates hydrogen bonding.[9] |
| ~3050 | Aromatic C-H stretch | Indicates the presence of the benzene rings. |
| ~2930 | Aliphatic C-H stretch | Corresponds to the ethylenediamine bridge.[9] |
| ~1630 | C=N stretch (imine) | Crucial peak: Confirms the formation of the Schiff base linkage.[9] |
| ~1500-1450 | C=C stretch | Aromatic ring vibrations. |
| ~1380 | C-N stretch | Vibration of the carbon-nitrogen single bond.[10] |
| ~1280 | C-O stretch | Phenolic C-O bond vibration. |
UV-Visible (UV-Vis) Spectroscopy
Causality: This technique probes the electronic transitions within the molecule, providing information about the conjugated π-system. Schiff bases like this one typically exhibit distinct absorption bands corresponding to π → π* and n → π* transitions.
Self-Validating Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.
-
Validation: The presence of characteristic absorption maxima confirms the electronic structure. The position of these maxima can be sensitive to solvent polarity (solvatochromism), which can provide further insight into the electronic nature of the ground and excited states.[11]
Expected Electronic Transitions:
| Wavelength (λ_max) | Electronic Transition | Associated Chromophore |
| ~260 nm | π → π | Benzene ring |
| ~320 nm | π → π | Imine (C=N) group and conjugated system |
| ~400-450 nm | n → π* | Lone pair on imine nitrogen |
Note: These values are based on the parent salen ligand and may shift due to the electronic effect of the 5-hydroxy substituent. Studies show two primary absorption maxima around 260 and 320 nm.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structural elucidation in solution. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.
Self-Validating Protocol:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts, signal integrations (for ¹H), and splitting patterns must be fully consistent with the proposed molecular structure.
Expected ¹H NMR Signals (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 2H | Phenolic -OH | Deshielded due to strong intramolecular H-bonding with imine N.[14] |
| ~8.3 | Singlet | 2H | Imine -CH=N- | Deshielded due to the electronegativity of N and conjugation.[14] |
| ~7.3 - 6.8 | Multiplet | 6H | Aromatic C-H | Protons on the substituted benzene rings. |
| ~3.9 | Singlet | 4H | Ethylene -CH₂-CH₂- | Protons of the ethylenediamine bridge.[14] |
| (variable) | Singlet (broad) | 2H | 5-position -OH | Chemical shift can be variable and depend on concentration/solvent. |
Note: The signal for the 5-position hydroxyl group may exchange with residual water in the solvent, leading to a broad signal or its absence.
Part 3: Thermal Analysis
Understanding the thermal stability of a compound is critical for applications that may involve elevated temperatures, such as in catalysis or materials fabrication.
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Causality: TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition profile and thermal stability.[15] DSC measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like melting, crystallization, and glass transitions.[16]
Self-Validating Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an inert crucible (e.g., alumina).
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]
-
Validation: The TGA curve should show distinct mass loss steps corresponding to the removal of residual solvent/water and the subsequent decomposition of the organic molecule.[9] The DSC curve should show an endothermic peak corresponding to the melting point observed visually.
Caption: Workflow for thermal analysis using TGA and DSC.
Expected Thermal Behavior:
-
< 200 °C: A small initial weight loss may be observed, corresponding to the loss of physically adsorbed water or residual solvent.[9]
-
> 200 °C: The major weight loss occurs, corresponding to the thermal decomposition of the organic ligand structure itself.[9]
Conclusion
The comprehensive characterization of this compound through the integrated use of spectroscopic and thermal analysis provides an unambiguous confirmation of its structure, purity, and stability. This rigorous validation is a prerequisite for its successful application in advanced research and development, from designing novel catalysts to fabricating new functional materials. The methodologies outlined in this guide provide a robust framework for scientists to generate high-quality, reliable data for this versatile and promising Schiff base ligand.
References
- Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. Journal of Nanostructures.
- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis. ChemicalBook.
- N,N'-Bis(salicylidene)ethylenediamine. Chem-Impex.
- Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). ResearchGate.
- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 1H NMR spectrum. ChemicalBook.
- N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2. ResearchGate.
- Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. MedCrave online.
- Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. MedCrave online.
- (PDF) UV-VIS Absorption Spectral Studies of N, N ′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. ResearchGate.
- N,N′-Bis (salicylidene) ethylenediamine (salen). ResearchGate.
- UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science.
- Article - UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Digital Repository.
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- Structure of N,N'–ethylenebis(salicylidenimine)& N,N'bis(benzoylacetone)Ethylenediamine respectively. ResearchGate.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE. ChemicalBook.
- Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. NIH.
- N,N'-Bis(salicylidene)ethylenediamine, 98%. Thermo Fisher Scientific.
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An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a Schiff base ligand, represents a class of compounds that has garnered significant attention in coordination chemistry and materials science. Its versatile chelating nature allows for the formation of stable complexes with a variety of metal ions, opening avenues for applications in catalysis, chemosensing, and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between two equivalents of a 5-hydroxysalicylaldehyde derivative and one equivalent of ethylenediamine.[3][4] The reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of a weak acid like acetic acid to facilitate the imine formation.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Ethylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (optional)
Procedure:
-
Dissolve 2,5-dihydroxybenzaldehyde (2 equivalents) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate container, dissolve ethylenediamine (1 equivalent) in absolute ethanol.
-
Slowly add the ethanolic solution of ethylenediamine dropwise to the stirred solution of 2,5-dihydroxybenzaldehyde at room temperature.[3]
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain it for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]
-
Dry the purified product under vacuum to obtain this compound as a crystalline solid.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a Schiff base provides characteristic signals for the azomethine proton (-CH=N-), aromatic protons, and the protons of the ethylenediamine bridge. For this compound, the azomethine proton is expected to appear as a singlet in the range of 8.5-8.9 ppm.[6] The aromatic protons will exhibit multiplets in the aromatic region (typically 6.5-8.0 ppm), and the protons of the ethylenediamine bridge will likely appear as a singlet or a multiplet around 3.3-4.0 ppm.[7] The phenolic hydroxyl protons will give rise to a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of 158-165 ppm.[6] The aromatic carbons and the carbons of the ethylenediamine bridge will also have distinct chemical shifts.
Expected NMR Data for this compound:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH=N- (imine) | ~8.5-8.9 (s) | ~158-165 |
| Aromatic C-H | ~6.5-8.0 (m) | ~110-160 |
| -CH₂-CH₂- | ~3.3-4.0 (s or m) | ~50-60 |
| Phenolic O-H | Variable (br s) | - |
| Aromatic C-OH | - | ~150-160 |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key vibrational bands that confirm the presence of its functional groups.
Key FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3500 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=N (Imine) | Stretching | 1600-1630 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Phenolic) | Stretching | 1200-1300 |
The presence of a strong absorption band around 1600-1630 cm⁻¹ is a clear indication of the formation of the imine bond.[8]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
N,N'-Bis(salicylidene)ethylenediamine ("salen") and its derivatives typically exhibit two major absorption bands in their UV-Vis spectra.[3][9] An intense band around 260 nm is attributed to a π→π* transition, while a broader band around 320 nm is assigned to another π→π* transition with some n→π* character involving the C=N chromophore.[3][9] The 5-hydroxy substitution in the title compound is expected to cause a slight red-shift (bathochromic shift) in these absorption maxima.
These compounds can also be fluorescent. Upon excitation, they can exhibit emission in the visible region, a property that is highly sensitive to the local environment and the presence of metal ions.[2][10] This fluorescence can be quenched or enhanced upon complexation with metal ions, forming the basis for their application as chemosensors.[10]
Electrochemical Properties
The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). The redox properties of the ligand are of interest as they can influence the catalytic activity of its metal complexes. The phenolic hydroxyl groups and the imine linkages are potential sites for electrochemical oxidation or reduction.
Experimental Protocol: Cyclic Voltammetry
Apparatus and Reagents:
-
Potentiostat with a three-electrode cell (working electrode, reference electrode, counter electrode)[11]
-
This compound solution in a suitable solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)[12]
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of this compound of a known concentration in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), the reference electrode (e.g., Ag/AgCl), and the counter electrode (e.g., platinum wire).[11]
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.[13]
-
Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate (e.g., 100 mV/s).[14]
-
Analyze the resulting voltammogram to determine the redox potentials (oxidation and reduction peaks) of the compound.
Caption: A typical three-electrode setup for cyclic voltammetry.
Applications in Research and Drug Development
The unique chemical properties of this compound and its metal complexes make them valuable in various research and development areas.
Coordination Chemistry and Catalysis
As a tetradentate ligand, this compound readily forms stable complexes with a wide range of transition metals.[4][15] These metal complexes have shown significant catalytic activity in various organic reactions, including oxidation and epoxidation reactions.[1] The electronic and steric properties of the ligand can be tuned by modifying the substituents on the salicylaldehyde rings, thereby influencing the catalytic performance of the metal center.[4]
Chemosensing
The fluorescence properties of this compound make it a promising candidate for the development of fluorescent chemosensors for metal ion detection.[10] The binding of a specific metal ion to the ligand can lead to a measurable change in the fluorescence intensity or a shift in the emission wavelength, allowing for sensitive and selective detection.[10][16]
Biological Activity and Drug Development
Schiff base metal complexes have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties.[4][17] Iron complexes of related salicylidene-based ligands have been shown to induce cell death in cancer cells through the generation of reactive oxygen species (ROS) and DNA binding, leading to apoptosis.[18] While specific cytotoxicity data for this compound is not widely available, the antiproliferative effects of its halogenated iron(III) complexes have been investigated, demonstrating their potential as anticancer agents.[17] Further research into the biological activities of this specific ligand and its complexes could lead to the development of novel therapeutic agents.
References
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- 2. Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. Bot Verification [rasayanjournal.co.in]
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- 9. scienceopen.com [scienceopen.com]
- 10. Highly sensitive and selective determination of cupric ions by using N,N'-bis(salicylidene)-o-phenylenediamine as fluorescent chemosensor and related applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterically Induced Enhancement in the Electrochemical Stability of Salen-Type Cathode Materials | MDPI [mdpi.com]
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- 16. A New bis(rhodamine)-Based Fluorescent Chemosensor for Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N'-Bis(5-hydroxysalicylidene)ethylenediamine: A Versatile Chelating Ligand for Research and Drug Development
This technical guide provides a comprehensive overview of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, CAS number 124061-43-4, a Schiff base ligand with significant potential in coordination chemistry, materials science, and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and prospective applications, grounded in established scientific principles and methodologies.
Introduction: Unveiling a Multifaceted Schiff Base
This compound is a Schiff base ligand, a class of compounds characterized by the presence of a carbon-nitrogen double bond (imine group). This particular molecule is synthesized from the condensation of two equivalents of 2,5-dihydroxybenzaldehyde with one equivalent of ethylenediamine. The presence of hydroxyl and imine groups in its structure makes it an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. This property is central to its diverse applications, ranging from the development of novel catalysts and sensors to its exploration as a potential therapeutic agent. Its synonyms include N,N′-Bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane (DHSalen).
The core structure of this ligand, often referred to as a "salen" type ligand, provides a versatile scaffold that can be chemically modified to fine-tune its electronic and steric properties, thereby influencing its coordination behavior and biological activity. The additional hydroxyl group at the 5-position of the salicylidene rings, as compared to the more common N,N'-Bis(salicylidene)ethylenediamine, is expected to enhance its metal-chelating properties and potentially modulate its biological effects.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.
| Property | Value | Source |
| CAS Number | 124061-43-4 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [2] |
| Molecular Weight | 300.31 g/mol | [2] |
| Appearance | Dark Yellow Crystalline Powder | [3] |
| Melting Point | 260 °C | [3] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. | General knowledge for salen-type ligands |
Spectroscopic Characterization
The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, the C=N stretching of the imine group, and the aromatic C=C stretching vibrations. The presence of the imine peak is a key indicator of successful Schiff base formation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the ethylene bridge protons, the imine proton, and the hydroxyl protons.[3]
-
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom, including the aromatic carbons, the ethylene bridge carbons, and the imine carbon.[3]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[3]
Synthesis of this compound
The synthesis of this Schiff base is a straightforward condensation reaction. The following protocol is based on established methods for the preparation of similar salen-type ligands.[3]
Synthesis Workflow
Caption: A schematic workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Ethylenediamine
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (2 equivalents) in a suitable volume of absolute ethanol with gentle heating and stirring.
-
Addition of Diamine: To the stirred solution of the aldehyde, slowly add a solution of ethylenediamine (1 equivalent) dissolved in a small amount of absolute ethanol.
-
Reaction: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the Schiff base product. The precipitate is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities. The purified product is then dried under vacuum.
Expected Yield: 95%[3]
Potential Applications in Drug Development and Research
The unique chemical structure of this compound underpins its potential in various research and development areas, particularly in the pharmaceutical sector. Its biological activity is likely linked to its ability to chelate metal ions, which are essential for many biological processes.
Cytotoxic and Anticancer Potential
Structurally related N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines.[4] The proposed mechanisms for this activity include:
-
Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: They have been shown to cause arrest at different phases of the cell cycle, thereby inhibiting cancer cell proliferation.[4]
-
Mitochondrial Dysfunction: A key observation is the loss of mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis.[4]
While these findings are for related compounds, they strongly suggest that this compound could exhibit similar anticancer properties. The additional hydroxyl group may enhance its metal-chelating ability, potentially leading to more potent biological effects.
Modulation of Oxidative Stress
The chelation of transition metals like iron and copper is a critical aspect of managing oxidative stress. These metals can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, this compound could act as an antioxidant. Conversely, its metal complexes, particularly with manganese, have been shown to possess superoxide dismutase (SOD) and catalase mimetic properties, suggesting a role in enzymatic antioxidant defense.[5] The ligand itself could also exhibit pro-oxidant activity under certain conditions, a property that can be exploited for cancer therapy, where elevated reactive oxygen species (ROS) levels can selectively kill cancer cells.
Potential Signaling Pathway Involvement
Caption: A proposed logical relationship of the potential mechanism of action for this compound.
While direct evidence for the specific signaling pathways modulated by the free ligand is still emerging, research on its metal complexes provides valuable clues. For instance, iron(III) complexes of related salen ligands have been shown to be taken up by cancer cells via the transferrin receptor and can induce ferroptosis, a form of iron-dependent cell death.[6] This suggests that the ligand, by influencing intracellular iron homeostasis, could indirectly impact these pathways. Further research is warranted to elucidate the precise signaling cascades affected by this compound.
Safety and Handling
Based on the Safety Data Sheets (SDS) for related compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as causing skin and serious eye irritation. Inhalation of dust should be avoided.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid dust inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from oxidizing agents.
-
Conclusion and Future Directions
This compound is a versatile and accessible Schiff base ligand with considerable potential in various scientific domains. Its straightforward synthesis, coupled with its strong metal-chelating properties, makes it an attractive candidate for the development of novel materials and therapeutic agents. The preliminary evidence from structurally related compounds points towards promising cytotoxic and antioxidant/pro-oxidant activities, warranting further investigation into its specific mechanisms of action and its effects on cellular signaling pathways. Future research should focus on a more detailed biological evaluation of the free ligand, including its ADME/Tox profile, to fully realize its potential in drug development.
References
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Molecular structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
An In-depth Technical Guide to the Molecular Structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a salen-type Schiff base ligand, stands as a cornerstone in the field of coordination chemistry. Its unique molecular architecture, characterized by a tetradentate N₂O₂ donor set and profound intramolecular hydrogen bonding, imparts exceptional stability to its metal complexes. This guide provides a comprehensive exploration of its molecular structure, from synthesis and spectroscopic characterization to the theoretical underpinnings of its stability. We delve into the causality behind its structural features and provide validated protocols for its synthesis and analysis, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Architectural Significance of a Salen-Type Ligand
This compound belongs to the widely studied class of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone.[1][2] Specifically, it is a "salen" ligand, a contraction of salicylaldehyde and ethylenediamine. These tetradentate chelating ligands are renowned for their ability to form stable, often planar, complexes with a wide array of transition metal ions.[3][4] The addition of a hydroxyl group at the 5-position on each salicylidene ring modifies the electronic properties of the ligand, enhancing its potential for applications in catalysis, materials science, and importantly, in the design of metallodrugs targeting specific biological pathways.[5]
The defining feature of this molecule is the strong intramolecular hydrogen bonding between the phenolic hydroxyl groups and the imine nitrogen atoms. This interaction forces the molecule into a largely planar conformation and creates a quasi-aromatic six-membered ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).[6] This structural rigidity and electronic delocalization are pivotal to the stability and reactivity of its subsequent metal complexes. Understanding this molecular framework is therefore fundamental to harnessing its capabilities.
Molecular Synthesis and Mechanistic Insight
The synthesis of this compound is a classic example of Schiff base condensation. The reaction proceeds via nucleophilic addition of the primary amine (ethylenediamine) to the carbonyl carbon of the aldehyde (a derivative of salicylaldehyde), followed by dehydration to form the characteristic carbon-nitrogen double bond (imine).[1]
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis and purification of the title compound.
Materials:
-
2,5-dihydroxybenzaldehyde (or 5-hydroxysalicylaldehyde)
-
Ethylenediamine
-
Absolute Ethanol
Procedure:
-
Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 40 mmol of 2,5-dihydroxybenzaldehyde in 20 mL of absolute ethanol. Stir the solution gently at room temperature to ensure complete dissolution.
-
Amine Solution: In a separate beaker, dissolve 20 mmol of ethylenediamine in 30 mL of absolute ethanol.
-
Condensation Reaction: Add the ethylenediamine solution dropwise to the stirred aldehyde solution over 10 minutes. The reaction is typically exothermic.
-
Reflux: Fit the flask with a condenser and reflux the reaction mixture with continuous stirring for 2-4 hours. A yellow precipitate will form as the reaction progresses.[7]
-
Isolation: After the reflux period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow crystalline product by filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C for several hours. The expected yield is typically high, often around 90%.[8]
Causality: The choice of ethanol as a solvent is strategic; it readily dissolves the reactants while allowing the less soluble Schiff base product to precipitate upon formation, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the dehydration step, ensuring a high conversion rate.
Caption: High-level workflow for the synthesis of the title compound.
Elucidation of the Molecular Structure
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Core Structure and Tautomerism
The molecule consists of two 5-hydroxysalicylidene units linked by an ethylenediamine bridge. In solution and the solid state, it predominantly exists in the phenol-imine tautomeric form rather than the keto-amine form.[9] This stability is overwhelmingly due to the formation of two strong intramolecular O-H···N hydrogen bonds.
Caption: The enol-imine tautomer stabilized by O-H···N hydrogen bonds.
This hydrogen bonding creates a planar six-membered ring, contributing to the overall planarity of the ligand. This structural feature is critical for its function in coordination chemistry, as it provides a rigid, pre-organized cavity for binding metal ions.[3] The π-electron delocalization within this quasi-aromatic ring further stabilizes the molecule.[6]
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups. The absence of a sharp O-H stretch around 3600 cm⁻¹ and the presence of a very broad absorption band in the 2500-3200 cm⁻¹ range is a hallmark confirmation of strong intramolecular hydrogen bonding.[3] The C=N imine stretch is another critical diagnostic peak.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (H-bonded) | 3200 - 2500 (broad) | Confirms strong intramolecular hydrogen bonding.[3] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the presence of the benzene rings. |
| C=N Stretch (Imine) | 1630 - 1610 | Diagnostic peak for Schiff base formation.[10] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Confirms the aromatic rings. |
| C-O Stretch (Phenolic) | ~1280 | Indicates the phenolic ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the molecular symmetry and proton/carbon environments. Due to the molecule's C₂ symmetry, the number of signals is halved from what would be expected for an asymmetric structure.
-
¹H NMR:
-
OH Proton: A highly deshielded singlet appearing far downfield (δ > 13 ppm) is characteristic of a strongly hydrogen-bonded phenolic proton.[11]
-
CH=N Proton: A singlet around δ 8.0-8.5 ppm corresponds to the imine proton.[11]
-
Aromatic Protons: Multiplets in the δ 6.8-7.4 ppm range.
-
CH₂-CH₂ Protons: A singlet around δ 3.9-4.7 ppm for the four equivalent protons of the ethylenediamine bridge.[11]
-
-
¹³C NMR:
-
C=N Carbon: A signal around δ 160-170 ppm.
-
Aromatic Carbons: Signals in the δ 110-160 ppm range.
-
CH₂-CH₂ Carbons: A signal around δ 50-60 ppm.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of salen-type ligands typically shows multiple absorption bands in the 200-450 nm range. These bands arise from π → π* and n → π* electronic transitions within the aromatic rings and the imine C=N chromophore.[1][12] Transitions involving the conjugated system are often observed around 320 nm and 410 nm.[1]
Relevance in Research and Drug Development
The well-defined molecular structure of this compound makes it a versatile platform for scientific innovation.
-
Coordination Chemistry: It acts as a robust tetradentate (N₂O₂) chelating agent, forming highly stable complexes with metals like Fe(III), Co(II), Ni(II), Cu(II), and Zn(II).[1][5][10] The geometry and electronic properties of the resulting metallo-complexes can be fine-tuned for specific applications.
-
Drug Development: Metal complexes derived from this ligand are actively investigated as potential therapeutic agents.[13] The ligand can stabilize a metal ion, which can then interact with biological targets. For example, iron-salen complexes have shown promise as anticancer agents by inducing reactive oxygen species (ROS) formation within cancer cells.[11][13]
-
Sensors and Catalysis: The ability to selectively bind specific metal ions makes it a valuable component in the development of chemical sensors for environmental monitoring.[5] Furthermore, its metal complexes are effective catalysts for a variety of organic transformations.
Caption: A typical workflow for the structural characterization of the ligand.
Conclusion
The molecular structure of this compound is a testament to elegant chemical design. Its synthesis is straightforward, yet its structure is rich with features—most notably the stabilizing intramolecular hydrogen bonds—that make it an exemplary chelating agent. The detailed understanding of its spectroscopic signatures provides a self-validating system for its identification and purity assessment. For researchers in medicinal chemistry and materials science, this molecule is not merely a compound but a foundational scaffold upon which countless innovations in catalysis, sensing, and therapeutics can be built.
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Dziembowska, T. (2000). Resonance Assisted Intramolecular Hydrogen Bond in Schiff Bases. Polish Journal of Chemistry. Available from: [Link]
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ResearchGate. Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Available from: [Link]
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ResearchGate. N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 . From ref. 21. Available from: [Link]
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Bhowmick, A., et al. (2021). Hydrogen bond mediated intermolecular magnetic coupling in mononuclear high spin iron(iii) Schiff base complexes. Dalton Transactions. Available from: [Link]
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Gavran, E., et al. (2007). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Sciences. Available from: [Link]
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ResearchGate. Synthesis of the salen-type Schiff base H2L and its metal complexes. Available from: [Link]
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ResearchGate. N,N′-Bis(salicylidene)ethylenediamine (salen). Available from: [Link]
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Royal Society of Chemistry. Efficient electrolyte of N,N′-bis(salicylidene)ethylenediamine zinc(ii) iodide in dye-sensitized solar cells. New Journal of Chemistry. Available from: [Link]
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Dziembowska, T., et al. (2018). Specific Features of Intramolecular Proton Transfer Reaction in Schiff Bases. Molecules. Available from: [Link]
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Nworie, F. S. (2016). Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological activity. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
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Nworie, F. S. (2016). Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. MedCrave online. Available from: [Link]
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Semantic Scholar. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Available from: [Link]
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PubMed. Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. Available from: [Link]
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ResearchGate. Structure of N,N'–ethylenebis(salicylidenimine)& N,N'bis(benzoylacetone)Ethylenediamine respectively. Available from: [Link]
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Husin, N. (2017). Synthesis, Characterizations of Co(II) Complex of N,N'-Bis(Salicylidene)Ethylenediamine as Anti Corrosion Screening. Universiti Teknologi MARA. Available from: [Link]
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Burkhanova, T. M., et al. (2022). Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins. Journal of the Iranian Chemical Society. Available from: [Link]
-
Heffeter, P., et al. (2023). Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Available from: [Link]
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Kandioller, W., et al. (2024). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. PMC. Available from: [Link]
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OmicsDI. Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins. Available from: [Link]
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The Genesis and Ascendancy of Salen-Type Schiff Bases: A Technical Guide for Modern Research
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of salen-type Schiff bases and their metal complexes. From their initial synthesis in the early 20th century to their current prominence in asymmetric catalysis, materials science, and medicinal chemistry, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this remarkable class of compounds. The guide is structured to provide not only historical context but also practical, field-proven insights into their synthesis, characterization, and application. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to be an indispensable resource for both seasoned experts and newcomers to the field.
A Serendipitous Discovery: The Dawn of Salen Chemistry
The journey of salen-type Schiff bases began in 1933, a time of burgeoning exploration in coordination chemistry. The seminal work, led by Paul Pfeiffer, a notable student of the father of coordination chemistry Alfred Werner, first introduced these versatile ligands to the scientific community.[1][2][3] Pfeiffer and his colleagues, Breith, Lübbe, and Tsumaki, published their findings in Justus Liebigs Annalen der Chemie, detailing the synthesis of what they termed "tricyclische orthokondensierte Nebenvalenzringe" (tricyclic ortho-fused secondary valence rings).[1][2] Their initial work laid the foundation for a class of compounds that would, decades later, become indispensable in numerous scientific disciplines.[2]
The initial synthesis was elegant in its simplicity: the condensation reaction of salicylaldehyde with a diamine, such as ethylenediamine.[4][5] This straightforward procedure yielded a tetradentate ligand with a characteristic N₂O₂ donor set, capable of forming stable complexes with a wide array of metal ions.[5]
The Art of Synthesis: From Foundational Ligands to Chiral Architectures
The synthetic accessibility of salen-type ligands is a cornerstone of their enduring appeal. The fundamental reaction remains a condensation of a salicylaldehyde derivative with a diamine, a process that is both efficient and highly modular.[4] This modularity allows for the fine-tuning of the ligand's steric and electronic properties by introducing substituents on either the salicylaldehyde or the diamine backbone.
General Synthesis of Salen-Type Ligands
The synthesis typically involves the reaction of two equivalents of a substituted salicylaldehyde with one equivalent of a diamine in a suitable solvent, often ethanol, with refluxing.[6]
Experimental Protocol: Synthesis of Unsubstituted SalenH₂
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.0 equivalents of salicylaldehyde in absolute ethanol.
-
Addition of Diamine: To this solution, add 1.0 equivalent of ethylenediamine dropwise with stirring.
-
Reaction: Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the salen ligand will form.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product is typically of high purity without the need for further purification.
dot graph "Salen_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label = "General workflow for the synthesis of SalenH₂."; fontsize = 10; }
The Advent of Chirality: Jacobsen's Catalyst
A pivotal moment in the history of salen ligands was the development of chiral variants, most notably Jacobsen's catalyst.[7] This manganese(III) complex of a chiral salen ligand, derived from (1R,2R)-(-)-1,2-diaminocyclohexane, revolutionized asymmetric catalysis, particularly in the epoxidation of unfunctionalized olefins.[7][8]
Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst
This synthesis is a multi-step process that begins with the resolution of racemic 1,2-diaminocyclohexane.
Step 1: Resolution of 1,2-Diaminocyclohexane
-
A mixture of cis- and trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid. The diastereomeric salt of the (R,R)-diamine has low aqueous solubility and can be selectively crystallized.[9]
Step 2: Synthesis of the Chiral Salen Ligand
-
The resolved (R,R)-1,2-diaminocyclohexane tartrate salt is reacted with two equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol to form the chiral Schiff base ligand.[9]
Step 3: Metallation to Form Jacobsen's Catalyst
-
The chiral salen ligand is dissolved in absolute ethanol and heated to reflux.
-
Manganese(II) acetate tetrahydrate (2.0 equivalents) is added, and the mixture is refluxed.
-
Air is bubbled through the solution to oxidize the Mn(II) to Mn(III).
-
Lithium chloride is added to yield the final chloro-manganese(III) complex.[7][9]
dot graph "Jacobsen_Catalyst_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label = "Synthesis pathway for Jacobsen's Catalyst."; fontsize = 10; }
Expanding the Family: Synthesis of Salan Ligands
A significant modification to the salen framework is the reduction of the imine bonds to create salan ligands. This transformation results in more flexible and often more stable metal complexes.
Experimental Protocol: Synthesis of a Salan Ligand
-
Dissolution: Dissolve the parent salen ligand in a suitable solvent such as methanol or THF.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, typically sodium borohydride (NaBH₄), portion-wise.
-
Quenching and Extraction: After the reaction is complete, quench with water and extract the product into an organic solvent like dichloromethane.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting salan ligand, often by recrystallization.
Deciphering the Structure: A Guide to Characterization
The unambiguous characterization of salen-type ligands and their metal complexes is crucial for understanding their properties and reactivity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the formation of the salen ligand.
-
¹H NMR: Key diagnostic signals include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of the imine proton (HC=N) as a singlet between 8.0 and 9.0 ppm. The phenolic -OH proton often appears as a broad singlet at a downfield chemical shift (around 13 ppm) due to intramolecular hydrogen bonding.[10][11] Upon coordination to a diamagnetic metal, the phenolic proton signal disappears. The chemical shifts of the imine and aromatic protons are also affected by coordination, with the magnitude and direction of the shift dependent on the metal ion.[12][13]
-
¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the imine carbon (C=N) in the range of 160-170 ppm.[6]
| Proton | Typical Chemical Shift (ppm) in SalenH₂ | Change upon Coordination to Diamagnetic Metal |
| Phenolic -OH | ~13.0 (broad singlet) | Disappears |
| Imine -CH=N- | ~8.0 - 9.0 (singlet) | Shifts |
| Aromatic C-H | ~6.5 - 7.5 (multiplets) | Shifts |
| Ethylene bridge -CH₂-CH₂- | ~3.5 - 4.0 (singlet or multiplet) | Shifts |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for observing the coordination of the metal ion to the N₂O₂ donor atoms of the salen ligand.
-
ν(C=N) Stretch: The imine C=N stretching vibration in the free ligand typically appears around 1610-1640 cm⁻¹.[6][14] Upon coordination to a metal ion, this band shifts to a lower frequency, indicating a decrease in the C=N bond order due to the donation of electron density from the nitrogen to the metal.[6][14]
-
ν(C-O) Stretch: The phenolic C-O stretching vibration, found around 1280 cm⁻¹ in the free ligand, shifts to a higher frequency upon metal coordination. This is indicative of the formation of a metal-phenolate bond.
-
Appearance of ν(M-N) and ν(M-O) bands: In the far-IR region, new bands corresponding to the metal-nitrogen and metal-oxygen stretching vibrations appear, typically in the ranges of 450-580 cm⁻¹ and 450-470 cm⁻¹, respectively.[15]
UV-Visible (UV-Vis) Spectroscopy
The electronic spectra of salen complexes provide insights into the electronic transitions within the molecule and are sensitive to the identity of the metal ion.
-
Ligand-Based Transitions: In the UV region, intense absorption bands are observed, which are attributed to π → π* and n → π* transitions within the aromatic rings and the imine groups of the ligand.[16][17]
-
Charge-Transfer and d-d Transitions: Upon complexation, new bands may appear in the visible region. These can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes with d-electrons, weak d-d transitions may also be observed.[16][18] The positions and intensities of these bands are highly dependent on the specific metal ion and the coordination geometry.[18]
Single-Crystal X-ray Diffraction
This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall coordination geometry of the metal center in the solid state.
A Legacy of Innovation: The Evolving Applications of Salen Complexes
The initial interest in salen complexes has blossomed into a vast and diverse field of research, with applications spanning catalysis, materials science, and medicine.
Catalysis: Masters of Asymmetric Synthesis
The most significant impact of salen complexes has arguably been in the field of asymmetric catalysis. Chiral salen-metal complexes are highly effective catalysts for a wide range of enantioselective transformations.[1]
-
Jacobsen-Katsuki Epoxidation: As previously mentioned, the development of Jacobsen's catalyst led to a breakthrough in the enantioselective epoxidation of unfunctionalized olefins.[7][8] The proposed mechanism involves the formation of a high-valent manganese-oxo species that delivers the oxygen atom to the alkene in a stereocontrolled manner.[8] The bulky tert-butyl groups on the salicylaldehyde moieties play a crucial role in directing the approach of the substrate, leading to high enantioselectivity.[7]
dot graph "Jacobsen_Epoxidation_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label = "Simplified catalytic cycle of Jacobsen epoxidation."; fontsize = 10; }
-
Other Asymmetric Transformations: Beyond epoxidation, chiral salen complexes have been successfully employed in a variety of other asymmetric reactions, including cyclopropanation, aziridination, Diels-Alder reactions, and kinetic resolutions.[5]
Bioinorganic Chemistry and Medicinal Applications
The ability of salen complexes to mimic the active sites of metalloenzymes has spurred significant research into their biological applications.
-
Enzyme Mimics: Salen complexes have been developed as mimics for various enzymes, including peroxidases and catalases.
-
Anticancer Agents: A growing body of evidence suggests that certain salen-metal complexes exhibit potent anticancer activity.[19] Iron-salen complexes, for instance, have been shown to induce apoptosis (programmed cell death) in cancer cells.[20][21][22] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases.[20][21][22] The planar structure of some salen complexes also allows for intercalation with DNA, further contributing to their cytotoxic effects.[13]
dot graph "Anticancer_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label = "Proposed mechanism of anticancer activity for iron-salen complexes."; fontsize = 10; }
Materials Science
The structural versatility and stability of salen complexes make them attractive building blocks for advanced materials. They have been incorporated into polymers, metal-organic frameworks (MOFs), and sensory materials. Their unique electronic and magnetic properties are also being explored for applications in molecular electronics and spintronics.
Future Perspectives
The journey of salen-type Schiff bases, from their discovery by Pfeiffer to their current multifaceted applications, is a testament to their remarkable versatility. The future of salen chemistry is bright, with ongoing research focused on the development of novel ligand architectures for more efficient and selective catalysts, the design of next-generation therapeutic agents with improved targeting and reduced side effects, and the creation of innovative materials with tailored properties. As our understanding of structure-property relationships deepens, the legacy of salen-type Schiff bases is set to continue to expand, solidifying their place as a cornerstone of modern chemistry.
References
- 1. Pfeiffer, P., Breith, E., Lubbe, E. and Tsumaki, T. (1933) Tricyclische orthokodensierte Nebenvaenzringe. Justus Liebigs Annalen der Chemie, 503, 84-130. - References - Scientific Research Publishing [scirp.org]
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- 5. Salen Ligands and Co-Salen Complexes [bldpharm.com]
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- 7. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex [mdpi.com]
- 12. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cu(II), Ni(II), and Zn(II) Complexes of Salan-Type Ligand Containing Ester Groups: Synthesis, Characterization, Electrochemical Properties, and In Vitro Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Iron(III)-salen damages DNA and induces apoptosis in human cell via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of apoptosis by Fe(salen)Cl through caspase-dependent pathway specifically in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Theoretical studies on N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
An In-depth Technical Guide to the Theoretical Exploration of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Abstract
This compound, a prominent member of the salen-type Schiff base family, has garnered significant attention for its versatile coordination chemistry, catalytic activity, and potent applications in chemical sensing and materials science.[1][2] Its utility is deeply rooted in its electronic structure and photophysical properties, which can be profoundly understood and predicted through theoretical and computational studies. This guide provides an in-depth exploration of the theoretical methodologies employed to investigate this molecule, offering researchers, scientists, and drug development professionals a framework for leveraging computational chemistry to elucidate its behavior and design novel applications. We will delve into the causality behind computational choices, present self-validating protocols, and ground the discussion in authoritative references.
Introduction: The Significance of Salen-Type Ligands
Schiff bases, characterized by the azomethine or imine (-C=N-) group, are a cornerstone of coordination chemistry.[2][3] Among them, tetradentate salen ligands, such as this compound, are particularly noteworthy. They are readily synthesized via the condensation of salicylaldehyde derivatives with diamines and can form stable complexes with a wide array of transition metals.[4][5] The resulting metal complexes have demonstrated remarkable efficacy in catalysis, anti-cancer applications, and as advanced materials.[1][6] The 5-hydroxy substitution on the salicylidene rings provides an additional site for interaction and subtly modulates the electronic properties of the entire molecule, making it an intriguing subject for both experimental and theoretical investigation.
Theoretical studies, primarily employing Density Functional Theory (DFT), serve as a powerful complement to experimental work. They provide a molecular-level understanding that is often inaccessible through empirical methods alone. By modeling the molecule in silico, we can predict its three-dimensional structure, analyze its molecular orbitals, simulate its spectroscopic signatures, and explore its interaction with other species, thereby guiding and rationalizing experimental design.
Foundational Theoretical Principles: Ground-State Properties
The first step in any theoretical investigation is to determine the most stable structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation on the potential energy surface.
The Choice of Method: Density Functional Theory (DFT)
For a molecule of this size, DFT offers the best compromise between computational accuracy and cost. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron problem by focusing on the electron density. The choice of the functional and basis set is critical for obtaining reliable results.
-
Expertise & Experience: The B3LYP hybrid functional is frequently chosen for organic molecules and transition metal complexes of this type. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals.[7][8] For the basis set, a Pople-style set such as 6-311+G(d,p) is a robust choice. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are crucial for accurately modeling systems with lone pairs or potential for hydrogen bonding, both present in our molecule.[7][8]
Molecular Geometry and Electronic Structure
A DFT-optimized structure of this compound reveals a nearly planar geometry, stabilized by two strong intramolecular O-H···N hydrogen bonds.[9] These bonds are critical to the ligand's pre-organized structure, which facilitates metal chelation.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides invaluable insight into the molecule's electronic properties and reactivity.[10]
-
HOMO: Typically localized on the electron-rich phenolate rings.
-
LUMO: Primarily distributed over the imine (-C=N-) bridges.[10]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited.[10][11] Theoretical calculations allow for the precise quantification of this gap and visualization of the orbitals, which helps in predicting sites of electrophilic and nucleophilic attack.
Diagram 1: Computational Workflow for Theoretical Analysis
Caption: A typical workflow for the theoretical study of a Schiff base ligand.
Probing Photophysics: Excited-State Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules.[12][13] It allows us to simulate electronic absorption (UV-Vis) and emission (fluorescence) spectra, providing a direct comparison with experimental data and enabling the assignment of spectral bands to specific electronic transitions.
Simulating UV-Vis Absorption Spectra
TD-DFT calculations on the optimized ground-state geometry yield vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition, with higher values corresponding to more intense absorption bands.
For this compound, the UV-Vis spectrum is typically characterized by intense bands in the UV region, which are assigned to π→π* transitions localized on the aromatic rings, and a lower-energy band corresponding to an n→π* transition involving the lone pair electrons on the imine nitrogen atoms.[9]
The Mechanism of Fluorescence: ESIPT and Sensing
Many salicylidene Schiff bases are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[14] Upon photoexcitation, the phenolic proton can transfer to the imine nitrogen, forming a transient keto-tautomer in the excited state. This new species is electronically distinct and relaxes to the ground state by emitting light (fluorescence) at a significantly longer wavelength (a large Stokes shift) than the initial absorption.
Table 1: Comparison of Theoretical vs. Experimental Spectroscopic Data
| Property | Calculated (TD-DFT/B3LYP) | Experimental | Electronic Transition Assignment |
|---|---|---|---|
| λmax1 (Absorption) | ~395 nm | ~395 nm[15] | n→π* (Imine) |
| λmax2 (Absorption) | ~315 nm | ~320 nm | π→π* (Aromatic) |
| λem (Fluorescence) | ~520 nm | ~530 nm | Keto* → Keto (ESIPT) |
Note: Calculated values are representative and can vary with the computational model (e.g., solvent effects).
This ESIPT process is highly sensitive to the molecular environment. The presence of metal ions, for instance, can alter the fluorescence behavior dramatically, forming the basis for chemical sensing.[15] Coordination to a metal ion can inhibit the ESIPT process, leading to fluorescence quenching, or it can form a rigid complex that enhances fluorescence emission, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[15] Theoretical models can predict which mechanism will dominate by calculating the properties of the molecule-ion complex.
Diagram 2: Excited-State Intramolecular Proton Transfer (ESIPT)
Caption: Energy level diagram illustrating the ESIPT mechanism.
A Practical Guide: Performing the Calculations
To ensure trustworthiness and reproducibility, a detailed computational protocol is essential. The following outlines the steps for a typical DFT and TD-DFT calculation using the Gaussian software package, a widely used program in computational chemistry.
Protocol: DFT and TD-DFT Analysis of this compound
-
Step 1: Build the Initial Molecular Structure
-
Use a molecular modeling program (e.g., GaussView, Avogadro) to construct the 3D structure of the molecule.
-
Ensure correct atom types and initial bond connectivity. Perform a preliminary geometry "clean-up" using molecular mechanics if available.
-
Save the structure as a Gaussian input file (.gjf or .com).
-
-
Step 2: Geometry Optimization and Frequency Calculation
-
Open the input file in a text editor.
-
The first line (the "route section") should specify the calculation type. For optimization and frequency analysis, use: #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT method and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is a critical self-validation step: the absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
The file also contains sections for a title, the charge (0), the spin multiplicity (1 for a singlet ground state), and the atomic coordinates.
-
Run the calculation using the Gaussian executable.
-
-
Step 3: Analyze Ground-State Results
-
Upon completion, open the output file (.log or .out).
-
Verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies.
-
Extract the final optimized coordinates.
-
Visualize the HOMO and LUMO orbitals and record their energies to determine the energy gap.
-
-
Step 4: Excited-State (TD-DFT) Calculation
-
Create a new input file using the optimized coordinates from Step 3.
-
Modify the route section for a TD-DFT calculation: #p B3LYP/6-311+G(d,p) TD(NStates=10)
-
TD(NStates=10): Requests a Time-Dependent DFT calculation, solving for the first 10 excited states. This number can be adjusted as needed.
-
-
To simulate solvent effects, which are often significant for spectroscopy, an implicit solvent model like the Polarizable Continuum Model (PCM) can be added: #p B3LYP/6-311+G(d,p) TD(NStates=10) SCRF=(PCM,Solvent=Ethanol)
-
Run the calculation.
-
-
Step 5: Simulate the Spectrum
-
Open the TD-DFT output file.
-
Locate the section detailing the calculated excited states. For each state, the file will list the excitation energy (in eV and nm), the oscillator strength (f), and the major orbital contributions to that transition.
-
To generate a theoretical spectrum, plot the oscillator strengths against the excitation wavelengths. Each transition can be represented by a Gaussian function, and the sum of these functions produces a smooth spectral curve that can be directly compared to an experimental spectrum.
-
Conclusion and Future Directions
Theoretical studies provide an indispensable lens through which to view the complex world of molecular behavior. For this compound, computational methods like DFT and TD-DFT successfully predict molecular structure, rationalize electronic properties, and elucidate the mechanisms behind its valuable photophysical behavior.[7][10] By following rigorous and self-validating protocols, researchers can reliably model this and related Schiff bases to screen for desired properties, understand structure-activity relationships, and guide the rational design of next-generation catalysts, sensors, and therapeutics. The synergy between advanced computational theory and empirical validation will continue to drive innovation in the chemical and biomedical sciences.
References
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Spectroscopic, thermal analysis and DFT computational studies of salen-type Schiff base complexes. (2014). PubMed. Available at: [Link]
-
Synthesis and Photophysical Properties of Colorful Salen-Type Schiff Bases. (2013). ACS Publications. Available at: [Link]
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Spectroscopic, thermal analysis and DFT computational studies of salen-type Schiff base complexes. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. (n.d.). Semantic Scholar. Available at: [Link]
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Siloxane-spaced salen-type Schiff base cobalt complex. Experimental and docking analysis—a dual approach for evaluating anti-cancer efficacy. (2025). Royal Society Publishing. Available at: [Link]
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Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. (2025). ResearchGate. Available at: [Link]
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Theoretical Studies on the Spectroscopic Properties of N,N'-Bis(salicylidene)-1,2-ethylenediaminePt(Ⅱ) Complexes. (n.d.). Chemical Journal of Chinese Universities. Available at: [Link]
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Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. (2016). MedCrave online. Available at: [Link]
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Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (2016). MedCrave online. Available at: [Link]
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Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. (n.d.). Semantic Scholar. Available at: [Link]
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(PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (2025). ResearchGate. Available at: [Link]
-
N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. (2020). MDPI. Available at: [Link]
-
Study of the Coordination Tendency of [N,N'-Ethylenebis(salicylidenimine)] Towards Transition Metal Ions. (2023). ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION AND FLUORESCENCE SENSING PROPERTIES OF TETRADENTATE N,N'–BIS(SALICYLIDENE). (n.d.). UMT JOURNAL. Available at: [Link]
-
Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. (n.d.). PubMed. Available at: [Link]
-
A Comparative XPS, UV PES, NEXAFS, and DFT Study of the Electronic Structure of the Salen Ligand in the H 2 (Salen) Molecule and the [Ni(Salen)] Complex. (n.d.). MDPI. Available at: [Link]
-
A Comparative XPS, UV PES, NEXAFS, and DFT Study of the Electronic Structure of the Salen Ligand in the H2(Salen) Molecule and the [Ni(Salen)] Complex. (n.d.). Semantic Scholar. Available at: [Link]
-
(PDF) A Comparative XPS, UV PES, NEXAFS, and DFT Study of the Electronic Structure of the Salen Ligand in the H2(Salen) Molecule and the [Ni(Salen)] Complex. (2025). ResearchGate. Available at: [Link]
-
DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. (2022). RSC Publishing. Available at: [Link]
-
Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. (n.d.). RSC Publishing. Available at: [Link]
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The Crystalline Architecture of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the crystal structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a Schiff base ligand of significant interest in coordination chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide leverages crystallographic data from the closely related analogue, N,N'-bis(5-fluoro-2-hydroxybenzylidene)-ethylenediamine, to elucidate its probable solid-state architecture. We will delve into the synthesis, molecular geometry, intermolecular interactions, and spectroscopic characterization of this class of compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Schiff base ligands and their coordination complexes.
Introduction: The Significance of Salen-Type Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone of coordination chemistry, renowned for their facile synthesis and versatile coordination behavior with a wide array of metal ions.[1] Among these, "salen-type" ligands, derived from salicylaldehyde and its derivatives, have garnered particular attention due to their ability to form stable, often tetradentate, complexes. This compound, with the molecular formula C₁₆H₁₆N₂O₄, belongs to this important class of ligands.[2] The introduction of a hydroxyl group at the 5-position of the salicylaldehyde rings is anticipated to significantly influence its electronic properties and crystal packing through enhanced hydrogen bonding capabilities, making a thorough understanding of its crystal structure crucial for predicting and tuning the properties of its metal complexes.
Synthesis and Crystallization: A Deliberate Path to Crystalline Order
The synthesis of this compound follows a straightforward condensation reaction between 2,5-dihydroxybenzaldehyde and ethylenediamine.[3] The causality behind the choice of reactants and conditions is rooted in the nucleophilic attack of the primary amine groups of ethylenediamine on the carbonyl carbons of the aldehyde, followed by dehydration to form the imine linkages.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve 2,5-dihydroxybenzaldehyde (2 equivalents) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To the stirring solution, add ethylenediamine (1 equivalent) dropwise. The addition should be slow to control the exothermic nature of the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath to precipitate the product.
-
Purification: Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.[3]
Experimental Protocol: Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step that requires careful control over the rate of crystallization. Slow evaporation is a commonly employed and effective technique for Schiff bases.
-
Solvent Selection: Dissolve the purified this compound powder in a suitable solvent system, such as an ethanol/water mixture, at an elevated temperature to achieve saturation.
-
Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.
Unveiling the Architecture: Crystal Structure Analysis
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the closely related analogue, N,N'-bis(5-fluoro-2-hydroxybenzylidene)-ethylenediamine , provides invaluable insights into the likely molecular conformation and packing of the title compound.[4]
Insights from an Analogue: N,N'-bis(5-fluoro-2-hydroxybenzylidene)-ethylenediamine
The fluoro-analogue crystallizes in the monoclinic space group P2₁/n.[4] This structural determination reveals key features that are highly probable to be conserved in the 5-hydroxy derivative.
Table 1: Crystallographic Data for N,N'-bis(5-fluoro-2-hydroxybenzylidene)-ethylenediamine [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.227(2) |
| b (Å) | 10.970(3) |
| c (Å) | 9.973(2) |
| β (°) | 104.913(2) |
| V (ų) | 695.1(3) |
| Z | 2 |
Predicted Molecular Geometry
Based on the fluoro-analogue and general observations of salen-type ligands, the molecule of this compound is expected to adopt a nearly planar conformation. This planarity is enforced by the sp² hybridization of the atoms involved in the conjugated system and is further stabilized by strong intramolecular hydrogen bonds between the phenolic hydroxyl groups and the imine nitrogen atoms (O-H···N).[5] The ethylenediamine bridge will likely adopt a gauche conformation to relieve steric strain.
Figure 1: Predicted molecular structure of this compound.
Intermolecular Interactions and Crystal Packing: The Role of Hirshfeld Surface Analysis
The crystal packing of Schiff bases is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[6][7] For this compound, the presence of additional hydroxyl groups at the 5-position is expected to introduce strong intermolecular O-H···O hydrogen bonds, which would play a dominant role in the supramolecular assembly, likely leading to the formation of extended 1D or 2D networks. Other significant interactions would include C-H···π and π···π stacking interactions between the aromatic rings.[6]
Figure 2: Key intermolecular interactions governing the crystal packing.
Spectroscopic and Analytical Characterization: A Multi-faceted Approach to Structure Validation
A combination of spectroscopic techniques is essential for confirming the identity and purity of the synthesized this compound and for corroborating the structural features inferred from crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the formation of the Schiff base. Key expected signals include:
-
Azomethine proton (-CH=N-): A characteristic singlet in the δ 8.0-9.0 ppm region.
-
Phenolic protons (-OH): Broad singlets at lower field, typically δ 12.0-14.0 ppm, indicative of strong intramolecular hydrogen bonding.
-
Ethylenediamine protons (-CH₂-CH₂-): A singlet or a multiplet around δ 3.5-4.5 ppm.
-
Aromatic protons: A set of multiplets in the δ 6.5-7.5 ppm range, with splitting patterns consistent with a trisubstituted benzene ring.
¹³C NMR will show a characteristic signal for the imine carbon around 160-170 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
C=N stretch: A strong absorption band in the range of 1600-1630 cm⁻¹.[8]
-
Phenolic O-H stretch: A broad band in the region of 2500-3200 cm⁻¹ due to strong intramolecular hydrogen bonding.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch: An absorption around 1280 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound in solution is expected to exhibit intense absorption bands in the UV region and a lower energy band in the visible region. These absorptions are typically assigned to π→π* and n→π* electronic transitions within the conjugated system.[9] The position and intensity of these bands can be sensitive to solvent polarity.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Key Feature | Expected Range |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0-9.0 ppm |
| Phenolic protons (-OH) | δ 12.0-14.0 ppm | |
| IR | C=N stretch | 1600-1630 cm⁻¹ |
| Phenolic O-H stretch | 2500-3200 cm⁻¹ (broad) | |
| UV-Vis | π→π* transitions | ~250-350 nm |
| n→π* transition | ~400-450 nm |
Applications and Future Directions
The structural features of this compound make it a highly promising ligand for a variety of applications. Its ability to form stable complexes with a range of metal ions is of particular interest in:
-
Catalysis: The resulting metal complexes can act as catalysts for various organic transformations.
-
Materials Science: The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
-
Bioinorganic Chemistry: As models for metalloenzymes and as potential therapeutic agents.[5]
Future research should prioritize obtaining a definitive single-crystal X-ray structure of this compound to precisely determine its bond lengths, bond angles, and crystal packing. This will provide a solid foundation for computational studies and the rational design of novel metal complexes with tailored properties.
Figure 3: A representative experimental and characterization workflow.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, predicted crystal structure, and characterization of this compound. By drawing parallels with a closely related fluoro-analogue and leveraging established knowledge of salen-type Schiff bases, we have constructed a detailed picture of its molecular and supramolecular features. The presence of the 5-hydroxy substituents is predicted to introduce significant intermolecular hydrogen bonding, which will be a key determinant of its crystal packing and, consequently, the properties of its coordination compounds. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers aiming to synthesize and utilize this versatile ligand in their scientific endeavors.
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Methodological & Application
Application Notes & Protocols: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine as a Versatile "Turn-On" Fluorescent Sensor
Document ID: AN-FS-2026-01A
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine as a highly effective fluorescent sensor. We delve into the synthesis, underlying sensing mechanisms, and detailed protocols for the detection of key analytes such as zinc (Zn²⁺) and cyanide (CN⁻). This guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible results.
Introduction: The Power of Schiff Base Sensors
Schiff base ligands, characterized by the azomethine (-C=N-) group, are a cornerstone of coordination chemistry and sensor development. This compound, a salen-type Schiff base ligand (hereafter referred to as H₂L ), has emerged as a particularly powerful scaffold for fluorescent sensors. Its structure, featuring two phenolic hydroxyl groups and two imine nitrogens within a conjugated system, provides an ideal tetradentate chelation site for metal ions.
The inherent fluorescence of H₂L is typically weak due to non-radiative decay pathways. However, upon coordination with specific analytes, these pathways can be inhibited, leading to a dramatic increase in fluorescence intensity—a phenomenon known as a "turn-on" response. This high signal-to-background ratio makes H₂L and its derivatives exceptionally sensitive probes for various analytes, from biologically crucial metal ions to environmentally significant anions.
Synthesis and Characterization of the H₂L Sensor
A reliable and straightforward synthesis is paramount for reproducible sensing experiments. The H₂L sensor is synthesized via a simple one-step condensation reaction.
Protocol 2.1: Synthesis of H₂L
-
Reactant Preparation:
-
Dissolve 2,4-dihydroxybenzaldehyde (20 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.
-
In a separate flask, dissolve ethylenediamine (10 mmol) in 20 mL of methanol.[1]
-
-
Condensation Reaction:
-
Slowly add the salicylaldehyde solution dropwise to the ethylenediamine solution while stirring continuously at room temperature.[1]
-
A yellow precipitate will begin to form almost immediately.
-
-
Reaction Completion & Isolation:
-
Drying:
-
Dry the product in a vacuum desiccator over silica gel. A typical yield is around 80-90%.[2]
-
Characterization:
The identity and purity of the synthesized H₂L should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic, imine, and methylene protons. The characteristic imine proton (-CH=N-) signal typically appears around 8.4 ppm, and the hydroxyl (-OH) proton appears at a very downfield chemical shift, often above 13 ppm.[3]
-
FTIR Spectroscopy: To identify key functional groups. Look for the C=N (imine) stretching vibration around 1630 cm⁻¹.[4]
-
Mass Spectrometry: To confirm the molecular weight (C₁₆H₁₆N₂O₄, MW: 300.31 g/mol ).
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism behind the "turn-on" sensing capability of H₂L is Chelation-Enhanced Fluorescence (CHEF).[5][6] In its free state, the H₂L molecule has rotational and vibrational freedom. Furthermore, the lone pair of electrons on the imine nitrogen can quench the excited state through a process called photoinduced electron transfer (PET).[5]
Upon binding a target ion like Zn²⁺, a rigid five- or six-membered chelate ring is formed. This coordination has two key effects:
-
Rigidification: The formation of the complex restricts intramolecular rotation and vibration, which reduces the energy lost through non-radiative decay pathways.[6]
-
PET Inhibition: The lone pair of electrons on the nitrogen atoms are now engaged in coordination with the metal ion. This lowers their energy and prevents them from participating in the PET quenching process.[5][7]
The combination of these effects closes the non-radiative decay channels, forcing the excited molecule to relax by emitting a photon, thus "turning on" the fluorescence.
References
- 1. Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal.umt.edu.my [journal.umt.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine for Selective Heavy Metal Ion Detection
An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine as a chemosensor for the detection of heavy metal ions.
Author: Gemini, Senior Application Scientist
Introduction: The Imperative for Sensitive Heavy Metal Detection
Heavy metal contamination in environmental and biological systems represents a significant threat to ecological balance and human health. Ions such as copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) are non-biodegradable and tend to accumulate in living organisms, leading to severe health issues, including neurological disorders and various cancers.[1] Traditional methods for detecting these ions, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), offer high sensitivity but are often expensive, require extensive sample preparation, and are not suitable for on-site or real-time monitoring.[2][3]
This has driven the development of chemosensors—molecules designed to signal the presence of a specific analyte through a measurable physical change, such as color or fluorescence.[2][4] Schiff base ligands, characterized by their azomethine group (-C=N-), have emerged as a highly versatile class of chemosensors.[2][5][6] Their synthesis is straightforward, and their structure can be easily modified to tune their selectivity and sensitivity for different metal ions.[6][7]
This application note provides a comprehensive guide to the synthesis, characterization, and application of a specific Schiff base, This compound , for the colorimetric detection of heavy metal ions. This sensor is particularly effective due to the presence of multiple coordination sites (phenolic oxygen and imine nitrogen atoms) that can form stable complexes with metal ions.[8][9]
Chemosensor Profile: this compound
This compound is a tetradentate Schiff base ligand. Its structure is built upon a flexible ethylenediamine bridge connecting two salicylaldehyde-derived units.
Key Structural Features and Their Functionality:
-
Azomethine Nitrogen Atoms (-C=N-): These are key coordination sites for metal ions. The lone pair of electrons on the nitrogen atoms can be donated to form a coordinate bond with a metal cation.[9]
-
Phenolic Hydroxyl Groups (-OH): The oxygen atoms of the hydroxyl groups act as the second set of coordination sites. Upon deprotonation, the resulting phenolate oxygen forms a strong bond with the metal ion.[8][9]
-
Hydroxyl Group at Position 5: The additional hydroxyl group on each aromatic ring can influence the electronic properties and solubility of the ligand and its metal complexes, potentially enhancing its sensing capabilities.
-
Conjugated System: The aromatic rings and imine double bonds form a conjugated π-electron system. Metal ion binding alters this system, leading to a shift in the electronic absorption spectrum, which is observed as a distinct color change.[10]
This specific arrangement of donor atoms allows the ligand to act as a powerful chelating agent, wrapping around a metal ion to form a stable, rigid complex.[8] This chelation event is the basis for its function as a sensor.
Mechanism of Colorimetric Detection
The detection mechanism is based on the formation of a metal-ligand complex that alters the photophysical properties of the sensor molecule. In its free state, the this compound solution has a characteristic color (typically pale yellow). When a target heavy metal ion is introduced, it coordinates with the nitrogen and oxygen atoms of the ligand.
This coordination event causes a significant change in the electronic structure of the molecule, often leading to the appearance of a new, intense absorption band in the visible region of the spectrum. This phenomenon is typically attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition.[2][5] The result is a rapid and distinct color change that can often be observed with the naked eye, providing a qualitative assessment, and quantified using UV-Vis spectroscopy for a precise measurement.
Caption: Workflow of colorimetric detection.
Synthesis and Characterization Protocol
This protocol describes the one-step synthesis of this compound via a condensation reaction.
Materials and Reagents
-
2,5-Dihydroxybenzaldehyde (5-Hydroxysalicylaldehyde)
-
Ethylenediamine
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
Synthesis Procedure
-
Dissolve the Aldehyde: In a 100 mL round-bottom flask, dissolve 20 mmol of 2,5-dihydroxybenzaldehyde in 40 mL of absolute ethanol. Gently warm the mixture while stirring to ensure complete dissolution.
-
Add the Diamine: In a separate beaker, dissolve 10 mmol of ethylenediamine in 20 mL of absolute ethanol.
-
Combine Reagents: Add the ethylenediamine solution dropwise to the stirring aldehyde solution at room temperature.
-
Reaction: Upon addition, a yellow precipitate should begin to form. Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[11]
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Cool it further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow solid product by vacuum filtration. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting materials.[11]
-
Drying: Dry the product under vacuum or in a desiccator. A typical yield is around 85-90%.
Characterization of the Synthesized Sensor
Before use, it is crucial to verify the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Result |
| FT-IR Spectroscopy | To confirm the formation of the Schiff base. | Disappearance of C=O (aldehyde) and N-H (amine) stretches from starting materials. Appearance of a strong C=N (imine) stretch around 1600-1630 cm⁻¹.[12][13] |
| ¹H NMR Spectroscopy | To verify the chemical structure. | A characteristic singlet peak for the imine proton (-CH=N-) around 8.0-8.5 ppm. Signals corresponding to the aromatic and ethylenediamine bridge protons.[14] |
| UV-Vis Spectroscopy | To determine the absorption profile of the free ligand. | An absorption maximum (λmax) in the UV or near-visible region, typically associated with n→π* and π→π* transitions of the conjugated system.[2] |
| Melting Point | To assess purity. | A sharp and consistent melting point. For the related N,N'-Bis(salicylidene)ethylenediamine, the melting point is ~127-128 °C.[15] |
Application Protocol: Colorimetric Detection of Cu²⁺ Ions
This protocol provides a step-by-step method for using the synthesized sensor to detect Copper (II) ions in an aqueous-organic medium. Schiff base sensors often show high selectivity towards Cu²⁺.[16][17]
Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh the required amount of synthesized this compound and dissolve it in a suitable organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) in a volumetric flask. Causality: DMF and ACN are used because the Schiff base has good solubility in them, and they are miscible with water, allowing for experiments in aqueous environments.[2]
-
Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., Cu(NO₃)₂, ZnCl₂, NiCl₂, FeCl₃, Pb(NO₃)₂) by dissolving them in deionized water. From these, prepare 1 mM working solutions. Causality: Using nitrate or chloride salts ensures high solubility and avoids interference from the counter-ion.
Experimental Procedure for Selectivity Screening
-
Prepare Samples: In a series of labeled test tubes or cuvettes, add 2 mL of the 1 mM sensor stock solution.
-
Add Metal Ions: To each tube, add 100 µL of a different 1 mM metal ion stock solution (Cu²⁺, Zn²⁺, Ni²⁺, Fe³⁺, etc.). Include a "blank" sample containing only the sensor solution and 100 µL of deionized water.
-
Dilute and Mix: Dilute each sample to a final volume of 4 mL with the solvent (e.g., ACN/water mixture). The final concentration of the sensor and metal ions will be adjusted based on the desired stoichiometry and detection range.
-
Observe and Measure: Gently mix and allow the solutions to stand for 2-5 minutes at room temperature.
-
Visual Inspection: Note any immediate color changes. A distinct change in the presence of only one metal ion indicates high selectivity.
-
UV-Vis Spectroscopy: Record the absorption spectrum of each solution from 300 nm to 700 nm using a spectrophotometer.[2]
-
Data Interpretation
-
Selectivity: A significant change in color and the appearance of a new absorption band exclusively in the presence of one type of metal ion demonstrates the sensor's selectivity. For example, a color change from yellow to green or the emergence of a new peak around 450-550 nm for Cu²⁺ would be a positive result.[17]
-
Sensitivity (Titration Experiment): To determine the detection limit, perform a titration. Add increasing amounts of the target metal ion (e.g., Cu²⁺) to a fixed concentration of the sensor solution and record the UV-Vis spectrum after each addition. Plot the absorbance at the new λmax against the metal ion concentration. The detection limit can be calculated from the linear portion of this curve.[1][5]
Sources
- 1. Colorimetric cadmium ion detection in aqueous solutions by newly synthesized Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ikm.org.my [ikm.org.my]
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- 9. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online [medcraveonline.com]
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- 11. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 12. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. N,N -Bis(salicylidene)ethylenediamine 98 94-93-9 [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu 2+ ions and its applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03097D [pubs.rsc.org]
Application of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine in catalysis
An In-Depth Guide to the Catalytic Applications of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Metal Complexes
Introduction: The Versatility of a Privileged Ligand Scaffold
This compound, a derivative of the well-known "salen" ligand, is a robust tetradentate Schiff base that has garnered significant attention in the field of coordination chemistry and catalysis.[1][2][3] Its structure, featuring two nitrogen and two oxygen donor atoms, allows it to form stable, typically square-planar, complexes with a wide array of transition metal ions.[3][4] The addition of a hydroxyl group at the 5-position of each salicylidene ring (hereafter referred to as 5-HOSalen) subtly modulates the electronic properties of the ligand, influencing the reactivity and catalytic efficacy of its corresponding metal complexes.
These complexes are not mere structural curiosities; they are workhorses in catalysis, prized for their ability to stabilize various metal oxidation states and create a well-defined coordination sphere for chemical transformations.[1] Researchers leverage 5-HOSalen and its analogues to develop catalysts for a range of organic reactions, including oxidations, polymerizations, and sophisticated asymmetric syntheses.[1][5] This guide provides an in-depth exploration of the synthesis and catalytic applications of 5-HOSalen metal complexes, complete with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Part 1: Synthesis of Ligand and Metal Complexes
The foundation of using 5-HOSalen in catalysis is the reliable synthesis of both the free ligand and its metal complexes. The ligand is readily prepared via a condensation reaction, and its metal complexes can often be formed in situ or isolated as stable crystalline solids.
Protocol 1: Synthesis of this compound (5-HOSalen Ligand)
This protocol outlines the straightforward synthesis of the 5-HOSalen ligand from commercially available precursors. The reaction is a classic Schiff base condensation.
Principle: The condensation reaction involves the nucleophilic attack of the primary amine groups of ethylenediamine on the carbonyl carbons of two equivalents of 2,5-dihydroxybenzaldehyde, followed by dehydration to form the di-imine product.
Materials and Reagents:
-
2,5-Dihydroxybenzaldehyde
-
Ethylenediamine
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (2.0 equivalents) in a minimal amount of warm absolute ethanol.
-
In a separate beaker, dissolve ethylenediamine (1.0 equivalent) in absolute ethanol.
-
Slowly add the ethylenediamine solution dropwise to the stirred aldehyde solution at room temperature.
-
Upon addition, a precipitate, typically yellow or orange, should begin to form.[6]
-
After the addition is complete, reflux the stirred reaction mixture for 2-4 hours to ensure the reaction goes to completion. A general procedure for a similar salen ligand suggests refluxing.[7]
-
Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a crystalline powder.
Protocol 2: General In Situ Preparation of a Metal-(5-HOSalen) Complex
For many catalytic applications, the metal complex can be generated directly in the reaction vessel without isolating the ligand first. This method is efficient and widely used for synthesizing various metal-salen catalysts.[5]
Principle: The pre-formed or simultaneously formed 5-HOSalen ligand readily chelates with an added metal salt, displacing weakly coordinated solvent molecules or counter-ions to form the thermodynamically stable metal-salen complex.
Materials and Reagents:
-
This compound (or its precursors as in Protocol 1)
-
A suitable metal salt (e.g., Manganese(II) acetate, Cobalt(II) chloride, Nickel(II) acetate)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, THF)
-
Inert atmosphere setup (e.g., Schlenk line, if the metal center is air-sensitive)
Step-by-Step Procedure:
-
Add the 5-HOSalen ligand (1.0 equivalent) to a flask containing the chosen anhydrous solvent under an inert atmosphere if necessary.
-
Add the metal salt (1.0 equivalent) to the stirred solution or suspension of the ligand.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours. A color change is often indicative of complex formation.
-
The resulting solution or suspension of the Metal-(5-HOSalen) complex is now ready to be used as a catalyst for the subsequent reaction step.
Caption: Workflow for the synthesis of the 5-HOSalen ligand and its subsequent metal complexation.
Part 2: Core Catalytic Application: Acceptorless Dehydrogenation of Alcohols
One of the compelling modern applications for salen complexes is in sustainable chemistry, such as the acceptorless dehydrogenation of alcohols. This process generates valuable carbonyl compounds (or imines in the presence of an amine) and hydrogen gas as the only byproduct, avoiding the use of stoichiometric oxidants.[8] Manganese(III)-salen complexes have emerged as effective catalysts for this transformation.[8]
Mechanistic Insight: A Metal-Ligand Bifunctional Pathway
The catalytic cycle is not a simple oxidation/reduction at the metal center. Experimental and theoretical studies suggest a sophisticated metal-ligand cooperative mechanism.[8]
-
Catalyst Activation: The precatalyst, a Mn(III)-salen complex, is first reduced by the alcohol substrate. A key feature of this mechanism is the reduction of the imine groups within the salen ligand itself, forming a catalytically active Mn(III)-amido species.[8]
-
Dehydrogenation: The activated catalyst then facilitates the dehydrogenation of the alcohol via an outer-sphere hydrogen transfer.[8]
-
Product Formation & H₂ Release: The resulting aldehyde can then react with an amine present in the mixture to form an imine. Hydrogen gas is ultimately released from a manganese hydride intermediate, regenerating the active catalyst.[8]
This bifunctional pathway, where the salen ligand is not merely a spectator but an active participant in the catalytic cycle, is crucial for the observed reactivity.[8]
Caption: Simplified catalytic cycle for Mn-salen catalyzed acceptorless dehydrogenation of alcohols.
Protocol 3: Mn(III)-Salen Catalyzed Synthesis of Imines from Alcohols and Amines
This protocol is adapted from established procedures for the acceptorless dehydrogenation coupling of alcohols and amines.[8]
Principle: A Mn(III)-salen complex catalyzes the oxidation of a primary alcohol to an aldehyde, which is then trapped in situ by a primary amine to form an imine, with the liberation of H₂ gas.
Materials and Reagents:
-
[N,N′-Bis(salicylidene)-1,2-cyclohexanediamino]manganese(III) chloride or a similar Mn(III)-salen complex (Catalyst)
-
Primary alcohol (e.g., Benzyl alcohol)
-
Primary amine (e.g., Aniline)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Base (e.g., Potassium tert-butoxide)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Oil bath and temperature controller
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the Mn(III)-salen catalyst (e.g., 1-5 mol%).
-
Add the base (e.g., 1.1 equivalents).
-
Add the primary alcohol (1.0 equivalent), the primary amine (1.1 equivalents), and the anhydrous solvent (to achieve a concentration of ~0.5 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110-130 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imine.
Data Presentation: Representative Substrate Scope
The following table summarizes typical results for this catalytic system, demonstrating its applicability to various substrates.
| Entry | Alcohol | Amine | Catalyst Loading (mol%) | Yield (%) |
| 1 | Benzyl alcohol | Aniline | 2 | >95 |
| 2 | 4-Methoxybenzyl alcohol | Cyclohexylamine | 2 | 92 |
| 3 | 1-Phenylethanol | Aniline | 3 | 85 |
| 4 | Cinnamyl alcohol | Benzylamine | 2 | 90 |
| (Data is representative and based on findings in the literature for similar systems) |
Part 3: Asymmetric Catalysis with Chiral Salen Complexes
A cornerstone of salen chemistry is its application in asymmetric catalysis. By using a chiral diamine backbone, such as (R,R)- or (S,S)-1,2-diaminocyclohexane, one can create a chiral environment around the metal center.[5] This C₂-symmetric ligand architecture effectively transmits chiral information, enabling high stereoselectivity in a variety of reactions.[9]
Application Example: Asymmetric Alkylation of Amino Acids
Chiral Cu(II) and Ni(II) salen complexes have been successfully employed as phase-transfer catalysts for the asymmetric alkylation of Schiff bases derived from amino acid esters.[5]
Principle: The chiral metal-salen complex coordinates to the enolate of the amino acid Schiff base, creating a chiral ion pair. This complex then directs the approach of an electrophile (e.g., benzyl bromide) to one face of the enolate, leading to the preferential formation of one enantiomer of the alkylated product.[5]
Key Experimental Considerations:
-
Catalyst Choice: The choice of both the metal (Cu vs. Ni) and the substituents on the salen ligand can significantly impact both the chemical yield and the enantiomeric excess (ee).[5]
-
Phase-Transfer Conditions: The reaction is typically run under phase-transfer catalysis (PTC) conditions, using a base like aqueous KOH and an organic solvent, which allows for mild reaction conditions.
-
Temperature: Lowering the reaction temperature (e.g., to -20 °C) often leads to an increase in enantioselectivity, as it enhances the energetic difference between the diastereomeric transition states.[5]
This application highlights the modularity of the salen platform, where fine-tuning the ligand structure and reaction conditions can lead to highly efficient and selective catalytic systems for constructing valuable chiral molecules.
Conclusion and Outlook
Metal complexes of this compound and its related salen analogues are powerful and versatile tools in catalysis. Their synthetic accessibility, modular nature, and ability to mediate a wide range of chemical transformations ensure their continued relevance in both academic research and industrial applications. From sustainable dehydrogenation reactions to the precise construction of chiral centers, the rational design of these catalysts opens avenues for developing more efficient, selective, and environmentally benign chemical processes. The ongoing exploration of novel metal-salen structures and their cooperative reactivity with substrates promises to further expand the already impressive catalytic repertoire of this privileged ligand class.
References
-
Development and mechanistic investigation of the manganese(iii) salen-catalyzed dehydrogenation of alcohols - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - MDPI. (n.d.). MDPI. [Link]
-
The Complex Reactivity of [(salen)Fe]2(μ-O) with HBpin and Its Implications in Catalysis - ACS Publications. (2023). ACS Publications. [Link]
-
This compound - BoroPharm Inc. (n.d.). BoroPharm Inc. [Link]
-
Al(Salen) Metal Complexes in Stereoselective Catalysis - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]
-
Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). - ResearchGate. (n.d.). ResearchGate. [Link]
-
Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act - MedCrave online. (2016). MedCrave. [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online. (2016). MedCrave. [Link]
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- 4. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online [medcraveonline.com]
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- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
Metal Complexes of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine: Synthesis, Characterization, and Application Protocols
An Application Guide for Researchers
Introduction: The Unique Potential of a "Privileged" Ligand Scaffold
Schiff base ligands, particularly the "salen" type, are often referred to as "privileged ligands" in coordination chemistry.[1][2] This status is earned due to their straightforward synthesis, remarkable stability, and the versatile coordination environments they offer for a vast array of metal ions.[1][2] The tetradentate N₂O₂ donor set of N,N'-Bis(salicylidene)ethylenediamine and its derivatives allows them to form stable, often square-planar or octahedral, complexes with most transition metals.[2][3][4]
This guide focuses specifically on N,N'-Bis(5-hydroxysalicylidene)ethylenediamine , a derivative distinguished by a hydroxyl group at the 5-position of each salicylaldehyde ring. This modification is not merely structural; it introduces a crucial functional handle that can modulate the electronic properties, solubility, and biological activity of the resulting metal complexes. These complexes are at the forefront of research in catalysis, materials science, and drug development, with demonstrated applications as anticancer agents, antioxidants, fluorescent sensors, and electrocatalysts.[5][6][7]
This document serves as a comprehensive technical guide for researchers. It moves beyond simple recitation of methods to provide field-proven protocols, explain the causality behind experimental choices, and offer insights into the interpretation of results.
Section 1: Synthesis Protocols
The synthesis is a two-stage process: first, the preparation of the Schiff base ligand, followed by its complexation with a chosen metal salt.
Protocol 1.1: Synthesis of the Ligand, this compound (H₂L)
This protocol details the condensation reaction to form the Schiff base ligand.
Caption: Workflow for the synthesis of the Schiff base ligand.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Ethylenediamine
-
Absolute Ethanol
Step-by-Step Methodology:
-
Prepare Reactant Solutions:
-
In a 250 mL round-bottom flask, dissolve 2 equivalents of 2,5-dihydroxybenzaldehyde in 50 mL of absolute ethanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 1 equivalent of ethylenediamine in 20 mL of absolute ethanol.
-
-
Initiate Condensation:
-
Slowly add the ethylenediamine solution dropwise to the stirred 2,5-dihydroxybenzaldehyde solution at room temperature.
-
Scientist's Note: A yellow precipitate should begin to form almost immediately. The dropwise addition prevents localized high concentrations of the amine, leading to a more homogenous reaction.
-
-
Drive Reaction to Completion:
-
Fit the flask with a condenser and bring the reaction mixture to reflux. Let it reflux with continuous stirring for 2-4 hours.
-
Rationale: Refluxing provides the necessary activation energy for the dehydration step of imine formation, ensuring a high yield. Ethanol is an ideal solvent due to its ability to dissolve the reactants while allowing the product to precipitate upon cooling.[8]
-
-
Isolate the Product:
-
Remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath can maximize precipitation.
-
Collect the bright yellow solid product by vacuum filtration.
-
-
Purify the Ligand:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at low heat (~50-60 °C).
-
Protocol 1.2: General Synthesis of Metal(II/III) Complexes
This protocol is a general method adaptable for various metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Mn³⁺, Fe³⁺).[3][9]
Materials:
-
Synthesized this compound ligand (H₂L)
-
Metal Salt (e.g., Ni(CH₃COO)₂·4H₂O, CuCl₂, Zn(NO₃)₂·6H₂O, FeCl₃)[3][5][9]
-
Ethanol or Methanol
Step-by-Step Methodology:
-
Prepare Solutions:
-
In a 100 mL round-bottom flask, dissolve 1 equivalent of the synthesized ligand (H₂L) in 30 mL of ethanol, heating gently if necessary.
-
In a separate beaker, dissolve 1 equivalent of the chosen metal salt in 20 mL of ethanol.
-
-
Complexation Reaction:
-
Add the metal salt solution to the hot ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.
-
Scientist's Note: The metal ion acts as a template, organizing the ligand around it. The reaction involves the deprotonation of the phenolic hydroxyl groups, which then coordinate to the metal center along with the imine nitrogens.[2][4]
-
-
Complete the Reaction:
-
Attach a condenser and reflux the mixture for 2 hours.
-
-
Isolate and Purify the Complex:
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove impurities and facilitate drying.
-
Dry the final metal complex in a desiccator.
-
Section 2: Physicochemical Characterization Protocols
Characterization is a self-validating step to confirm the successful synthesis of both the ligand and its metal complex.
Caption: Standard workflow for physicochemical characterization.
Protocol 2.1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify key functional groups and confirm coordination.
Methodology:
-
Prepare a KBr pellet or use a solid-state ATR attachment.
-
Acquire spectra for the free ligand (H₂L) and the metal complex.
-
Compare the spectra, looking for the following key changes:
-
Formation of Imine: Disappearance of the C=O stretch (from salicylaldehyde, ~1650 cm⁻¹) and the N-H bends (from ethylenediamine), and the appearance of a strong C=N (imine) stretch around 1600-1630 cm⁻¹.[3]
-
Coordination of Phenolic Oxygen: A broad O-H stretching band in the free ligand (~3200-3400 cm⁻¹) should disappear or significantly diminish in the complex, confirming deprotonation and coordination.
-
Formation of Metal-Ligand Bonds: Look for the appearance of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to M-O and M-N vibrations.
-
Protocol 2.2: UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and confirm metallation.
Methodology:
-
Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMSO, DMF, or CH₂Cl₂).
-
Record the absorption spectra, typically from 200 to 800 nm.
-
Interpretation:
-
Free Ligand: The spectrum will be dominated by intense bands in the UV region (<400 nm), corresponding to π→π* and n→π* transitions within the aromatic rings and imine groups.[10]
-
Metal Complex: Upon coordination, these bands may shift (bathochromic or hypsochromic shifts). Critically, new bands may appear in the visible region. These are often assigned to ligand-to-metal charge transfer (LMCT) or, for certain metals, d-d transitions, which are clear evidence of complex formation.[10]
-
Data Summary: Expected Spectroscopic Characteristics
| Compound Type | Key FT-IR Peaks (cm⁻¹) | Key UV-Vis λₘₐₓ (nm) | Rationale |
| Free Ligand (H₂L) | ~3300 (broad, O-H), ~1630 (strong, C=N) | ~250-280, ~320-350, ~400-420 | Phenolic OH present; π→π* and n→π* transitions of the conjugated system.[5] |
| Metal Complex (ML) | O-H peak absent, C=N shifts (~1600-1620), ~500-560 (M-O), ~420-480 (M-N) | Shifts in ligand bands; new charge-transfer bands in visible region (>400 nm). | Deprotonation and coordination to the metal center alters the electronic structure.[3][10] |
Section 3: Application Notes & Experimental Protocols
The functional 5-hydroxy group and the coordinated metal center give these complexes a wide range of applications.
Application 3.1: Anticancer and Cytotoxicity Screening
Iron(III) and Copper(II) salen complexes have shown significant promise as anticancer agents, often acting by generating reactive oxygen species (ROS) and inducing novel cell death pathways like ferroptosis.[5][11] The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability.
Protocol 3.1.1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of a metal complex on a cancer cell line (e.g., MDA-MB-231 breast cancer cells).[5]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Replace the old medium in the wells with the medium containing the complex. Include "vehicle control" wells with DMSO at the highest concentration used.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. Dead cells lack this ability.[5]
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Application 3.2: Antioxidant Activity Evaluation
Manganese(III) complexes of salen-type ligands are well-known for their ability to mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4][7][12]
Protocol 3.2.1: Catalase-Like Activity Assay
Objective: To measure the ability of a manganese complex to catalyze the decomposition of hydrogen peroxide (H₂O₂).[12]
Methodology:
-
Reaction Setup: In a quartz cuvette, prepare a solution of the Mn complex in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate Reaction: Add a known concentration of H₂O₂ (e.g., 10 mM final concentration) to the cuvette to start the reaction.
-
Monitor Decomposition: Immediately begin monitoring the decrease in absorbance of H₂O₂ at 240 nm using a UV-Vis spectrophotometer.
-
Calculate Activity: The rate of H₂O₂ decomposition is proportional to the catalase-like activity of the complex. The activity can be expressed in terms of the rate constant (k) or µmol of H₂O₂ decomposed per minute.
-
Scientist's Note: This assay directly measures the breakdown of a harmful reactive oxygen species, providing a quantitative measure of the complex's potential as a therapeutic antioxidant.[12]
-
Data Summary: Example Biological Activity
| Complex Example | Application | Cell Line / Assay | Result (IC₅₀ / Activity) | Reference |
| [Fe(L)Cl] | Anticancer | MDA-MB-231 | ~1-10 µM | [5] |
| [Cu(L)] | Anticancer | HeLa | ~5-20 µM | [11] |
| [Mn(L)Cl] | Antioxidant | Catalase Assay | 5.50 k×10⁻³/min | [12] |
Application 3.3: Fluorescent Sensing
Zinc(II) and Lanthanide(III) complexes of salen ligands often exhibit strong fluorescence.[13][14] This property can be exploited for sensing applications, as the binding of an external analyte to the metal center can modulate the fluorescence emission (quenching or enhancement).
Protocol 3.3.1: General Fluorescence Titration Experiment
Objective: To evaluate the ability of a Zn(II) complex to act as a fluorescent sensor for a specific analyte (e.g., hydrosulfide ions, HS⁻).[15]
Methodology:
-
Prepare Solutions: Prepare a stock solution of the fluorescent Zn(II) complex in a suitable solvent (e.g., DMSO). Prepare a stock solution of the analyte (e.g., NaHS).
-
Determine Emission Spectrum: Using a fluorometer, determine the optimal excitation wavelength (λₑₓ) and record the emission spectrum (λₑₘ) of the Zn(II) complex alone.
-
Perform Titration: To a cuvette containing the Zn(II) complex solution, add incremental amounts of the analyte solution. After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Analyze Data: Plot the fluorescence intensity at the peak emission wavelength (λₑₘ) against the concentration of the added analyte. A linear or sigmoidal response indicates a sensing event.
-
Rationale: The interaction of the analyte with the zinc center alters the electronic structure of the complex, which in turn affects the de-excitation pathway of the fluorophore, leading to a change in emission intensity.[15]
-
Caption: Workflow for a fluorescence titration sensing experiment.
References
- Controlled fluorescent properties of Zn(ii) salen-type complex based on ligand design.CrystEngComm (RSC Publishing).
- Strong Fluorescent Lanthanide Salen Complexes: Photophysical Properties, Excited-State Dynamics, and Bioimaging.American Chemical Society.
- Photophysical and Energy-Transfer Properties of (Salen)zinc Complexes and Supramolecular Assemblies.Northwestern University.
- Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity.Avid Science.
- Variation of the Emission Efficiency and Wavelength from Fluorescent Zinc Salen Complexes upon Systematic Structural Modific
- Synthesis of salen-type Schiff base metal complexes, electropolymerization on graphite electrode surface and investigation of electroc
- Salen, salan and salalen zinc(II)
- Synthesis of the salen-type Schiff base H2L and its metal complexes...
- This compound.American Elements.
- New Bi-Nuclear Nickel(II)
- Synthesis, Characterization and Properties of Salen-Type Complexes.
- Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents.PMC - NIH.
- N, N'-bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 .
- Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity.MedCrave online.
- Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act.MedCrave online.
- This compound.Chem-Impex.
- synthesis and antioxidant activities of [5-fluoro n, n'-bis (salicylidene) ethylenediamine] and [3, 5-fluoro n, n'-bis (salicylidene) ethylenediamine] manganese (iii) complexes.Semantic Scholar.
- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis.ChemicalBook.
- Synthesis and antitumor activities of five Cu(II) complexes of bis(5-halosalicylidene)
- Synthesis and Antioxidant Activities of [5-fluoro N, N'-bis (salicylidene) ethylenediamine] and [3.SID.
- (PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity.
- N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions.PMC - PubMed Central.
- Development of a new highly sensitive and selective spectrophotometric method for the determination of cobalt at nanotrace levels in various complex matrices using N,N'-bis(salicylidene)-ethylenediamine.European Journal of Chemistry.
- Electrocatalytic Activity of (Bis(salicylaldehyde)ethylenediamino)Ni(II) Complex for CO2 Reduction.International Journal of Environmental Science and Development.
- Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity.Scientific & Academic Publishing.ovFIx4lPwTjDAlkozbzZomgjEVU-g=)
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Probing Molecular Interactions: A Detailed Protocol for Fluorescence Quenching of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to designing and executing a fluorescence quenching experiment utilizing the Schiff base fluorophore, N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. Fluorescence quenching is a powerful technique for studying the interactions between a fluorophore and a quencher molecule, offering insights into binding mechanisms, accessibility of fluorescent sites, and the dynamics of molecular interactions. This application note details the underlying principles of fluorescence quenching, provides a step-by-step experimental protocol, and outlines the necessary data analysis, including the Stern-Volmer method. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, interpretable data.
Introduction: The Principle of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[1] It arises from a variety of molecular interactions between the fluorophore (the molecule that fluoresces) and a quencher (the molecule that causes the decrease in fluorescence). These interactions result in the non-radiative decay of the excited fluorophore back to its ground state, thus "quenching" the emission of a photon.[1]
The primary mechanisms of fluorescence quenching are broadly categorized as static and dynamic.[1][2]
-
Dynamic Quenching: This occurs when the quencher collides with the fluorophore in its excited state.[1][3] This process is diffusion-dependent, and the rate of quenching is influenced by factors such as temperature and viscosity.[4] A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore.[5][6]
-
Static Quenching: In this mechanism, the fluorophore and quencher form a non-fluorescent complex on the ground state.[1][2] This pre-formed complex is unable to fluoresce upon excitation. Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[5]
Understanding the type of quenching is crucial for correctly interpreting the experimental data.
The Fluorophore: this compound
This compound, a Schiff base ligand, is a suitable fluorophore for quenching studies due to its inherent fluorescence, which arises from its conjugated π-system. Schiff bases are known for their tunable photophysical properties, which can be influenced by their molecular structure and environment, such as solvent polarity and pH.[7] The presence of hydroxyl groups and imine moieties makes this compound an excellent candidate for forming complexes with various quenchers, particularly metal ions, leading to observable changes in its fluorescence properties.[7][8][9]
Experimental Design and Rationale
A well-designed fluorescence quenching experiment is a self-validating system. The choices of reagents, concentrations, and instrumentation parameters are critical for obtaining meaningful results.
Selection of a Quencher
The choice of quencher depends on the specific interaction being investigated. For Schiff base ligands like this compound, metal ions are often effective quenchers.[8][10] The quenching can occur through mechanisms such as electron transfer or the formation of a stable, non-fluorescent complex.[7] For this protocol, we will use Copper(II) ions (from a salt like CuSO₄) as a representative quencher, as copper is known to effectively quench the fluorescence of many organic fluorophores.[11]
Solvent System
The choice of solvent is crucial as it can influence the fluorescence properties of the Schiff base and the interaction with the quencher.[7] A solvent like Dimethyl sulfoxide (DMSO) or ethanol is often a good starting point for dissolving the Schiff base.[12][13] For biological applications, it may be necessary to work in an aqueous buffer system, in which case a co-solvent like DMSO might be required to ensure the solubility of the fluorophore. It is important to ensure that the chosen solvent does not itself quench the fluorescence or react with the fluorophore or quencher.
Determining Optimal Concentrations
The concentration of the fluorophore should be kept low and constant to avoid inner filter effects and concentration quenching, where the fluorophore molecules interact with each other.[14][15] A concentration in the micromolar range is typically suitable. The quencher concentration should be varied over a range that produces a significant change in fluorescence intensity, ideally from 0% to about 80-90% quenching.[16] This typically involves preparing a series of solutions with increasing quencher concentrations.[4]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting a fluorescence quenching experiment.
Reagent and Solution Preparation
-
Synthesis of this compound: This Schiff base can be synthesized via the condensation reaction of 5-hydroxysalicylaldehyde with ethylenediamine. A general procedure involves dissolving the aldehyde in ethanol and slowly adding a solution of the diamine in ethanol, followed by refluxing the mixture.[17] The resulting precipitate can be collected by filtration and purified.
-
Fluorophore Stock Solution (Solution A): Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO). Store this solution protected from light.
-
Quencher Stock Solution (Solution B): Prepare a stock solution of the quencher (e.g., 100 mM CuSO₄) in the same solvent or a compatible one (e.g., deionized water).
-
Working Solutions: Prepare a series of samples in cuvettes. Each sample should have the same final volume.
-
To each cuvette, add a fixed volume of the fluorophore stock solution (Solution A) to achieve the desired final concentration (e.g., 10 µM).
-
Add increasing volumes of the quencher stock solution (Solution B) to create a concentration gradient.
-
Add the appropriate volume of solvent to bring each sample to the same final volume.
-
Include a control sample containing only the fluorophore and solvent (no quencher).
-
Instrumentation and Data Acquisition
-
Instrument: Use a fluorescence spectrophotometer (fluorometer).
-
Determine Excitation Wavelength (λex):
-
Measure the absorbance spectrum of the fluorophore solution using a UV-Vis spectrophotometer.
-
The excitation wavelength should be set at the absorbance maximum to ensure efficient excitation.[18]
-
-
Acquire Emission Spectra:
-
Set the determined excitation wavelength on the fluorometer.
-
For the fluorophore-only solution, scan a range of emission wavelengths to find the wavelength of maximum fluorescence intensity (λem).
-
Set the excitation and emission slit widths. Start with a value like 2 nm and adjust to obtain a good signal-to-noise ratio without saturating the detector.[16]
-
Record the fluorescence emission spectrum for each sample, from the control to the highest quencher concentration. Ensure that the samples are equilibrated at a constant temperature.[18]
-
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for the fluorescence quenching assay.
Data Analysis and Interpretation
The primary method for analyzing fluorescence quenching data is the Stern-Volmer equation.[4]
Stern-Volmer Analysis
The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
Procedure:
-
From your recorded spectra, extract the maximum fluorescence intensity (at λem) for each sample.
-
Calculate the ratio F₀/F for each quencher concentration.
-
Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis. This is the Stern-Volmer plot.[5]
-
If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer constant, Ksv.[16] The intercept should be approximately 1.
The principle of fluorescence quenching and its analysis can be visualized as follows:
Caption: Jablonski diagram illustrating fluorescence quenching.
Interpreting the Results
The value of Ksv indicates the efficiency of quenching. A larger Ksv value signifies a more effective quencher for the given fluorophore.
To distinguish between static and dynamic quenching, further experiments can be performed:
-
Temperature Dependence: For dynamic quenching, an increase in temperature will increase the diffusion rate, leading to more frequent collisions and a higher Ksv. For static quenching, an increase in temperature can destabilize the ground-state complex, leading to a lower Ksv.
-
Fluorescence Lifetime Measurements: Dynamic quenching reduces the fluorescence lifetime, while static quenching does not.[6] A plot of τ₀/τ versus [Q] (where τ is the lifetime) will yield the bimolecular quenching rate constant for dynamic quenching.[6]
Deviations from linearity in the Stern-Volmer plot can occur, for example, if both static and dynamic quenching are present, or if only a fraction of the fluorophore is accessible to the quencher.[19]
Summary of Experimental Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Fluorophore | This compound | Inherently fluorescent Schiff base, sensitive to its environment. |
| Fluorophore Conc. | ~10 µM | Avoid inner filter effects and concentration quenching.[14][15] |
| Quencher | Copper(II) Sulfate (CuSO₄) | Known to effectively quench fluorescence of similar compounds.[10][11] |
| Quencher Conc. Range | e.g., 0 - 100 µM | Should be sufficient to observe a significant decrease in fluorescence. |
| Solvent | DMSO or Ethanol | Good solubility for the Schiff base; low interference. |
| Excitation λ (λex) | At the absorbance maximum | Maximizes fluorescence signal.[18] |
| Emission λ Range | Scan to find λem | To identify the peak fluorescence emission wavelength. |
| Slit Widths | 2-5 nm | Balance between signal intensity and spectral resolution.[16] |
| Analysis Method | Stern-Volmer Plot | Standard method to determine the quenching constant, Ksv.[4] |
References
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- Fluorescence Quenching. ETH Zurich.
- Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. PubMed.
- Fluorescence quenching data interpretation in biological systems. The use of microscopic models for data analysis and interpretation of complex systems. PubMed.
- Fluorescence Quenching: Theory and Applications. ResearchGate.
- Fluorescence emission spectra of Schiff base and its metal complexes. ResearchGate.
- Ch 26 Lab Video: Fluorescence Quenching. YouTube.
- Different methods of analyzing the fluorescence quenching data. ResearchGate.
- fluorescence quenching mechanisms: Topics by Science.gov. Science.gov.
- Fluorescence Lifetimes and Dynamic Quenching. Chemistry LibreTexts.
- Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry.
- Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC - NIH.
- An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing).
- Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. NIH.
- Fluorescence properties of Schiff base - N,N'-bis(salicylidene) - 1,2-Phenylenediamine in presence of bile acid host. PubMed.
- What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Colorado Boulder.
- Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. PMC - NIH.
- Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). ResearchGate.
- Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. Environmental Science & Technology.
- Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B.
- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis. ChemicalBook.
- SYNTHESIS, CHARACTERISATION AND FLUORESCENCE SENSING PROPERTIES OF TETRADENTATE N,N'–BIS(SALICYLIDENE) - UMT JOURNAL. UMT Journal.
- Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry.
- Synthesis and characterization of N, N′-bis(salicylidene) ethylenediamine Copper complex for dye sensitized solar cells. Morressier.
- NOVEL SCHIFF BASES AS OPTICAL PROBES FOR ENVIRONMENTALLY AND BIOLOGICALLY RELEVANT ANALYTES. University of Calicut.
- Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. MDPI.
- Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. PubMed Central.
- N,N'-Bis(salicylidene)ethylenediamine. Chem-Impex.
- Understanding Fluorescence Quenching in BODIPY Dyes. BOC Sciences.
- Distance-Dependent Fluorescence Quenching of p-Bis[2-(5-phenyloxazolyl)]benzene by Various Quenchers. NIH.
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Application Notes: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine as a High-Performance Colorimetric Sensor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a salen-type Schiff base, as a colorimetric sensor. Salen-type compounds are renowned for their strong chelating properties and their ability to form stable, colored complexes with a variety of analytes, particularly metal ions.[1][2] This guide details the underlying sensing mechanism, provides step-by-step protocols for reagent preparation and analyte detection, and explains the principles of data analysis. The methodologies described herein are designed to be robust and self-validating, ensuring high scientific integrity and reproducibility.
Principle of Colorimetric Sensing with this compound
This compound is a tetradentate chelating ligand, meaning it can bind to a central metal atom at four points.[3] The core structure contains two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic hydroxyl groups, which act as coordination sites.[3][4]
The principle of colorimetric sensing relies on a visually detectable color change that occurs upon the interaction between the sensor molecule and the target analyte. This process involves two key steps:
-
Complexation: The analyte, typically a metal ion, coordinates with the nitrogen and oxygen donor atoms of the Schiff base ligand. This interaction forms a stable metal-ligand complex.[3][5] The rigidity and pre-organized structure of the salen ligand facilitate this binding.
-
Electronic Transition & Color Change: The formation of the complex alters the electronic properties of the ligand's conjugated π-system. This change in electron distribution modifies the energy required for electronic transitions. As a result, the wavelength of maximum absorbance (λ_max) of the molecule shifts, often from the ultraviolet to the visible region. This phenomenon, frequently driven by a Ligand-to-Metal Charge-Transfer (LMCT) or an Intramolecular Charge Transfer (ICT) transition, is perceived as a distinct color change.[6][7][8][9]
This ability to form colored complexes makes it a valuable tool for the detection of numerous metal ions, including cobalt, copper, nickel, and zinc, as well as certain anions like fluoride under specific conditions.[5][6][10][11]
Caption: General mechanism of colorimetric sensing.
Protocols for Application
This section provides detailed, field-proven methodologies for utilizing this compound as a colorimetric sensor. The following protocols are optimized for the detection of transition metal ions in a laboratory setting.
Reagent and Equipment Preparation
Accurate and reproducible results begin with meticulous preparation of reagents and calibration of equipment.
A. Required Materials & Equipment
-
Sensor: this compound (Purity ≥ 98%)
-
Solvents: Dimethyl sulfoxide (DMSO, Spectroscopic Grade), Ethanol (Absolute)
-
Buffer (Optional): pH 7.4 buffer solution (e.g., HEPES or Phosphate buffer), if pH control is necessary. The pH can significantly impact the sensor's performance.[12]
-
Analytes: High-purity salts of metal ions for testing (e.g., CoCl₂, CuSO₄, Ni(NO₃)₂, ZnCl₂).
-
Apparatus:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 25 mL, 100 mL)[13]
-
Calibrated micropipettes and sterile tips
-
Magnetic stirrer and stir bars
-
B. Preparation of Stock Solutions The use of concentrated stock solutions is standard procedure to ensure accuracy when preparing final dilutions.[14]
-
Sensor Stock Solution (1.0 mM):
-
Accurately weigh 30.03 mg of this compound (M.W. 300.31 g/mol ).[15]
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 70 mL of DMSO.
-
Gently stir or sonicate until the solid is completely dissolved.
-
Bring the final volume to 100 mL with DMSO and mix thoroughly.
-
Store in an amber bottle at 4°C to prevent photodegradation.
-
-
Analyte Stock Solutions (10.0 mM):
-
Prepare individual 10.0 mM stock solutions for each metal salt in deionized water. The exact mass will depend on the molecular weight of the specific salt used.
-
For example, to prepare a 10 mM CoCl₂ solution (M.W. 129.84 g/mol ), dissolve 32.5 mg in a 25 mL volumetric flask with deionized water.
-
Store these solutions in clearly labeled, sealed containers.[16]
-
Experimental Protocol: Colorimetric Titration & Analysis
This protocol describes the process of titrating the sensor solution with an analyte to observe the colorimetric response and quantify the interaction.
A. Spectrophotometer Setup
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for signal stabilization.
-
Set the instrument to scan a wavelength range from 300 nm to 700 nm.
-
Use a cuvette containing the solvent (e.g., DMSO) as a blank to zero the baseline absorbance.[17]
B. Titration Procedure
-
Pipette 2.0 mL of the solvent (DMSO) into a quartz cuvette.
-
Add a specific volume of the 1.0 mM sensor stock solution to achieve the desired final concentration (e.g., 50 µL for a final concentration of 25 µM in a ~2 mL volume). Mix by gently inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record the initial UV-Vis spectrum. This is the spectrum of the free ligand.
-
Begin the titration by adding small, precise aliquots (e.g., 2-5 µL) of the 10.0 mM analyte stock solution directly into the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes. Record the UV-Vis spectrum and note any visual color changes.
-
Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the sensor.
Caption: Workflow for colorimetric sensor analysis.
Data Interpretation and Performance
Data Analysis
-
Spectral Analysis: Overlay the collected spectra to visualize the changes upon analyte addition. A clear decrease in the ligand's absorbance peak and the concurrent emergence of a new peak at a longer wavelength (a bathochromic or red shift) confirms the sensing event.
-
Stoichiometry Determination (Job's Plot): To determine the binding ratio between the sensor and the analyte, a Job's plot can be constructed. This involves preparing a series of solutions with a constant total concentration but varying mole fractions of the sensor and analyte, then plotting absorbance against the mole fraction. The peak of the resulting plot indicates the stoichiometry of the complex.[6][18]
-
Calibration Curve and Limit of Detection (LOD): A calibration curve is generated by plotting the change in absorbance at the new λ_max against the concentration of the added analyte. The linear range of this curve determines the quantitative working range of the sensor. The LOD can be calculated from the standard deviation of the blank and the slope of the calibration curve.
Performance Characteristics
The performance of N,N'-Bis(hydroxysalicylidene)ethylenediamine and similar salen-type sensors varies depending on the target analyte and experimental conditions. The table below summarizes representative performance data from the literature.
| Analyte | Solvent System | Observed Color Change | Limit of Detection (LOD) | Reference |
| Co(II) | 20% Ethanol/Water | Colorless to Light Orange | 0.1 µg/L | [11] |
| Fluoride (F⁻) | DMSO | Light Yellow to Violet | 0.0996 ppm | [6][7][8] |
| Mn²⁺ | Aqueous Solution | Colorless to Red | 6.95 µM | [19] |
| Pt(II) | DMSO/DMF | (Fluorescence Quench) | 2.31 - 11.6 ppb | [20] |
Note on Selectivity: While highly sensitive, selectivity can be a challenge. The sensor may respond to multiple metal ions.[21] It is imperative to perform control experiments with a panel of potentially interfering ions to validate the selectivity for the target analyte in a given sample matrix.[20]
Conclusion
This compound is a versatile and accessible chemical tool for the colorimetric detection of various analytes. Its straightforward synthesis, strong binding affinity, and distinct colorimetric response upon complexation make it an excellent candidate for applications in analytical chemistry, environmental monitoring, and preliminary screening in drug development. By following the detailed protocols and data analysis guidelines presented in this document, researchers can reliably implement this sensor in their workflows to achieve sensitive and quantitative measurements.
References
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Chem-Impex. This compound. Available from: [Link]
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Analytical Methods (RSC Publishing). Ratiometric colorimetric detection of fluoride ions using a schiff base sensor: enhancing selectivity and sensitivity for naked-eye analysis. Available from: [Link]
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ResearchGate. Ratiometric Colorimetric Detection of Fluoride Ions using Schiff Base Sensor: Enhancing Selectivity and Sensitivity for Naked-Eye Analysis | Request PDF. Available from: [Link]
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RSC Publishing. Ratiometric colorimetric detection of fluoride ions using a schiff base sensor: enhancing selectivity and sensitivity for naked-eye analysis. Available from: [Link]
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Semantic Scholar. Ratiometric colorimetric detection of fluoride ions using a schiff base sensor: enhancing selectivity and sensitivity for naked-eye analysis. Available from: [Link]
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Springer. A Schiff-based colorimetric fluorescent sensor with the potential for detection of fluoride ions. Available from: [Link]
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Inorganic Chemistry. Optical chemosensors based on transmetalation of salen-based Schiff base complexes. Available from: [Link]
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Teachers Pay Teachers. Lab Activity: Making A Stock Solution, Dilutions, and Colorimetric Analysis. Available from: [Link]
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ResearchGate. Optical Chemosensors Based on Transmetalation of Salen-Based Schiff Base Complexes. Available from: [Link]
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YouTube. Preparation of stock/Standard concentration||samples||colorimetric or spectrophotometric estimation. Available from: [Link]
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Rice University. Setting up a colorimetric assay. Available from: [Link]
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Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]
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ACS Publications. Synthesis and Photophysical Properties of Colorful Salen-Type Schiff Bases | The Journal of Physical Chemistry C. Available from: [Link]
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ResearchGate. N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 . From ref. 21. Available from: [Link]
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ResearchGate. Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Available from: [Link]
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MDPI. N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Available from: [Link]
-
ResearchGate. Simple, selective, and sensitive colorimetric and ratiometric fluorescence/phosphorescence probes for platinum(II) based on Salen-type Schiff bases | Request PDF. Available from: [Link]
-
PubMed Central (PMC). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Available from: [Link]
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CORE. SYNTHESIS, CHARACTERIZATIONS OF Co(II) COMPLEX OF N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE AS ANTI CORROSION SCREENING. Available from: [Link]
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MedCrave online. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Available from: [Link]
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MedCrave online. Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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MDPI. Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Available from: [Link]
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ResearchGate. A Highly Selective Colorimetric Chemosensor for Mn2+ Based on Bis(N-salicylidene)ethylenediamine in Pure Aqueous Solution | Request PDF. Available from: [Link]
-
Chem-Impex. N,N'-Bis(salicylidene)ethylenediamine. Available from: [Link]
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European Journal of Chemistry. Development of a new highly sensitive and selective spectrophotometric method for the determination of cobalt at nanotrace levels in various complex matrices using N,N'-bis(salicylidene)-ethylenediamine. Available from: [Link]
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The Versatile Role of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine in Nanoparticle Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Schiff Base Ligand in Nanotechnology
In the dynamic field of nanotechnology, the precise control over the synthesis of nanoparticles is paramount to tailoring their properties for advanced applications in drug delivery, catalysis, and diagnostics.[1] Among the diverse array of molecules utilized to direct nanoparticle formation, Schiff base ligands, particularly salen-type ligands, have garnered significant attention.[2] This technical guide delves into the specific applications and protocols involving N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a powerful chelating agent, in the synthesis of functional nanoparticles.[2] This versatile ligand offers a unique structural framework that allows for the formation of stable complexes with a variety of metal ions, making it an invaluable tool for researchers and drug development professionals.[2] Its dual functionality as both a ligand and a stabilizing agent opens avenues for the design of novel therapeutic agents and highly efficient catalysts.[2]
This document provides an in-depth exploration of the mechanistic principles governing the role of this compound in nanoparticle synthesis, followed by detailed, representative protocols for the preparation of metal oxide and noble metal nanoparticles. We will also discuss the critical characterization techniques necessary to validate the synthesis and conclude with an overview of the promising applications of these functionalized nanomaterials.
Mechanistic Insights: How this compound Orchestrates Nanoparticle Formation
The efficacy of this compound as a controlling agent in nanoparticle synthesis stems from its distinct molecular architecture and chemical properties. As a Schiff base, it is synthesized through the condensation reaction of an amine and a carbonyl compound. This ligand acts as a multidentate chelating agent, capable of forming stable complexes with various metal ions. This chelation is fundamental to its role in nanoparticle synthesis, where it can act as both a templating and a capping agent to control the size, shape, and surface chemistry of the nascent nanoparticles.
The presence of hydroxyl and imine groups in the this compound structure allows for strong coordination with metal precursors. This coordination moderates the hydrolysis and condensation rates of the metal ions during the synthesis process, which is a critical factor in controlling the nucleation and growth of nanoparticles. By binding to the surface of the growing nanoparticles, the ligand prevents aggregation and Oswald ripening, leading to the formation of monodisperse nanoparticles with well-defined morphologies.
Application Note 1: Synthesis of Metal Oxide Nanoparticles (ZnO)
Zinc oxide (ZnO) nanoparticles are of significant interest due to their wide range of applications in areas such as catalysis, sensors, and biomedical imaging. The use of this compound as a capping agent allows for the synthesis of ZnO nanoparticles with controlled size and enhanced stability.
Protocol: Synthesis of ZnO Nanoparticles using this compound
This protocol describes a representative co-precipitation method for the synthesis of ZnO nanoparticles.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
This compound
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Centrifuge
-
Drying oven
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar ratio of this compound in ethanol with gentle stirring.
-
Precursor Solution Preparation: In a separate flask, dissolve zinc acetate dihydrate in deionized water to create a clear solution.
-
Reaction Mixture: Add the ethanolic solution of this compound to the zinc acetate solution under vigorous stirring.
-
Precipitation: Slowly add a solution of sodium hydroxide dropwise to the reaction mixture. A pale-yellow precipitate of ZnO nanoparticles will begin to form. Continue the addition until the pH of the solution reaches approximately 10-12.
-
Aging: Allow the mixture to stir at a constant temperature (e.g., 60-80 °C) for a designated period (e.g., 2-4 hours) to ensure complete reaction and particle growth.
-
Purification: Cool the mixture to room temperature. Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the purified ZnO nanoparticles in an oven at a low temperature (e.g., 60 °C) overnight.
Expected Characterization:
| Characterization Technique | Expected Results |
| Transmission Electron Microscopy (TEM) | Spherical or quasi-spherical nanoparticles with a narrow size distribution. |
| X-ray Diffraction (XRD) | Diffraction peaks corresponding to the wurtzite hexagonal crystal structure of ZnO.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks confirming the presence of the ligand on the nanoparticle surface. |
| UV-Vis Spectroscopy | A characteristic absorption peak for ZnO nanoparticles, with the position depending on the particle size.[3] |
Application Note 2: Synthesis of Noble Metal Nanoparticles (Gold)
Gold nanoparticles (AuNPs) are widely utilized in catalysis, sensing, and nanomedicine due to their unique optical and electronic properties. This compound can be employed as a stabilizing agent to control the growth and prevent the aggregation of AuNPs during their synthesis.
Protocol: Synthesis of Gold Nanoparticles using this compound
This protocol outlines a representative method for the synthesis of AuNPs using a chemical reduction approach.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
Equipment:
-
Beakers and flasks
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Ligand Solution Preparation: Prepare a dilute aqueous solution of this compound.
-
Gold Precursor Solution: Prepare a dilute aqueous solution of HAuCl₄.
-
Reaction Mixture: Add the ligand solution to the gold precursor solution under vigorous stirring.
-
Reduction: While stirring, rapidly add a freshly prepared, ice-cold solution of sodium borohydride to the mixture. The solution should undergo a rapid color change to ruby red, indicating the formation of AuNPs.
-
Stabilization: Continue stirring the solution for a period of time (e.g., 30 minutes) to ensure the complete reduction and stabilization of the nanoparticles by the ligand.
-
Purification (Optional): The synthesized AuNP dispersion can be purified by centrifugation and redispersion in deionized water to remove excess reactants.
Expected Characterization:
| Characterization Technique | Expected Results |
| Transmission Electron Microscopy (TEM) | Spherical nanoparticles with a uniform size distribution. |
| UV-Vis Spectroscopy | A distinct surface plasmon resonance (SPR) peak, typically around 520 nm for spherical AuNPs.[5] |
| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic diameter and size distribution of the nanoparticles in suspension. |
| Zeta Potential | Indication of the surface charge and stability of the nanoparticle dispersion. |
Visualization of Synthesis Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in the synthesis of ZnO and Gold nanoparticles.
Caption: Workflow for the synthesis of ZnO nanoparticles.
Caption: Workflow for the synthesis of Gold nanoparticles.
Applications in Catalysis and Drug Delivery
The nanoparticles synthesized using this compound as a directing agent exhibit significant potential in various high-impact fields.
Catalysis:
The high surface-area-to-volume ratio of these nanoparticles, combined with the catalytic activity of the metallic core, makes them excellent candidates for catalysis. For instance, gold nanoparticles stabilized with this ligand can be employed in the catalytic reduction of environmental pollutants like 4-nitrophenol.[5][6][7][8][9] The Schiff base ligand, in this case, not only controls the nanoparticle size but can also influence the electronic properties of the metal surface, thereby modulating its catalytic activity and selectivity.
Drug Delivery:
In the realm of nanomedicine, functionalized nanoparticles are at the forefront of developing targeted drug delivery systems.[10][11] The surface of nanoparticles synthesized with this compound can be further modified to attach therapeutic agents. The ligand itself can also play a role in the biological activity of the nanocarrier. The controlled size and enhanced stability of these nanoparticles are crucial for their in vivo behavior, including circulation time, biodistribution, and cellular uptake.
Conclusion and Future Outlook
This compound has emerged as a highly effective and versatile tool in the bottom-up synthesis of functional nanoparticles. Its ability to chelate with metal ions and stabilize growing nanoparticles provides a robust mechanism for controlling their physicochemical properties. The representative protocols provided herein serve as a foundational guide for researchers seeking to explore the potential of this ligand in creating tailored nanomaterials. As the demand for sophisticated nanoparticles in catalysis, drug delivery, and other advanced technologies continues to grow, the systematic investigation and application of well-defined ligands like this compound will undoubtedly pave the way for future innovations.
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Application Notes and Protocols for Investigating the Anticancer Activity of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Metal Complexes
Introduction
The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of coordination compounds. Among these, Schiff base metal complexes, particularly those derived from N,N'-Bis(5-hydroxysalicylidene)ethylenediamine (Salen-type ligands), have emerged as a promising class of therapeutic candidates.[1][2][3] The versatility of the Salen ligand, with its tetradentate N2O2 donor set, allows for the coordination of a wide array of metal ions, leading to complexes with diverse geometries and electronic properties.[4][5] This structural tunability is paramount, as it enables the modulation of the complexes' biological activity, including their cytotoxicity against cancer cells.[6]
These metal complexes exert their anticancer effects through various mechanisms, often involving multimodal actions that can overcome resistance to conventional chemotherapeutics.[7] Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage.[8][9][10][11] The lipophilicity of these complexes, which can be modified through ligand design, plays a crucial role in their cellular uptake and subsequent biological activity.[12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of the anticancer activity of this compound metal complexes. It offers detailed protocols for essential assays and explains the scientific rationale behind the experimental choices, aiming to equip researchers with the knowledge to effectively explore the therapeutic potential of this fascinating class of compounds.
I. Synthesis and Characterization of Salen-type Metal Complexes
The foundation of any study on the biological activity of Salen-type metal complexes lies in their successful synthesis and thorough characterization. The general approach involves a two-step process: the synthesis of the Schiff base ligand followed by its complexation with a chosen metal salt.
A. Synthesis of the this compound Ligand
The Schiff base ligand is typically synthesized via a condensation reaction between salicylaldehyde (or its derivatives) and a diamine, such as ethylenediamine.[5][13]
Protocol 1: Synthesis of this compound
-
Dissolve 2 equivalents of 5-hydroxysalicylaldehyde in a suitable solvent, such as absolute ethanol.
-
Slowly add a solution of 1 equivalent of ethylenediamine in the same solvent to the aldehyde solution while stirring.
-
Reflux the reaction mixture for a designated period (typically 2-4 hours).
-
Upon cooling, a precipitate of the Schiff base ligand will form.
-
Collect the precipitate by filtration, wash it with cold ethanol, and dry it in a desiccator.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water mixture) can be performed to obtain a pure product.[13]
B. Synthesis of the Metal Complexes
The synthesized ligand is then reacted with a metal salt to form the desired complex. The choice of metal is critical as it significantly influences the complex's geometry, stability, and biological activity.[6]
Protocol 2: General Synthesis of Metal Complexes
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
In a separate flask, dissolve an equimolar amount of the desired metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III)) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for a specific duration, which can vary depending on the metal and ligand.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.
C. Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the stoichiometry of the complex. |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational bands (e.g., C=N, phenolic O-H).[4] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex and confirm coordination. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the diamagnetic complexes in solution. |
| Mass Spectrometry | To determine the molecular weight of the complex. |
| Molar Conductance Measurements | To determine the electrolytic nature of the complexes. |
II. In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are employed to assess the cytotoxic and mechanistic aspects of the synthesized metal complexes against cancer cell lines.
A. Cell Viability and Cytotoxicity Assays
The initial screening of anticancer activity involves determining the concentration at which the complexes inhibit cell growth by 50% (IC50 value). The MTT assay is a widely used colorimetric method for this purpose.[14][15][16][17]
Protocol 3: MTT Cell Viability Assay [14][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[16]
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[14][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Data Visualization: Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of Salen-type metal complexes.
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are crucial.[19][20][21] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[22]
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with the metal complexes at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
C. Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[23] Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining [24]
-
Cell Treatment and Harvesting: Treat cells with the metal complexes as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. Ethanol fixation is preferred for preserving DNA integrity.[24]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase treatment is essential to prevent the staining of RNA.[24]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[23][27]
D. Measurement of Reactive Oxygen Species (ROS)
The generation of ROS is a key mechanism of action for many metal-based anticancer drugs.[28][29][30] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common fluorescent probe used to measure intracellular ROS levels.
Protocol 6: Intracellular ROS Measurement
-
Cell Treatment: Seed cells in a 96-well black plate and treat them with the metal complexes for a specific duration.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
Data Visualization: Proposed Mechanism of Action for Anticancer Salen-type Metal Complexes
Caption: Potential mechanisms of anticancer action for Salen-type metal complexes.
III. Data Interpretation and Structure-Activity Relationship
The data obtained from the in vitro assays should be carefully analyzed to understand the anticancer potential of the synthesized complexes.
A. Quantitative Data Summary
The IC50 values of the different metal complexes against various cancer cell lines should be summarized in a table for easy comparison.
Table 1: Example of IC50 Values (µM) of Salen-type Metal Complexes
| Complex | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Ligand (H₂L) | >100 | >100 | >100 |
| [Cu(L)] | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| [Ni(L)] | 25.8 ± 2.5 | 31.2 ± 3.0 | 28.4 ± 2.2 |
| [Co(L)] | 18.9 ± 2.0 | 22.7 ± 2.4 | 20.1 ± 1.9 |
| [Zn(L)] | 45.3 ± 4.1 | 52.1 ± 5.5 | 48.6 ± 4.3 |
| Cisplatin | 8.5 ± 0.9 | 12.3 ± 1.3 | 10.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
B. Mechanistic Insights
The results from the apoptosis, cell cycle, and ROS assays will provide insights into the mechanism of action. For instance, a significant increase in the Annexin V-positive cell population after treatment indicates that the complex induces apoptosis. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the complex interferes with cell cycle progression. Elevated ROS levels point towards an oxidative stress-mediated mechanism of cell death.
C. Structure-Activity Relationship (SAR)
-
The nature of the metal ion: Different metals can lead to varying cytotoxicities.[6]
-
The geometry of the complex: The coordination geometry can influence how the complex interacts with biological targets.
-
Substituents on the Salen ligand: Modifications to the ligand backbone can affect the lipophilicity and electronic properties of the complex, thereby influencing its biological activity.[12]
Conclusion
This compound metal complexes represent a versatile and promising platform for the development of new anticancer agents. Their tunable structures and multimodal mechanisms of action offer the potential to overcome some of the limitations of current cancer therapies. The application notes and protocols provided in this guide offer a comprehensive framework for the systematic investigation of these compounds, from their synthesis and characterization to the detailed elucidation of their anticancer properties. By following these methodologies, researchers can contribute to the growing body of knowledge on Salen-type metal complexes and accelerate their journey from the laboratory to potential clinical applications.
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Mandal, S. Metallo-salen complexes show promise towards treatment of leukemia. Annals of Translational Medicine, 3(15), 213. Available from: [Link]
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Damercheli, M., et al. Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents. Iranian Journal of Pharmaceutical Research, 18(4), 2055-2066. Available from: [Link]
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Wang, Z., et al. Salen-Mn compounds induces cell apoptosis in human prostate cancer cells through promoting AMPK activity and cell autophagy. Oncotarget, 8(3), 4609-4621. Available from: [Link]
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ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Available from: [Link]
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Kiani Nejad, Z., et al. Investigating of the anticancer activity of salen/salophen metal complexes based on graphene quantum dots: induction of apoptosis as part of biological activity. Journal of the Iranian Chemical Society, 20(11), 2919-2931. Available from: [Link]
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Kumar, S., et al. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Scientific Reports, 11(1), 1-16. Available from: [Link]
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Singh, V. P., et al. In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies. New Journal of Chemistry, 44(25), 10323-10339. Available from: [Link]
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ResearchGate. Investigating of the anticancer activity of salen/salophen metal complexes based on graphene quantum dots: Induction of apoptosis as part of biological activity. Available from: [Link]
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ResearchGate. Fe III complexes with (a) the salen ligand and (b) marimastat, a MMP inhibitor. Available from: [Link]
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Tshuva, E. Y., & Miller, M. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of Visualized Experiments, (74), e50291. Available from: [Link]
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Hordyjewska, A., et al. Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to half-sandwich complexes of Ru(II) with aminochromone derivatives. Dalton Transactions, 48(42), 15915-15929. Available from: [Link]
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Miller, M., & Tshuva, E. Y. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (74), e50291. Available from: [Link]
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ResearchGate. N, N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 . From ref. 21. Available from: [Link]
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Betts, J., et al. In Vivo Selectivity and Localization of Reactive Oxygen Species (ROS) Induction by Osmium Anticancer Complexes That Circumvent Platinum Resistance. Journal of Medicinal Chemistry, 62(17), 8014-8022. Available from: [Link]
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Chakraborty, A., et al. Role of metal complexes in oxidative stress and ROS generation leading to Cancer. Inorganic Chemistry Communications, 159, 111584. Available from: [Link]
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ResearchGate. of metal complexes activating ROS-mediated signaling by mitochondrial dysfunction. Available from: [Link]
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Nworie, F. S., et al. Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. MOJ Biorg Org Chem, 1(1), 00003. Available from: [Link]
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Nworie, F. S., et al. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. MOJ Biorg Org Chem, 1(1), 00003. Available from: [Link]
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Wang, X., et al. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment. Angewandte Chemie International Edition, 59(42), 18336-18347. Available from: [Link]
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Gust, R., et al. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. European Journal of Medicinal Chemistry, 261, 115814. Available from: [Link]
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Ott, I., et al. [N,N′-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. JBIC Journal of Biological Inorganic Chemistry, 14(5), 711-725. Available from: [Link]
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Application Notes & Protocols: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine for the Detection of Specific Anions
Abstract
The detection of anionic species is of paramount importance across diverse scientific disciplines, including environmental monitoring, clinical diagnostics, and industrial process control. Salen-type Schiff bases, such as N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, have emerged as highly effective chemosensors for this purpose. Their unique structural and electronic properties enable selective and sensitive recognition of various anions through mechanisms that trigger distinct chromogenic and fluorogenic responses. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, principles of operation, and practical application of this compound as a selective anion sensor. Detailed, field-tested protocols for the detection of fluoride, cyanide, and acetate are presented, emphasizing the causality behind experimental choices to ensure reproducibility and reliability.
Introduction: The Significance of Salen-Based Anion Sensors
Schiff bases are a versatile class of organic compounds that have been extensively explored as ligands in coordination chemistry.[1][2] Among these, N,N'-Bis(salicylidene)ethylenediamine (salen) and its derivatives are notable for their tetradentate chelating ability, forming stable complexes with a wide range of metal ions.[3][4][5] Beyond their use in catalysis and materials science, the phenolic hydroxyl (-OH) and imine (-CH=N-) groups within the salen framework provide ideal sites for interacting with anions.
The strategic placement of a hydroxyl group at the 5-position of the salicylidene rings in this compound enhances its anion sensing capabilities. The primary mechanism involves the formation of hydrogen bonds between the acidic phenolic protons of the sensor and the target anion.[6] For strongly basic anions, this interaction can lead to partial or complete deprotonation of the sensor molecule. These events induce significant perturbations in the sensor's intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) pathways, resulting in observable changes in its optical properties.[6] This application note details the practical workflows for leveraging these phenomena for the selective detection of environmentally and biologically significant anions.
Synthesis of the Chemosensor: this compound
The synthesis of this chemosensor is a straightforward condensation reaction, often referred to as a Schiff base formation. The protocol is robust and can be performed in a standard laboratory setting.
Synthesis Workflow
Caption: Workflow for the synthesis of the chemosensor.
Experimental Protocol
Materials and Reagents:
| Reagent/Equipment | Specification | Supplier Example |
| 2,5-Dihydroxybenzaldehyde | 98% purity or higher | Sigma-Aldrich |
| Ethylenediamine | 99% purity or higher | Thermo Fisher |
| Ethanol (EtOH) | Absolute, ACS Grade | VWR |
| Round-bottom flask | 250 mL | N/A |
| Reflux condenser | N/A | |
| Magnetic stirrer and hotplate | N/A | |
| Buchner funnel and filter flask | N/A | |
| Vacuum desiccator | N/A |
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 20 mmol of 2,5-dihydroxybenzaldehyde in 100 mL of absolute ethanol. Heat the mixture gently with stirring until all the aldehyde has dissolved.
-
Reaction: To the hot aldehyde solution, add a solution of 10 mmol of ethylenediamine in 20 mL of absolute ethanol dropwise over 10-15 minutes with continuous stirring. A yellow precipitate should begin to form almost immediately.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow crystalline product by vacuum filtration using a Buchner funnel. Wash the collected solid three times with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator over silica gel for at least 24 hours. The expected yield is typically high, often exceeding 85%.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, and FTIR spectroscopy.
Principle of Anion Detection: A Mechanistic Overview
The anion sensing capability of this compound is rooted in its ability to form hydrogen bonds with anionic guests via its two phenolic -OH groups. This interaction is the primary signaling event.
Caption: The mechanism of anion detection by the sensor.
Upon binding an anion, the electron density of the sensor molecule is redistributed. This change significantly affects the energy levels of the molecular orbitals, leading to a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis absorption spectrum. For certain anions, particularly highly basic ones like fluoride (F⁻), acetate (AcO⁻), and cyanide (CN⁻), the interaction is strong enough to cause deprotonation of the phenolic -OH groups.[7] This deprotonation results in the formation of a phenolate species, which possesses a more extensive conjugated π-electron system. This change is often accompanied by a dramatic color change, allowing for "naked-eye" detection.[6]
It is crucial to acknowledge that in aprotic polar media, the presence of trace moisture can lead to hydrolysis of the sensor's imine bond, especially in the presence of anions like fluoride.[1] This potential instability should be considered when interpreting results, particularly in long-term experiments.[1]
Application Protocols for Specific Anion Detection
The following protocols provide step-by-step guidance for the detection of fluoride, acetate, and cyanide using UV-Vis spectroscopy and colorimetric analysis. The use of aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile is recommended as they do not compete with the sensor for hydrogen bonding with the anion.
General Setup and Stock Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh the required amount of synthesized this compound and dissolve it in spectroscopic grade DMSO to prepare a 1 mM stock solution.
-
Anion Stock Solutions (100 mM): Prepare 100 mM stock solutions of the anions to be tested. Use their tetrabutylammonium (TBA) salts (e.g., TBAF, TBA-OAc, TBACN) as they are readily soluble in organic solvents. Dissolve the appropriate amount of the TBA salt in DMSO.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for all spectroscopic measurements. Use quartz cuvettes with a 1 cm path length.
Protocol 1: Fluoride (F⁻) Detection
Fluoride is a highly electronegative and basic anion, leading to a strong interaction with the sensor.
Experimental Workflow (Titration):
Caption: Experimental workflow for UV-Vis titration.
Procedure:
-
Prepare a 20 µM working solution of the sensor by diluting the 1 mM stock solution with DMSO.
-
Place 3 mL of the 20 µM sensor solution into a quartz cuvette. This will serve as the reference and the starting point for the titration.
-
Record the initial UV-Vis absorption spectrum from 300 nm to 600 nm.
-
Incrementally add small aliquots (e.g., 2-10 µL) of a diluted TBAF stock solution into the cuvette. Mix thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition, allowing the solution to equilibrate for 1-2 minutes.
-
Continue the additions until no further significant spectral changes are observed.
Expected Results:
-
Colorimetric: A distinct color change from light yellow to a deep orange or red will be observed upon the addition of fluoride.
-
Spectroscopic: The initial absorption spectrum will show a primary peak corresponding to the neutral sensor. Upon addition of F⁻, this peak will decrease in intensity, while a new, red-shifted absorption band will appear at a longer wavelength, indicating the formation of the sensor-anion complex or the deprotonated species.
Protocol 2: Acetate (AcO⁻) and Cyanide (CN⁻) Detection
The protocol for acetate and cyanide is analogous to that for fluoride. These anions are also sufficiently basic to induce a colorimetric and spectroscopic response.
Procedure:
-
Follow the same steps outlined in Protocol 4.2, but use TBA-OAc or TBACN as the anion source.
Expected Results & Comparison:
The magnitude of the spectral shift and the intensity of the color change will depend on the basicity and hydrogen bond accepting ability of the anion. A typical binding affinity order observed with this class of sensors is F⁻ > AcO⁻ > CN⁻.[7]
| Anion | Typical Color Change | Expected UV-Vis Change | Relative Binding Strength |
| F⁻ | Yellow to Orange/Red | Large red shift, appearance of new band >450 nm | Strongest |
| AcO⁻ | Yellow to Orange-Yellow | Moderate red shift, new band formation | Strong |
| CN⁻ | Yellow to Pale Orange | Noticeable red shift, often less pronounced than F⁻/AcO⁻ | Moderate |
| Cl⁻, Br⁻, I⁻ | No significant change | Minimal to no change in the absorption spectrum | Very Weak / Negligible |
Protocol 3: Selectivity and Interference Study
A crucial aspect of a chemosensor's performance is its selectivity towards a target anion in the presence of other competing anions.
Procedure:
-
Prepare a 20 µM solution of the sensor in DMSO.
-
To this solution, add a significant excess (e.g., 10-50 equivalents) of various potentially interfering anions (e.g., Cl⁻, Br⁻, I⁻, HSO₄⁻, ClO₄⁻) using their TBA salts. Record the UV-Vis spectrum after each addition.
-
Into the same solution now containing the interfering anions, add the primary target anion (e.g., F⁻ or AcO⁻) and record the spectral changes.
Expected Results:
-
Ideally, the addition of interfering anions should cause little to no change in the sensor's absorption spectrum.
-
The subsequent addition of the target anion should produce the characteristic spectral and colorimetric response, demonstrating the sensor's high selectivity.
Concluding Remarks for the Practicing Scientist
This compound is a powerful, accessible, and effective chemosensor for the detection of key anions like fluoride, acetate, and cyanide. The operational principle, based on hydrogen bonding and deprotonation, is well-understood and leads to robust and easily detectable colorimetric and spectroscopic signals. The synthesis is straightforward, and the detection protocols are adaptable for various laboratory settings. By understanding the underlying chemical principles and potential interferences, such as solvent choice and water content, researchers can confidently employ this sensor for qualitative and quantitative anion analysis. The insights and protocols provided herein serve as a validated starting point for applications in areas ranging from environmental testing to the development of more complex diagnostic tools.
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Verma, R., & Singh, P. (2022). Revisiting salicylidene-based anion receptors. RSC Advances. [Link]
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Husin, N. (2017). SYNTHESIS, CHARACTERIZATIONS OF Co(II) COMPLEX OF N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE AS ANTI CORROSION SCREENING. Universiti Teknologi MARA. [Link]
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ResearchGate. (2020). A Schiff Base Sensor Selective to Anions, Biological Activity and Spectral Studies. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). N,N′-Bis (salicylidene) ethylenediamine (salen). ResearchGate. [Link]
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ResearchGate. (2016). Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. ResearchGate. [Link]
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Witt, K., Bożejewicz, D., & Kaczorowska, M. A. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Membranes. [Link]
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Flood, A. (n.d.). Anion Recognition. Amar Flood Research Group. [Link]
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Anion Recognition in Water: Recent Advances from a Supramolecular and Macromolecular Perspective. (2015). Chemical Science. [Link]
-
ResearchGate. (n.d.). Anion Recognition in Supramolecular Chemistry. ResearchGate. [Link]
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Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. (2018). RSC Advances. [Link]
-
ResearchGate. (2018). Anion Recognition by a Bioactive Diureidodecalin Anionophore: Solid‐State, Solution, and Computational Studies. ResearchGate. [Link]
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The anion recognition properties of hydrazone derivatives containing anthracene. (2009). BioSystems. [Link]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Welcome to our dedicated guide for researchers, scientists, and drug development professionals focused on the synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. This resource provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Schiff base condensation. This reaction involves the condensation of an aldehyde, in this case, a derivative of salicylaldehyde, with a primary amine, ethylenediamine.[1] While the fundamental chemistry is straightforward, achieving high yields of a pure product requires careful control over several experimental parameters. This guide will address common challenges and provide scientifically grounded solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and offers practical solutions.
Question 1: Why is my reaction yield consistently low, and what steps can I take to improve it?
Answer:
Low yields in Schiff base syntheses are a common issue and can often be attributed to several critical factors:
-
Purity of Reactants: The purity of your starting materials, the salicylaldehyde derivative and ethylenediamine, is crucial. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification. It is highly recommended to use reagents of high purity.
-
Solvent Choice: The solvent plays a significant role in the reaction's success. Ethanol and methanol are frequently used as they are effective at dissolving the reactants.[2] It is essential to use an anhydrous solvent, as the presence of water can shift the reaction equilibrium back towards the starting materials through hydrolysis of the imine product.[3]
-
Reaction Conditions: The reaction is typically performed at reflux to ensure a sufficient reaction rate.[4] However, it is important to monitor the reaction progress, often by thin-layer chromatography (TLC), to avoid potential decomposition of the product with prolonged heating. The reaction is a condensation, and removal of the water formed can help drive the reaction to completion.[1]
Question 2: My final product has a brownish or dark orange color instead of the expected yellow. What is the cause of this discoloration?
Answer:
The desired product, this compound, is typically a yellow crystalline solid.[5] A darker coloration often indicates the presence of impurities, which can arise from:
-
Oxidation: The hydroxyl groups on the aromatic rings are susceptible to oxidation, which can form highly colored byproducts. To minimize oxidation, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Incomplete Reaction or Side Products: If the reaction does not go to completion or if side reactions occur, the crude product will be a mixture, often resulting in a different color. Effective purification is key to obtaining the product in its desired form.
Question 3: What are the most effective methods for purifying the crude product?
Answer:
Recrystallization is the most common and effective technique for purifying the crude this compound.
-
Choosing a Recrystallization Solvent: An ideal solvent (or solvent pair) will dissolve the compound well at elevated temperatures but poorly at room temperature. For this particular product, ethanol or a mixture of ethanol and water is often a suitable choice.[4]
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.
-
Hot-filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash them with a small amount of cold ethanol, and dry them under a vacuum.[5]
-
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
| Parameter | Recommended Condition | Rationale |
| Reactant Molar Ratio | 2 equivalents of 5-hydroxysalicylaldehyde to 1 equivalent of ethylenediamine | Ensures the complete reaction of the diamine. |
| Solvent | Anhydrous Ethanol | Provides good solubility for reactants and allows for product precipitation upon cooling.[4] |
| Temperature | Reflux (approximately 78°C) | Accelerates the reaction rate. |
| Reaction Time | 2-4 hours | Typically sufficient for reaction completion; monitor with TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of hydroxyl groups. |
Synthesis Workflow Diagram
Sources
Technical Support Center: Overcoming Solubility Challenges with N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Welcome to the technical support center for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common solubility challenges encountered with this compound. Our goal is to equip you with the knowledge to handle this versatile Schiff base ligand effectively in your experiments, ensuring reliable and reproducible results.
Introduction to this compound and its Solubility Profile
This compound, a Schiff base ligand, is a valuable compound in coordination chemistry and has potential applications in drug formulation and as a chelating agent.[1] However, its planar structure and intermolecular hydrogen bonding contribute to its characteristically low aqueous solubility, a common hurdle for researchers. This guide will walk you through various methods to overcome these solubility issues, from simple solvent selection to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions like water or buffers?
A1: this compound is a hydrophobic molecule with a planar structure that facilitates strong intermolecular interactions, leading to a stable crystal lattice that is difficult for water to disrupt. It is considered practically insoluble in water.[2][3] To achieve dissolution, organic solvents or specialized solubilization techniques are necessary.
Q2: What are the recommended organic solvents for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most effective and commonly used solvents.[4] Other organic solvents in which the compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[5] Ethanol can also be used, though the solubility might be lower compared to DMSO and DMF.[6] When preparing stock solutions, it's crucial to use anhydrous solvents, as the presence of water can decrease solubility.
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is poor.[4] The dramatic decrease in the organic solvent concentration upon dilution into the aqueous medium causes the compound to precipitate.
To prevent this, it is critical to dilute the high-concentration stock solution into pre-warmed (e.g., 37°C) aqueous medium just before use. Add the stock solution dropwise while vigorously vortexing or swirling the medium to ensure rapid and even dispersion.[4] This technique minimizes localized high concentrations of the compound in the aqueous phase, reducing the likelihood of precipitation. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity.[4]
Troubleshooting Guides
This section provides detailed protocols and explanations for common solubility problems.
Issue 1: Difficulty in Achieving Complete Dissolution in a Primary Organic Solvent
If you are struggling to dissolve this compound in your chosen organic solvent, consider the following steps:
Troubleshooting Protocol:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of the solvent (e.g., DMSO, DMF). Moisture can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the solution gently to 37°C.[4] This can increase the kinetic energy of the molecules and aid in overcoming the crystal lattice energy.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up solid aggregates and enhance dissolution.
-
Increase Solvent Volume: If the concentration is not critical, increasing the volume of the solvent will lower the concentration and may facilitate complete dissolution.
Causality Explained: The dissolution process is governed by the thermodynamics of breaking the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. By improving solvent quality and applying energy (heat, sonication), you are favoring the formation of solute-solvent interactions.
Issue 2: Precipitation in Aqueous Media During Experiments
For applications in biological systems, maintaining the compound in a soluble state in aqueous buffers or media is crucial.
A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound in an aqueous solution.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your final working solution, calculate the volume of the stock solution needed.
-
Just before use, add the stock solution to your pre-warmed aqueous buffer or medium while vortexing to ensure rapid mixing.
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5% for cell-based assays).[4]
Logical Relationship Diagram:
Caption: Workflow for preparing a working solution using a co-solvent.
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7][8]
Experimental Protocol:
-
Select a biocompatible, non-ionic surfactant such as Tween 20 (Polysorbate 20).[1]
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% Tween 20).
-
Add the surfactant stock solution to your final aqueous medium to achieve a low working concentration (e.g., 0.05-0.1%).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add the compound stock solution to the surfactant-containing aqueous medium with vigorous mixing.
Data Presentation: Common Surfactants for Enhancing Solubility
| Surfactant | Type | Typical Working Concentration | Key Considerations |
| Tween 20 | Non-ionic | 0.05% - 0.5% | Widely used in biological assays, good for oil-in-water emulsions.[1] |
| Tween 80 | Non-ionic | 0.1% - 5% | More lipophilic than Tween 20, suitable for a range of formulations.[5] |
| Pluronic F-127 | Non-ionic | 0.01% - 0.1% | Forms micelles and can also form thermo-responsive gels at higher concentrations.[9] |
Experimental Protocol:
-
Determine the pH stability range of your compound and the pH constraints of your experiment.
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Attempt to dissolve a small amount of this compound in each buffer.
-
Observe for improved solubility at higher pH values. Be cautious as extreme pH can lead to hydrolysis of the Schiff base.[9]
Signaling Pathway Diagram:
Caption: Relationship between pH, protonation state, and solubility.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their lipophilic cavity, thereby increasing their aqueous solubility.[10][11]
Experimental Protocol (Co-precipitation Method):
-
Dissolve an appropriate amount of β-cyclodextrin in water, with heating if necessary.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the solution of the Schiff base to the cyclodextrin solution with constant stirring.
-
Continue stirring for several hours to allow for complex formation.
-
Cool the solution to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry.[7]
Summary of Solubility Characteristics
| Solvent | Solubility | Notes |
| Water | Insoluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions.[4] |
| Dimethylformamide (DMF) | Soluble | Another good option for stock solutions. |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Acetone | Soluble | [6] |
| Ethyl Acetate | Soluble | [5] |
| Ethanol | Soluble | [6] |
References
- Adday, A. G., & Hadi, J. S. (2024). Physical properties and phase solubility studies of Schiff base and their inclusion complexe.
- Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 1(2), 80-86.
-
OAText. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
- Asadi, Z., et al. (2021). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Advances, 11(46), 28747-28766.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Stoyanov, S., & Stoyanova, R. (2021).
-
Maghchiche, A. (2025). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes. Retrieved from [Link]
- Ramyasree, J., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
-
ResearchGate. (n.d.). Solubility test of the Schiff base ligand and its metal(II) complexes. Retrieved from [Link]
- Kim, H. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food science and biotechnology, 29(10), 1367–1374.
- Witt, K., et al. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Membranes, 10(4), 60.
-
BioCrick. (n.d.). N,N'-Bis(salicylidene)ethylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) UV-VIS Absorption Spectral Studies of N, N ′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Retrieved from [Link]
- Elsherif, K. M., et al. (2019). UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2), 204-210.
-
ResearchGate. (n.d.). Calculated pKa for phenol derivatives with 6-311G+dp basis set. Retrieved from [Link]
-
Karori, S. (2013). Diluting DMSO for cell culture. ResearchGate. Retrieved from [Link]
-
Elsherif, K. M., et al. (2019). UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2), 204-210. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! ResearchGate. Retrieved from [Link]
-
Murda, D. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate. Retrieved from [Link]
-
MedChemExpress. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Retrieved from [Link]
- Barros, M. M., et al. (2024). DESS (DMSO/EDTA/NACL) Protocol v1. protocols.io.
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
Elsherif, K. M., et al. (2019). UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2). Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
- MDPI. (2023). Fibrous Mesoporous Silica KCC-1 Functionalized with 3,5-Di-tert-butylsalicylaldehyde as an Efficient Dispersive Solid-Phase Extraction Sorbent for Pb(II) and Co(II)
- MDPI. (2026). ZnO/rGO/ZnO Composites with Synergic Enhanced Gas Sensing Performance for O3 Detection with No Ozonolysis Process. Chemosensors, 14(1), 1.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluorescence Signals of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine and its Derivatives
Welcome to the technical support center for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a versatile Schiff base ligand widely recognized for its application as a fluorescent chemosensor.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing its fluorescence signal. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound (hereafter referred to as "the ligand" for brevity) in fluorescence-based assays.
Q1: Why is the fluorescence of my free ligand solution so weak?
A1: The free ligand typically exhibits very weak fluorescence in solution. This is primarily due to the isomerization of the carbon-nitrogen double bond (C=N), a process that provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.[3][4] The formation of a rigid complex, often with a metal ion, inhibits this isomerization, leading to a significant enhancement of the fluorescence signal.[3][4]
Q2: What is the general mechanism behind the fluorescence enhancement upon metal binding?
A2: The fluorescence enhancement is primarily attributed to a mechanism known as Chelation-Enhanced Fluorescence (CHEF). Upon binding with a metal ion, the ligand forms a rigid, planar complex. This structural rigidity restricts the C=N isomerization and other vibrational motions that would otherwise dissipate the excitation energy non-radiatively.[3][4] This leads to a higher probability of the excited state returning to the ground state via the emission of a photon, thus increasing the fluorescence quantum yield.[3][5] Some Schiff bases also exhibit Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the experimental environment and metal binding, affecting the emission properties.[6][7]
Q3: What are the typical excitation and emission wavelengths for this ligand?
A3: The exact wavelengths are highly dependent on the solvent, pH, and whether the ligand is in its free form or complexed with an ion. Generally, the ligand absorbs in the UV-visible region, with absorption maxima often cited around 315-325 nm and another band near 400 nm, which can be sensitive to solvent polarity.[8][9] Upon complexation with ions like Zn²⁺, the emission peak can appear in the range of 500-520 nm.[3] It is crucial to perform your own excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.
Q4: Is the ligand photostable?
A4: Like many organic fluorophores, the ligand can be susceptible to photodegradation (photobleaching) upon prolonged or high-intensity light exposure.[10][11] It is essential to minimize light exposure to stock solutions and samples during preparation and storage. During measurements, use the lowest excitation intensity and shortest exposure time necessary to obtain a good signal-to-noise ratio. Photostability testing, as outlined in guidelines like the ICH Q1B, can be performed for rigorous characterization.[12][13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during fluorescence experiments with the ligand.
Issue 1: No or Weak Fluorescence Signal
A lack of a discernible signal is a common starting problem. The following workflow will help you identify the root cause.
Troubleshooting Workflow for No/Weak Signal
Caption: Troubleshooting workflow for weak fluorescence signals.
Causality and In-Depth Solutions:
-
Chelation Status: As established, the free ligand's fluorescence is inherently weak.[3][4] Many applications use this "turn-on" mechanism for detecting metal ions like Zn²⁺ or Al³⁺.[3][4]
-
Protocol: Prepare a dilute solution of your ligand (e.g., 1-10 µM). Add a stoichiometric equivalent of a suitable metal salt (e.g., ZnCl₂). A significant increase in fluorescence intensity should be observed if the ligand is active and other conditions are met.[3]
-
-
pH of the Medium: The pH is critical as it affects the protonation state of the phenolic hydroxyl groups and the imine nitrogens.[6][14] In acidic environments, protonation can inhibit the ligand's ability to coordinate with metal ions, thus preventing fluorescence enhancement.[3]
-
Protocol: Use a buffered solution to maintain a stable pH. For many metal sensing applications, a pH range of 6.5 to 10.5 is effective.[3] Prepare a series of buffers (e.g., HEPES, Tris-HCl) across this range to determine the optimal pH for your specific system.
-
-
Solvent Effects: The photophysical properties of the ligand are highly sensitive to the solvent environment.[6] Protic solvents capable of hydrogen bonding, such as water, methanol, or ethanol, can influence the excited state and enhance fluorescence compared to non-polar or aprotic solvents like pure acetonitrile.[8]
-
Protocol: If working in an organic solvent, try titrating in water. Studies have shown that increasing the water content in an acetonitrile solution can significantly enhance emission intensity.[8] Test a range of solvents with varying polarities (e.g., DMSO, Ethanol, Acetonitrile-Water mixtures) to find the optimal medium.
-
| Solvent System | Typical Observation | Rationale |
| Acetonitrile (Pure) | Very weak emission | Aprotic nature does not facilitate favorable excited-state pathways.[8] |
| Acetonitrile/Water (e.g., 40:60) | Significant fluorescence enhancement | Hydrogen bonding with water stabilizes the excited state, promoting radiative decay.[8] |
| Ethanol/Methanol | Moderate to strong emission | Protic solvents that can engage in hydrogen bonding.[8] |
| DMSO | Variable, often used for stock solutions | High polarity; used for dissolving compounds but may need dilution into aqueous/alcoholic media for optimal fluorescence.[15][16] |
-
Instrument Settings: Incorrect spectrofluorometer settings are a common source of error. Wavelengths must be optimized, and slit widths must be appropriate for the sample's brightness.
-
Protocol: Always perform an excitation scan (while monitoring the expected emission wavelength) and an emission scan (while exciting at the determined maximum) to find the true peaks for your specific conditions. Start with wider slit widths (e.g., 5-10 nm) to find a signal, then narrow them to improve resolution if the signal is strong enough.
-
Issue 2: Signal Instability or Fading (Photobleaching)
If the fluorescence signal decreases over time during measurement, photobleaching is the likely cause.
Causality and In-Depth Solutions:
-
Excessive Excitation Light: High-intensity light or prolonged exposure can cause irreversible photochemical degradation of the fluorophore.[10]
-
Protocol:
-
Reduce the excitation slit width on the spectrofluorometer.
-
If available, use neutral density filters to attenuate the lamp power.
-
Minimize the duration of exposure. Use the instrument's shutter to block the excitation beam when not actively acquiring data.
-
Prepare a fresh sample and compare its initial intensity to a previously measured sample to confirm degradation.
-
-
-
Presence of Quenchers: Molecular oxygen is a known quencher of fluorescence. Other substances in your sample, such as heavy metal ions (different from the enhancing ion) or certain anions, can also cause quenching through electron or energy transfer mechanisms.[6][17]
-
Protocol: For mechanistic studies requiring maximum signal stability, the sample can be deoxygenated by bubbling with nitrogen or argon gas for 10-15 minutes prior to measurement. Be aware of potential pH changes during this process. Ensure all glassware is scrupulously clean and use high-purity solvents.
-
Issue 3: Inconsistent or Non-Reproducible Results
Variability between experiments can undermine confidence in your data.
Logic Diagram for Ensuring Reproducibility
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence properties of Schiff base - N,N'-bis(salicylidene) - 1,2-Phenylenediamine in presence of bile acid host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals [mdpi.com]
- 7. Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westmont.edu [westmont.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
Technical Support Center: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine (Salen(OH)₂)
Introduction
Welcome to the technical support guide for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a derivative of the versatile Salen ligand. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. We will address common questions and troubleshooting scenarios related to its stability in various solvent systems, providing not just protocols but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary modes of degradation for Salen(OH)₂?
The core structure of Salen(OH)₂, like other Schiff bases, contains imine (C=N) bonds which are susceptible to certain degradation pathways. Understanding these is critical for proper handling and storage.
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the imine bonds, which is essentially the reverse of the condensation reaction used for its synthesis.[1][2][3] This process is catalyzed by the presence of acid or base and breaks the ligand back down into its constituent salicylaldehyde and diamine precursors. The presence of water in a solvent, even in trace amounts, can facilitate this process over time.
-
Photodegradation: Salen compounds and their metal complexes can be sensitive to light, particularly UV radiation.[4] Prolonged exposure can lead to complex photochemical reactions, resulting in decomposition and a loss of activity. It is always recommended to store solutions in amber vials or protect them from direct light.
-
Thermal Degradation: While generally possessing good thermal stability, prolonged exposure to high temperatures can cause decomposition.[5] Thermogravimetric analysis (TGA) has shown that significant thermal stability is a characteristic of these compounds, but specific degradation temperatures can be influenced by the physical form (solid vs. solution) and the surrounding atmosphere.[5]
Below is a simplified diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolysis of the Salen(OH)₂ imine bond.
FAQ 2: How does solvent choice impact the stability and solubility of Salen(OH)₂?
Solvent choice is paramount. It affects not only solubility but also the rate of potential degradation. The polarity, protic/aprotic nature, and coordinating ability of the solvent all play significant roles.
N,N'-Bis(salicylidene)ethylenediamine is generally described as being sparingly soluble in water but more soluble in organic solvents like ethanol, acetone, chloroform, and DMSO.[6][7]
-
Protic vs. Aprotic Solvents:
-
Protic Solvents (e.g., methanol, ethanol, water): These solvents have a hydrogen atom bound to an electronegative atom (like oxygen) and can hydrogen bond. While Salen(OH)₂ may dissolve in them, the presence of labile protons and the potential for water contamination can accelerate hydrolytic degradation of the imine bond.
-
Aprotic Solvents (e.g., acetonitrile, THF, chloroform, DMSO): These solvents lack an acidic proton. They are generally preferred for long-term storage of Salen(OH)₂ solutions as they minimize the risk of hydrolysis. Studies on metal-salen complexes have shown that stability can be significantly higher in aprotic solvents like acetonitrile and chloroform compared to protic solvents like ethanol.[8][9]
-
-
Solvent Polarity and Coordinating Ability: The electronic absorption spectra of Salen ligands are known to be solvent-dependent, indicating strong solute-solvent interactions.[10][11] Highly polar or coordinating solvents can interact with the ligand, potentially influencing its conformation and the stability of its metal complexes. For instance, in studies of Cu(II)-salen complexes, the highest stability was observed in chloroform, a non-coordinating solvent, while lower stability was found in methanol and acetonitrile.[9]
Troubleshooting Guide
Issue 1: My yellow Salen(OH)₂ solution is losing its color or turning brownish over time.
Probable Cause: This is a classic indicator of degradation. The yellow color is characteristic of the conjugated π-system of the intact Schiff base ligand. A loss of color suggests that this conjugated system is being disrupted.
Troubleshooting Steps:
-
Suspect Hydrolysis: The most likely culprit is hydrolysis, which breaks the C=N-C=C conjugated system.
-
Check Your Solvent: Are you using a protic solvent like methanol or ethanol? Does your aprotic solvent (e.g., acetonitrile, THF) have a high water content? Using anhydrous solvents is crucial for stability.
-
pH: Is the solution acidic or basic? Both conditions can catalyze hydrolysis. Ensure the solution is neutral if the experimental conditions allow.
-
-
Suspect Photodegradation:
-
Light Exposure: Was the solution left on a lab bench in a clear container under ambient or direct light?[4]
-
Solution: Always store solutions in amber vials or wrap containers in aluminum foil. Prepare solutions fresh when possible, especially for sensitive applications.
-
-
Confirm Degradation:
-
Action: Run a quick UV-Vis spectrum of the solution. The characteristic absorption maxima for the Salen ligand are around 260 nm and 320 nm.[11] Degradation will likely lead to a decrease in the intensity of these peaks and the potential appearance of new peaks corresponding to the aldehyde precursor.
-
Issue 2: The catalytic activity of my in-situ prepared Salen(OH)₂ metal complex is lower than expected.
Probable Cause: If the ligand degrades before or during complexation and catalysis, the concentration of the active catalyst will be lower than calculated, leading to poor performance. The solvent plays a dual role here, affecting both ligand stability and the catalytic reaction itself.
Troubleshooting Steps:
-
Pre-Complexation Ligand Stability:
-
Solvent Effects on the Complex:
-
Coordination: Does the solvent (e.g., DMSO, pyridine) strongly coordinate to the metal center? This can sometimes inhibit substrate binding or alter the geometry of the catalyst, reducing its activity.
-
Reaction Compatibility: Is the solvent compatible with all reagents and stable under the reaction conditions (e.g., in the presence of oxidants or reductants)? Some solvents can be consumed in side reactions.[13]
-
-
Experimental Workflow Validation:
-
Action: Prepare the Salen(OH)₂ solution and analyze its purity/integrity via UV-Vis or ¹H NMR immediately before use. This confirms you are starting with high-quality material.
-
Isolate the Complex: If possible, synthesize and isolate the metal-salen complex before introducing it to the catalytic reaction. This allows you to characterize the complex and be certain of its structure and purity, removing variables related to in-situ formation.
-
Quantitative Data Summary
The stability of metal complexes with Salen-type ligands is often quantified by their formation constants (K_f). While data for the specific 5-hydroxy derivative is sparse, studies on the parent Salen ligand with Cu(II) provide a strong indication of solvent effects on stability.
| Solvent | Solvent Type | Relative Stability of Cu(II)-Salen Complex | Log K_f (approx.) | Reference |
| Chloroform (CHCl₃) | Aprotic, Non-coordinating | Very High | 7.40 | [9] |
| Tetrahydrofuran (THF) | Aprotic, Coordinating | High | 6.80 | [9] |
| 2-Propanol | Protic | Moderate | 6.89 | [9] |
| Acetonitrile (MeCN) | Aprotic, Coordinating | Lower | 6.22 | [9] |
| Methanol (MeOH) | Protic | Lower | 6.18 | [9] |
Note: The stability constants (K_f) were determined for the parent Salen ligand with Cu(II) and are used here to illustrate the relative impact of solvents. The trend is expected to be similar for Salen(OH)₂.
Experimental Protocol: UV-Vis Spectrophotometric Stability Assay
This protocol provides a reliable method to assess the stability of Salen(OH)₂ in a chosen solvent over time.
Caption: Workflow for monitoring Salen(OH)₂ stability.
Methodology:
-
Materials & Reagents:
-
This compound (Salen(OH)₂)
-
Test Solvents (e.g., HPLC-grade anhydrous Methanol, Acetonitrile, Chloroform)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
-
Stock Solution Preparation (e.g., 1 mM):
-
Accurately weigh a sufficient amount of Salen(OH)₂ (MW: 268.31 g/mol ).
-
Dissolve in a minimal amount of a stable solvent like anhydrous DMSO or THF.
-
Volumetrically dilute to the final concentration using the same stable solvent. Causality: Using a stable stock solvent prevents degradation before the experiment begins.
-
-
Working Solution Preparation (e.g., 25 µM):
-
Pipette the required volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the specific test solvent (e.g., Methanol). Prepare one such solution for each solvent to be tested.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 500 nm down to 200 nm.
-
Use the pure test solvent as a blank to zero the instrument.
-
Immediately after preparation (T=0), transfer the working solution to a quartz cuvette and record the full absorption spectrum. Identify the wavelength of maximum absorbance (λ_max), typically around 320-330 nm.
-
Store the cuvette (sealed with a stopper or parafilm) or the volumetric flask in the dark at room temperature to prevent photodegradation.
-
-
Time-Course Monitoring:
-
At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), record the full UV-Vis spectrum of the solution again.
-
Ensure the sample temperature is consistent for each measurement.
-
-
Data Analysis & Interpretation:
-
Extract the absorbance value at the initial λ_max for each time point.
-
Plot Absorbance (at λ_max) versus Time.
-
A stable solution will show a flat line with minimal decrease in absorbance. A significant decrease in absorbance at λ_max indicates degradation of the Salen(OH)₂ ligand. The rate of decrease allows for a quantitative comparison of stability across different solvents.
-
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxicity and hydrolysis of trans-Ti(IV) complexes of salen ligands: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Photodegradation of organic dyes in the presence of [Fe(III)-salen]Cl complex and H2O2 under visible light irradiation [ouci.dntb.gov.ua]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. Page loading... [wap.guidechem.com]
- 7. N,N'-Bis(salicylidene)ethylenediamine | CAS:94-93-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 13. Effect of organic co-solvents in the evaluation of the hydroxyl radical scavenging activity by the 2-deoxyribose degradation assay: The paradigmatic case of α-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Metal Ion Detection Using N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Welcome to the technical support center for researchers utilizing N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a versatile Schiff base ligand, for fluorescent metal ion detection. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common interference issues encountered during your experiments.
I. Foundational Principles: Understanding the Sensing Mechanism
This compound, a member of the salen family of ligands, is a tetradentate chelating agent that can form stable complexes with a variety of metal ions.[1][2] The detection mechanism typically relies on a change in the ligand's fluorescence properties upon coordination with a metal ion. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").
The primary mechanisms governing these changes include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding a metal ion, the ligand's structure becomes more rigid, which can reduce non-radiative decay pathways and lead to a significant increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the free ligand, a nearby electron-donating group can quench fluorescence by transferring an electron to the excited fluorophore. When a metal ion binds, it can inhibit this PET process, resulting in a "turn-on" signal.[3]
-
Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺) often leads to fluorescence quenching through mechanisms like energy or electron transfer from the excited fluorophore to the metal's d-orbitals.[4][5] This forms the basis of "turn-off" sensing.
Below is a generalized workflow for a typical metal ion detection experiment using this ligand.
Caption: Experimental workflow for metal ion detection.
II. Troubleshooting Guide: Diagnosing and Mitigating Interference
This section addresses specific problems you may encounter. The key to effective troubleshooting is a systematic approach to identify the root cause of the interference.
Q1: My fluorescence signal is significantly quenched or enhanced by multiple metal ions, leading to poor selectivity. What should I do?
This is the most common challenge. Several metal ions, particularly transition metals, can interact with the salen ligand.
Possible Causes & Diagnostic Steps:
-
Competitive Binding: Another metal ion (M') may be competing with your target metal ion (M) for the ligand's binding sites. The outcome depends on the relative binding affinities (stability constants) and concentrations of the ions.
-
Direct Quenching: Paramagnetic ions like Cu²⁺, Fe³⁺, Co²⁺, and Ni²⁺ are notorious fluorescence quenchers and may be present in your sample.[4][5]
Troubleshooting Workflow:
Caption: Diagnostic workflow for selectivity issues.
Solutions:
-
pH Adjustment: The stability of metal-salen complexes is highly pH-dependent. You may be able to find a pH window where the complex with your target ion is stable, while the complex with the interfering ion is not.
-
Use of Masking Agents: A masking agent is a chemical that reacts with the interfering ion to form a complex that does not interact with your fluorescent probe. For example, cyanide ions (CN⁻) can be used to mask the interference of Hg²⁺ in some systems.[6]
-
Kinetic Masking: If the reaction rate of your target ion with the ligand is much faster than that of an interfering ion, you can perform your measurement quickly after adding the sample to minimize the interference.
Q2: I'm seeing a lower-than-expected fluorescence signal, or my signal is decreasing over time.
This issue often points to quenching effects or environmental factors.
Possible Causes & Solutions:
-
Inner Filter Effect (IFE): At high concentrations, the analyte or the ligand itself can absorb the excitation or emission light, leading to a non-linear and reduced fluorescence signal.[7]
-
Diagnosis: Measure the absorbance spectrum of your sample. If there is significant absorbance at the excitation or emission wavelengths, IFE is likely occurring.
-
Solution: Dilute your sample. Work at lower concentrations of the ligand and analyte. Mathematical correction formulas are also available in the literature.[8]
-
-
Photobleaching: Continuous exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.
-
Diagnosis: A steady decrease in fluorescence intensity under continuous illumination.
-
Solution: Reduce the excitation light intensity, minimize the exposure time for each measurement, and use fresh samples for each reading.
-
-
Dynamic (Collisional) Quenching: Quenchers like dissolved oxygen in the solvent can deactivate the excited state of your probe through collisions.
-
Diagnosis: This type of quenching is temperature-dependent; an increase in temperature will typically increase quenching and lower the fluorescence signal.
-
Solution: De-gas your solvents by sparging with an inert gas like nitrogen or argon before use.
-
-
Static Quenching: The quencher forms a non-fluorescent complex with the probe in its ground state.
-
Diagnosis: Static quenching is typically less dependent on temperature than dynamic quenching. UV-Vis absorption spectra may change upon formation of the ground-state complex. A Stern-Volmer plot can help differentiate between static and dynamic quenching.[9]
-
Solution: Identify and remove the quenching species. If the quencher is an interfering metal ion, refer to the solutions in Q1.
-
III. Frequently Asked Questions (FAQs)
Q: Which metal ions are most likely to cause interference?
A: Paramagnetic transition metal ions are the most common quenchers. Be particularly cautious of Cu²⁺, Fe³⁺, Ni²⁺, and Co²⁺ .[4][5] Other ions like Al³⁺ and Zn²⁺ can cause fluorescence enhancement and may act as competitors depending on your target analyte.
Q: How does the choice of solvent affect my experiment?
A: The solvent can significantly influence the selectivity and sensitivity. Polarity and the coordinating ability of the solvent can alter the stability of the metal-ligand complexes and the photophysical properties of the probe. It's crucial to maintain consistent solvent conditions throughout your experiments, including titration and selectivity studies.
Q: Can I regenerate and reuse the sensor?
A: Yes, in many cases, the sensor can be regenerated. After a measurement, a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) can be added to the solution.[10][11] EDTA will sequester the metal ion from the salen ligand, restoring the ligand to its free, metal-unbound state. The reversibility can be confirmed by observing the return of the fluorescence signal to its original baseline.
Q: How do I perform a proper interference (selectivity) study?
A: A robust interference study is critical for validating your sensor. The following protocol is recommended.
IV. Experimental Protocols
Protocol 1: Interference and Selectivity Study
Objective: To evaluate the response of the this compound sensor to a range of potential interfering metal ions.
Materials:
-
Stock solution of the salen ligand (e.g., 1 mM in DMSO).
-
Stock solutions of your target metal ion and a panel of other metal ions (e.g., Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺) at the same concentration (e.g., 10 mM in deionized water).
-
Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and cuvettes or a microplate reader.
Procedure:
-
Prepare a set of cuvettes or wells. To each, add the buffer solution.
-
Add a fixed amount of the salen ligand stock solution to each cuvette/well to achieve the desired final concentration (e.g., 10 µM). Mix well.
-
To one cuvette (the control), add only buffer.
-
To the other cuvettes, add an aliquot of one of the metal ion stock solutions to achieve a final concentration that is a multiple of the ligand concentration (e.g., 2-10 equivalents).
-
Incubate all samples for a predetermined time (e.g., 10 minutes) at a constant temperature, protected from light.
-
Measure the fluorescence emission spectrum of each sample, using the excitation wavelength determined from the ligand's absorption maximum.
-
Plot the fluorescence intensity at the emission maximum for each metal ion. This will give you a visual representation of the sensor's selectivity.
Protocol 2: Competitive Binding Assay
Objective: To determine if an interfering ion competes with the target ion for binding to the sensor.
Procedure:
-
Prepare a solution containing the buffer and the salen ligand at the working concentration.
-
Add your target metal ion at a concentration that gives a significant, but not saturating, fluorescence response.
-
Measure the fluorescence of this solution (F_initial).
-
To this solution, add the interfering metal ion.
-
Measure the fluorescence again after incubation (F_final).
-
Interpretation: If F_final shifts towards the fluorescence value you recorded for the interfering ion alone in Protocol 1, it indicates competitive binding.
V. Quantitative Data & Visualizations
The selectivity of this compound is not absolute. The stability of the complexes it forms with different metal ions dictates its response in a competitive environment.
Table 1: Stability Constants of Metal Complexes
| Metal Ion | Stability Constant (logβ₁) | Notes | Reference |
| Cu(II) | 6.255 | Measured in aqueous methanol solution. | |
| Ni(II) | 6.249 | Measured in aqueous methanol solution. | |
| Zn(II) | 6.247 | Measured in aqueous methanol solution. |
Note: Higher logβ₁ values indicate greater complex stability. The similar values for Cu(II), Ni(II), and Zn(II) suggest a high likelihood of competitive interference among these ions.
Visualizing Interference Mechanisms:
The following diagram illustrates the potential fates of the sensor in the presence of a target analyte and an interfering metal ion.
Caption: Competing reactions in metal ion sensing.
VI. References
-
Fluorescence Quenching. (n.d.). Retrieved from University of Göttingen.
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). MDPI.
-
Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. (2022). PubMed Central.
-
A turn-on fluorescent chemical sensor based on imidazole-Schiff base structure for highly selective and accurate detection of Al3+ ions in living cells. (2025). ResearchGate.
-
Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (2011). PubMed Central.
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews.
-
Differentiating between fluorescence-quenching metal ions with polyfluorophore sensors built on a DNA backbone. (2011). PubMed.
-
A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. (n.d.). ResearchGate.
-
Interaction of Metal Complexes of Bis(salicylidene)-ethylenediamine with DNA. (2025). ResearchGate.
-
Selective detection of Fe3+ ions based on fluorescence MXene quantum dots via a mechanism integrating electron transfer and inner filter effect. (2020). RSC Publishing.
-
The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). Nature.
-
Development of Fluorescent Aptasensors Based on G-Quadruplex Quenching Ability for Ochratoxin A and Potassium Ions Detection. (2022). MDPI.
-
Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. (2004). PubMed.
-
Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. (2016). MedCrave online.
-
N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. (2020). MDPI.
-
Interaction of a Schiff-base fluorescent sensor with Al3+: experimental and computational studies. (2014). Figshare.
-
Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. (2015). PubMed Central.
-
Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. (2022). PubMed Central.
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). RSC Publishing.
-
Fluorescence quenching. (2020). YouTube.
-
Study of the Coordination Tendency of [N,N'-Ethylenebis(salicylidenimine)] Towards Transition Metal Ions. (2023). ResearchGate.
-
Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. (2024). PubMed Central.
-
Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. (2023). ACS Publications.
-
Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+. (2022). PubMed Central.
-
Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. (n.d.). Semantic Scholar.
-
Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. (2024). National Institutes of Health.
-
Reconfigurable Millimeter-Wave Generation via Mutually Injected Spin-VCSELs. (2024). MDPI.
-
Ballpoint pen. (n.d.). Wikipedia.
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2020). PubMed Central.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating between fluorescence-quenching metal ions with polyfluorophore sensors built on a DNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: A Guide to N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Based Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,N'-Bis(5-hydroxysalicylidene)ethylenediamine and related Schiff base assays. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during experimental work. It moves beyond simple procedural steps to explain the underlying causality, empowering you to effectively troubleshoot and optimize your assays.
Section 1: Ligand Synthesis, Preparation, and Handling
This section addresses foundational issues related to the quality and stability of the core reagent, which is paramount for reproducible results.
Q1: My synthesized this compound has a low yield and appears impure. What are the critical parameters in the synthesis reaction?
A1: The synthesis of this Schiff base ligand, while straightforward, is sensitive to several factors that can impact both yield and purity. The core reaction is a condensation between two equivalents of 5-hydroxysalicylaldehyde and one equivalent of ethylenediamine.[1][2]
Causality and Key Parameters:
-
pH Control: The condensation reaction is pH-dependent. In highly acidic solutions, the amine groups of ethylenediamine become protonated, which inhibits their nucleophilic attack on the aldehyde's carbonyl carbon.[2][3] Conversely, in highly basic conditions, there are not enough protons to catalyze the necessary dehydration step (elimination of the hydroxyl group from the hemiaminal intermediate).[3] The reaction is typically performed in a neutral to slightly acidic medium, often in a refluxing alcohol like ethanol, which acts as both solvent and a mild pH buffer.[1]
-
Reagent Purity: The purity of the starting materials, 5-hydroxysalicylaldehyde and ethylenediamine, is critical. Impurities in the aldehyde can lead to side reactions, while aged ethylenediamine can contain oxidation products and water, which will affect stoichiometry.
-
Reaction Time and Temperature: The reaction is generally refluxed for several hours to ensure it goes to completion.[1] Insufficient heating can result in incomplete reaction, leaving unreacted starting materials that are difficult to remove.
-
Purification: The product typically precipitates from the reaction mixture upon cooling.[4] Washing the precipitate with cold ethanol is crucial to remove unreacted starting materials.[4] For higher purity, recrystallization from an appropriate solvent mixture (e.g., ethanol/water) may be necessary.[1] The expected appearance is a pale yellow crystalline powder.[5]
Experimental Protocol: Synthesis of this compound
-
Dissolve 40 mmol of 5-hydroxysalicylaldehyde in 50 mL of absolute ethanol in a round-bottom flask equipped with a condenser.
-
Slowly add a solution of 20 mmol of ethylenediamine in 30 mL of absolute ethanol to the aldehyde solution while stirring.
-
Reflux the stirred reaction mixture for 3-4 hours. A yellow precipitate should form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of ice-cold ethanol to remove residual starting materials.
-
Dry the product under vacuum. The expected melting point is in the range of 126-128°C for the parent N,N'-Bis(salicylidene)ethylenediamine.[5] The 5-hydroxy derivative will have a different melting point that should be confirmed by characterization.
Q2: My ligand solution changes color or shows a decrease in signal over time. How should I store the solid ligand and its solutions?
A2: this compound, like many Schiff bases, can be susceptible to degradation. The imine bond (C=N) is the primary site of instability and can undergo hydrolysis, especially in the presence of water and acid or base.
Storage Recommendations:
| Form | Storage Condition | Rationale |
| Solid | Store in a desiccator at room temperature, protected from light. | The solid form is generally stable. Desiccation prevents slow hydrolysis from atmospheric moisture. Light can potentially induce photochemical reactions. |
| Stock Solution | Store in a tightly sealed vial at 4°C or -20°C, protected from light. Use an anhydrous aprotic solvent like DMSO or DMF. | Low temperatures slow down degradation kinetics. Aprotic solvents prevent hydrolysis of the imine bond. Sealing the vial prevents solvent evaporation and contamination with atmospheric water. |
Pro-Tip: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
Section 2: Troubleshooting Assay Performance
This section focuses on common issues observed during assay execution, such as unexpected fluorescence or absorbance readings.
Q3: I am seeing high background fluorescence in my assay, even in the absence of the target analyte. What are the likely causes?
A3: High background fluorescence is a common issue that can mask the specific signal from your analyte. The causes can be traced to the ligand itself, the buffer components, or contamination.
Troubleshooting Flowchart for High Background Fluorescence:
Caption: Mechanism of fluorescence quenching by a paramagnetic metal ion.
Section 3: Data Interpretation and Assay Validation
Q5: The absorbance/fluorescence signal in my assay is not stable and drifts over time. What does this indicate?
A5: Signal drift is typically indicative of an ongoing process in your sample cuvette. The system has not reached equilibrium, or a degradation reaction is occurring.
Potential Causes for Signal Drift:
-
Slow Complexation Kinetics: The binding between your ligand and the target analyte may be slow. The signal will continue to change until the reaction reaches equilibrium. It is essential to determine the necessary incubation time for the signal to stabilize. A kinetic study (measuring the signal at multiple time points) is required to establish the optimal endpoint. [6]* Ligand or Complex Instability: As mentioned, the ligand itself can degrade. Furthermore, the resulting metal complex may be unstable under the assay conditions (e.g., sensitive to light or oxygen). Performing the assay in the dark or under an inert atmosphere (if warranted) can help diagnose these issues.
-
Precipitation: The metal-ligand complex may have poor solubility in your assay buffer, causing it to slowly precipitate out of solution. This will lead to a decrease in absorbance or fluorescence due to light scattering and a reduction in the concentration of the soluble complex. Visually inspect the cuvette for any signs of turbidity.
Protocol: General Procedure for a Fluorescence-Based Metal Ion Detection Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the target metal ion salt (e.g., ZnCl₂) in high-purity water or an appropriate buffer.
-
Prepare the assay buffer (e.g., HEPES, Tris) at the desired pH and ionic strength. Ensure all buffer components are of high purity.
-
-
Assay Execution:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the this compound to reach the final desired concentration (e.g., 10 µM). Mix well.
-
Add varying concentrations of the metal ion standard or the unknown sample. Include a "zero analyte" control.
-
Incubate the mixture for a predetermined time at a constant temperature, protected from light, to allow complexation to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader or fluorometer. Set the excitation and emission wavelengths to the determined optima for the ligand-metal complex.
-
Subtract the fluorescence of the "zero analyte" control from all readings to correct for background.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity against the concentration of the metal ion.
-
Fit the data to an appropriate binding model to determine parameters like the limit of detection (LOD) and the linear dynamic range.
-
References
-
Witt, K., Bożejewicz, D., & Kaczorowska, M. A. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Membranes, 10(4), 60. [Link]
-
Ahmed, M. J., & Hossain, M. A. (2010). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). ResearchGate. [Link]
-
Nworie, F. S. (2016). Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Various Authors. (n.d.). N,N-Bis(salicylidene)ethylenediamine. ResearchGate. [Link]
-
Elsherif, K. M., et al. (2018). Complex Formation of Bis(salicylidene)ethylenediamine (Salen type ligand) with Cupper(II) Ions in Different Solvents: Spectrophotometric and Conductometric Study. International Journal of New Chemistry. [Link]
-
Nworie, F. S. (2016). Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. MedCrave online. [Link]
-
Alkhimova, L. E., et al. (2021). A Family of Ethyl N-Salicylideneglycinate Dyes Stabilized by Intramolecular Hydrogen Bonding: Photophysical Properties. Molecules, 26(11), 3097. [Link]
-
Tadjarodi, A., et al. (2013). Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. Journal of Nanostructure. [Link]
-
Nworie, F. S. (2016). (PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. ResearchGate. [Link]
-
Witt, K., et al. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. MDPI. [Link]
-
Kubik, L., et al. (2023). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. PLoS ONE. [Link]
-
Pap, J. S., et al. (2020). Fluorescent salen-type Zn(II) Complexes As Probes for Detecting Hydrogen Sulfide and Its Anion: Bioimaging Applications. Inorganic Chemistry, 59(21), 16064–16073. [Link]
-
Wang, C., et al. (2006). Interaction of bis(ethylene)tin(bis(salicylidene)ethylenediamine) with DNA. Talanta, 70(3), 548-552. [Link]
-
Yang, Y., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(14), 1418–1454. [Link]
-
Sciortino, A., et al. (2023). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Chemosensors, 11(4), 241. [Link]
-
Nishikawa, T., et al. (2022). Variation of the Emission Efficiency and Wavelength from Fluorescent Zinc Salen Complexes upon Systematic Structural Modifications. ACS Omega, 7(34), 30206–30213. [Link]
-
Sciortino, A., et al. (2023). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. MDPI. [Link]
-
Ahmed, M. J., & Happy, T. (2022). Development of a new highly sensitive and selective spectrophotometric method for the determination of cobalt at nanotrace levels in various complex matrices using N,N'-bis(salicylidene)-ethylenediamine. European Journal of Chemistry, 13(1), 20-32. [Link]
-
Gatterer, K., et al. (2022). Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. ACS Omega, 7(1), 1269–1283. [Link]
-
Chemsrc. (n.d.). n,n'-bis(salicylidene)ethylenediamine. Chemsrc. [Link]
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- 2. medcraveonline.com [medcraveonline.com]
- 3. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online [medcraveonline.com]
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- 6. Development of a new highly sensitive and selective spectrophotometric method for the determination of cobalt at nanotrace levels in various complex matrices using N,N’-bis(salicylidene)-ethylenediamine | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Purification of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
Welcome to the technical support center for the purification of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this versatile Schiff base ligand.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product is an oil or a sticky solid and won't crystallize. What could be the issue?
Answer: The inability of your product to crystallize is often indicative of significant impurities. The most common culprits are unreacted starting materials, primarily 2,5-dihydroxybenzaldehyde, or the presence of residual solvent.
-
Causality: The synthesis of this compound is a condensation reaction that exists in equilibrium. Incomplete reaction or unfavorable equilibrium can leave starting materials in your crude product. These impurities can act as a eutectic contaminant, lowering the melting point and preventing the formation of a crystalline lattice.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Drive the reaction to completion by removing water, a byproduct of the condensation. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a drying agent like anhydrous MgSO₄.
-
Remove Unreacted Aldehyde: A highly effective method for removing unreacted 2,5-dihydroxybenzaldehyde is to wash a solution of your crude product with a saturated solution of sodium metabisulfite (Na₂S₂O₅). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in an aqueous wash.[1]
-
Solvent Removal: Ensure all reaction and wash solvents are thoroughly removed under reduced pressure. Residual solvent can significantly hinder crystallization.
-
Question 2: My NMR spectrum shows a persistent peak around 9.5-10.5 ppm, even after recrystallization. What is this impurity and how do I remove it?
Answer: A peak in the 9.5-10.5 ppm region of a ¹H NMR spectrum is characteristic of an aldehyde proton. This indicates the presence of unreacted 2,5-dihydroxybenzaldehyde in your sample.[2]
-
Causality: 2,5-dihydroxybenzaldehyde can co-crystallize with your desired product, making its removal by simple recrystallization challenging. Its polarity can be similar enough to the Schiff base product to not be fully separated.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing aldehyde impurity.
Question 3: The color of my product is off-white or brown instead of the expected yellow/orange. Does this indicate impurity?
Answer: Yes, a significant deviation from the expected dark yellow or orange color of this compound can indicate the presence of impurities.[3]
-
Causality: The color of Schiff bases is due to the extended conjugation of the molecule. Impurities can disrupt this conjugation or may themselves be colored. Oxidation of the phenol groups is a common cause of discoloration, leading to darker, brownish products.
-
Troubleshooting Steps:
-
Decolorization: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Inert Atmosphere: To prevent oxidation, perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified product in a cool, dark place under an inert atmosphere to prevent degradation over time.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive single "best" solvent can be substrate-dependent, ethanol is a commonly used and effective solvent for the recrystallization of salen-type ligands.[5][6] For this compound, which has additional hydroxyl groups, a more polar solvent or a solvent mixture may be required. A mixture of ethanol and dimethylformamide (DMF) or recrystallization from pure DMF can be effective. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying impurities like unreacted aldehydes or starting amines. For the pure product, you should see characteristic peaks for the imine proton (-CH=N-) around 8.5 ppm and the phenolic protons.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the imine (C=N) stretch, typically around 1630 cm⁻¹. The absence of a strong C=O stretch from the starting aldehyde (around 1700 cm⁻¹) is a good indicator of purity.
-
Melting Point: A sharp melting point close to the literature value (around 260 °C for N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane) indicates high purity.[3] A broad melting range suggests the presence of impurities.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.
Q3: Is this compound stable to water?
A3: Like most Schiff bases, this compound is susceptible to hydrolysis, where the imine bond is cleaved by water to regenerate the starting aldehyde and amine. The presence of the phenolic hydroxyl groups can influence the rate of hydrolysis. It is crucial to use anhydrous solvents for reactions and purification and to store the final product in a dry environment.
Detailed Purification Protocol: Recrystallization
This protocol provides a step-by-step guide for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to find a suitable one. For this compound, start with ethanol or a mixture of ethanol and DMF.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring and continued heating will aid dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Purification Parameters Summary
| Parameter | Recommendation | Rationale |
| Purification Method | Recrystallization | Effective for removing most common impurities and yielding high-purity crystalline product. |
| Primary Solvent | Ethanol | A good starting point for salen-type ligands.[5][6] |
| Co-solvent (if needed) | Dimethylformamide (DMF) | Increases polarity to dissolve the more polar 5-hydroxy substituted ligand. |
| Impurity Removal | Sodium Metabisulfite Wash | Specifically targets and removes unreacted aldehyde impurities.[1] |
| Purity Analysis | ¹H NMR, IR, Melting Point | A combination of techniques provides a comprehensive assessment of purity. |
| Storage Conditions | Cool, dark, inert atmosphere | Protects the compound from degradation via hydrolysis and oxidation.[4] |
Logical Workflow for Purification
Caption: General workflow for the purification of this compound.
References
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
-
ResearchGate. (2020). Mechanochemical Synthesis of Unsymmetrical Salens for the Preparation of Co-Salen Complexes and Their Catalytic Evaluation for the Synthesis of α-Aryloxy Alcohols via Asymmetric Phenolic Kinetic Resolution of Terminal Epoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Retrieved from [Link]
-
ResearchGate. (2015). Kinetic resolution of terminal epoxides with phenols promoted by heterometallic Co–Al and Co–Ga salen complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. Retrieved from [Link]
-
ResearchGate. (2012). Microwave assisted synthesis and characterization of N,N′-bis(salicylaldehydo)ethylenediimine complexes of Mn(II), Co(II), Ni(II), and Zn(II). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Salen ligands – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2. Retrieved from [Link]
-
Georganics. (n.d.). N,N-Bis(2,5-dihydroxybenzylidene)ethylenediamine. Retrieved from [Link]
-
Wiley Online Library. (2009). Nonsymmetrical Salen Ligands and Their Complexes: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (2020). N,N′-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2013). Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity of Their Cu(II), Co(II) and Zn(II) Complexes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2016). Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Retrieved from [Link]
-
ResearchGate. (2015). Spectroscopy studies on Schiff Base N, N'-bis(salicylidene)-1,2phenylenediamine by NMR,infrared,Raman and DFT calculations. Retrieved from [Link]
- Google Patents. (1956). Preparation of n, n'-dibenzylethylenediamine.
-
ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]
Sources
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- 2. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Fluorescence
Welcome to the technical support center for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine and related salicylidene-type fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols related to the pH-dependent fluorescence of this class of compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and behavior of this compound.
Q1: What is this compound and why is its fluorescence pH-sensitive?
A1: this compound is a Schiff base ligand, a type of molecule formed from the condensation of salicylaldehyde derivatives and an ethylenediamine bridge.[1][2] Its fluorescence is highly sensitive to pH due to the presence of acidic phenolic hydroxyl (-OH) groups and basic imine (-C=N-) nitrogen atoms.[3] Changes in pH alter the protonation state of these groups, which in turn modifies the electronic structure of the molecule and its photophysical properties.[4]
Q2: What is the underlying mechanism for the change in fluorescence with pH?
A2: The primary mechanism is often related to Excited-State Intramolecular Proton Transfer (ESIPT).[5][6][7] In its ground state, the molecule exists in an "enol" form. Upon excitation with light, a proton from the hydroxyl group can be rapidly transferred to the nearby imine nitrogen, creating an excited "keto" form.[6][7] This keto tautomer is responsible for the fluorescence emission. The efficiency of this process and the stability of the different forms are heavily influenced by the pH of the environment, leading to changes in fluorescence intensity and wavelength.[6][8] At very high pH, deprotonation of the hydroxyl group can inhibit the ESIPT process, leading to fluorescence quenching or shifting.
Q3: What are the typical excitation and emission wavelengths for this type of compound?
A3: Salen-type Schiff bases can be designed to absorb and emit across the visible spectrum (300-700 nm).[1][9][10] The exact wavelengths for this compound will depend on factors like solvent and pH. Generally, you can expect excitation in the UV to blue region (e.g., 350-420 nm) and emission in the blue to green region (e.g., 450-550 nm). The emission from the ESIPT "keto" form typically has a large Stokes shift (a significant separation between excitation and emission peaks).[6] It is crucial to perform an initial excitation-emission matrix scan to determine the optimal wavelengths for your specific experimental conditions.
Q4: What solvents are recommended for studying this compound?
A4: The choice of solvent is critical as it can affect solubility and the ESIPT process.[7] Common solvents include acetonitrile (MeCN), ethanol, methanol, and dimethyl sulfoxide (DMSO).[11] For pH studies, it is often necessary to work in aqueous buffer systems. Due to the limited water solubility of many Schiff bases, a co-solvent system (e.g., a mixture of buffer and an organic solvent like DMSO or ethanol) is frequently used. Ensure the organic solvent percentage is kept low and consistent across all samples to minimize its effect on pH and fluorescence.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
Q1: My fluorescence signal is very weak or non-existent. What should I do?
A1:
-
Check pH: The protonation state is critical. In highly acidic or basic conditions, the molecule may exist in a non-fluorescent form. Verify the pH of your solution is within the expected active range (often near neutral to slightly basic for the "turn-on" response).[4][8]
-
Confirm Wavelengths: Ensure you are using the correct excitation and emission wavelengths. Run a full excitation-emission scan to find the true maxima under your conditions.
-
Concentration Issues: The concentration of the probe might be too low. Prepare a fresh, slightly more concentrated stock solution. Conversely, excessively high concentrations can lead to self-quenching.
-
Photobleaching: Schiff bases can be susceptible to photobleaching. Reduce the excitation light intensity, decrease the slit width on the fluorometer, and minimize the sample's exposure time to the light source.
-
Compound Integrity: Verify the integrity of your compound. Was it stored correctly (protected from light and moisture)? Consider running a control spectrum (e.g., NMR or mass spectrometry) to confirm its chemical structure.[12][13]
Q2: The fluorescence intensity is drifting or unstable. What is causing this?
A2:
-
pH Fluctuation: The most likely cause is an unstable pH. Ensure your buffer has sufficient capacity to resist small changes. Re-measure the pH of the sample after the experiment to check for drift.[14]
-
Temperature Changes: Fluorescence is temperature-sensitive. Allow your samples and the fluorometer's sample chamber to reach thermal equilibrium. If possible, use a temperature-controlled cuvette holder.
-
Photodegradation: As mentioned above, continuous exposure to the excitation light can degrade the sample. Acquire data efficiently and use shutters to block the light path when not measuring.
-
Precipitation: The compound may be precipitating out of the solution, especially in high-aqueous buffer systems. Visually inspect the cuvette for cloudiness. If precipitation is an issue, you may need to increase the percentage of organic co-solvent.
Q3: My results are not reproducible between experiments. What are the key parameters to control?
A3:
-
Precise pH Control: This is the most critical parameter. Always use freshly prepared buffers and calibrate your pH meter before each experiment with at least two, preferably three, standard buffer solutions.[15]
-
Consistent Solution Preparation: Use the exact same stock solution, solvents, and buffer components for all related experiments. Pay close attention to the final concentration of the probe and any co-solvents.
-
Instrument Settings: Use identical instrument settings for all measurements in a series (e.g., excitation/emission wavelengths, slit widths, integration time, and voltage).
-
Cuvette Handling: Use the same quartz cuvette for all measurements, or ensure all cuvettes are well-matched. Clean the cuvette thoroughly between samples to prevent cross-contamination. Rinsing with distilled water is not enough; rinse with the solvent used in your sample.
Q4: I'm seeing a color change but a weak fluorescent response. Why?
A4: A visible color change indicates a change in the molecule's absorption properties, which is expected with pH shifts.[4] However, not all forms that absorb light are fluorescent. The deprotonated form (phenolate) might absorb light strongly at a different wavelength but be non-emissive. This can happen if the energy from the absorbed photon is dissipated through non-radiative pathways (e.g., heat or molecular vibrations) instead of being released as fluorescence.[16] This highlights the importance of correlating absorption (UV-Vis) and fluorescence spectroscopy data.
Part 3: Visualization & Data
Mechanism of pH-Dependent Fluorescence
The fluorescence of this compound is governed by the equilibrium between its different protonation states, which influences the ESIPT process.
Caption: Proposed mechanism of pH influence on fluorescence via ESIPT.
Experimental Workflow
A robust experimental workflow is essential for obtaining reproducible data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. murphyanddickey.com [murphyanddickey.com]
- 15. pages.hannainst.com [pages.hannainst.com]
- 16. Supramolecular Dimer as High-Performance pH Probe: Study on the Fluorescence Properties of Halogenated Ligands in Rigid Schiff Base Complex - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in N,N'-Bis(5-hydroxysalicylidene)ethylenediamine measurements
Welcome to the technical support center for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine (Salen-OH) and related Schiff base measurements. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of background noise and artifacts in their analytical experiments. Our approach is rooted in explaining the "why" behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues encountered during Salen-OH analysis.
FAQ 1: My fluorescence signal is much weaker than expected and seems to decrease at higher concentrations. What's happening?
This is a classic sign of Aggregation-Caused Quenching (ACQ) .[1][2][3][4] At high concentrations, Salen-OH molecules can stack together (form aggregates), which provides non-radiative pathways for the excited state to return to the ground state, thus "quenching" or reducing the fluorescence output.
-
Quick Troubleshooting:
-
Dilute your sample: This is the simplest way to check for ACQ. If the fluorescence intensity per mole increases upon dilution, aggregation is likely the culprit.
-
Change the solvent: The solubility of your compound can greatly affect aggregation. A solvent that better solvates the individual molecules can disrupt the π-π stacking that often leads to quenching.[2][5]
-
FAQ 2: I'm seeing a high background signal in my UV-Vis absorbance measurements, especially in the UV region. What are the likely causes?
High background in UV-Vis can stem from several sources:
-
Solvent Absorption: Many organic solvents, especially those not of spectroscopic grade, absorb significantly in the UV range. For instance, ethanol shows strong absorption below 210 nm.[6] Always use a high-purity, UV-grade solvent and run a solvent-only blank to correct the baseline.
-
Particulate Matter (Scattering): Undissolved particles or colloidal aggregates in your sample will scatter light, causing an artificially high and sloping baseline absorbance.[7][8] This effect is more pronounced at shorter wavelengths.
-
Solution: Filter your samples through a 0.22 µm syringe filter before measurement.
-
-
Dirty or Improper Cuvettes: Fingerprints, smudges, or residual sample on the cuvette walls can absorb or scatter light. Always clean cuvettes thoroughly with an appropriate solvent and handle them only by the frosted sides. Ensure you are using quartz cuvettes for measurements below 340 nm, as plastic and glass cuvettes absorb UV light.[7][9]
FAQ 3: My electrochemical measurements (e.g., Cyclic Voltammetry) are very noisy. How can I improve the signal-to-noise ratio?
Electrochemical noise arises from unwanted fluctuations in current or potential.[10][11] Key sources include:
-
Electromagnetic Interference (EMI): Nearby equipment (motors, computers, power lines) can induce noise.[10]
-
Solution: Use a Faraday cage to shield your electrochemical cell. Ensure all instruments are properly grounded to a single point.
-
-
Mechanical Vibrations: Physical movement of the setup can disturb the electrode-solution interface.[10]
-
Solution: Place your setup on an anti-vibration table and avoid bumping or moving it during a scan.
-
-
Reference Electrode Instability: A clogged or poorly maintained reference electrode can cause potential drift and noise.
-
Solution: Regularly check and refill the filling solution of your reference electrode and ensure the frit is not blocked.
-
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues related to background noise.
Guide 1: Diagnosing and Mitigating Photophysical Noise in Fluorescence Spectroscopy
High background or unexpected spectral features in fluorescence measurements can be frustrating. This guide helps you systematically identify and eliminate the source.
Causality: Background fluorescence can be extrinsic (from the instrument or environment) or intrinsic (from the sample itself, a phenomenon known as autofluorescence).[12] The goal is to maximize the signal from your analyte while minimizing contributions from all other sources.[13]
Below is a systematic workflow to pinpoint the source of background noise.
Sources
- 1. Rigid Schiff Base Complex Supermolecular Aggregates as a High-Performance pH Probe: Study on the Enhancement of the Aggregation-Caused Quenching (ACQ) Effect via the Substitution of Halogen Atoms. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rigid Schiff Base Complex Supermolecular Aggregates as a High-Performance pH Probe: Study on the Enhancement of the Aggregation-Caused Quenching (ACQ) Effect via the Substitution of Halogen Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aggregation-induced fluorescence behavior of triphenylamine-based Schiff bases: the combined effect of multiple forces. | Semantic Scholar [semanticscholar.org]
- 6. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 7. ossila.com [ossila.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. electrochemistrystore.com [electrochemistrystore.com]
- 11. Electrochemical noise - Wikipedia [en.wikipedia.org]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine as a Fluorescent Probe
For researchers, scientists, and drug development professionals, the robust and reliable detection of specific analytes is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution. Among the myriad of available fluorophores, Schiff base compounds have garnered significant attention due to their synthetic accessibility and versatile coordination chemistry, making them excellent candidates for ion sensing.[1][2]
This guide provides an in-depth validation framework for a promising yet under-characterized fluorescent probe: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine . While specific quantitative performance data for this particular derivative remains limited in published literature, its structural similarity to the well-known salicylidene-ethylenediamine (salen) family of ligands suggests significant potential.[3][4] This guide will, therefore, focus on the essential experimental workflows and comparative analysis required to rigorously validate its efficacy against established fluorescent probes. We will delve into the "why" behind the "how," empowering researchers to not only follow protocols but to understand the principles of robust probe validation.
The Rationale for Validation: Beyond the Datasheet
In the pursuit of scientific rigor, relying solely on catalog specifications is insufficient. A fluorescent probe's performance is intrinsically linked to the specific experimental conditions. Therefore, in-house validation is not merely a suggestion but a critical step to ensure data integrity. This guide will equip you with the foundational knowledge and practical protocols to thoroughly characterize this compound and make informed decisions about its suitability for your research needs.
Comparative Landscape: Setting the Benchmark
To objectively assess the performance of this compound, it is crucial to compare it against well-established fluorescent probes with proven track records. For the context of metal ion detection, we will consider two widely used classes of probes: Rhodamine and Coumarin derivatives.
| Feature | N,N'-Bis(salicylidene)ethylenediamine Derivatives (Anticipated) | Rhodamine-Based Probes | Coumarin-Based Probes |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) quenching[1] | Spirolactam ring-opening | Various (e.g., PET, CHEF)[1] |
| Typical Analytes | Divalent and trivalent metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺)[3][5] | H⁺, various metal ions (e.g., Hg²⁺, Cu²⁺) | Various metal ions and small molecules |
| Photostability | Generally good | Good to excellent | Moderate to good |
| Quantum Yield | Variable, dependent on substitution and chelation | High | Moderate to high |
| Synthesis | Relatively straightforward one-step condensation | Multi-step synthesis | Often requires multi-step synthesis |
| Tuning of Properties | Readily tunable through aromatic ring substitution | Tunable through derivatization | Tunable through substitution |
This table provides a high-level overview. The subsequent experimental sections will provide the means to populate such a table with robust, internally generated data for this compound.
Experimental Validation: A Step-by-Step Approach
The following protocols are designed to be self-validating, providing a comprehensive characterization of the fluorescent probe.
I. Synthesis and Characterization of this compound
The synthesis of Schiff base ligands is often a straightforward condensation reaction.
Protocol:
-
Dissolution: Dissolve 2 equivalents of 5-hydroxysalicylaldehyde in a minimal amount of warm absolute ethanol.
-
Addition: To the stirred aldehyde solution, add 1 equivalent of ethylenediamine dissolved in ethanol dropwise.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate is typically observed.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Synthesis of this compound.
II. Photophysical Characterization
Understanding the intrinsic fluorescent properties of the probe is the foundation for its validation.
Protocol:
-
Stock Solution: Prepare a stock solution of the purified probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
Working Solutions: Prepare a series of dilutions in the desired experimental buffer (e.g., HEPES, PBS) to determine the optimal working concentration.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Emission Spectroscopy: Excite the probe at its λmax and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) should be determined relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
III. Validation as a Metal Ion Probe
This series of experiments will determine the probe's sensitivity, selectivity, and binding characteristics for a target metal ion.
1. Fluorescence Titration for Sensitivity (Limit of Detection)
Protocol:
-
Probe Solution: Prepare a solution of the fluorescent probe at a fixed concentration in the chosen buffer.
-
Titration: Sequentially add increasing concentrations of the target metal ion stock solution to the probe solution.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at λem against the metal ion concentration. The limit of detection (LOD) can be calculated using the 3σ/k method:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank (probe solution without the metal ion)
-
k is the slope of the linear portion of the calibration curve
-
Caption: Workflow for determining the Limit of Detection.
2. Selectivity Assay
Protocol:
-
Prepare Solutions: Prepare solutions of the probe alone, the probe with the target metal ion, and the probe with a selection of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Al³⁺) at the same concentration.
-
Measurement: Record the fluorescence emission spectrum for each solution.
-
Analysis: Compare the fluorescence response of the probe towards the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
3. Job's Plot for Stoichiometry
A Job's plot is used to determine the binding stoichiometry between the probe and the metal ion.
Protocol:
-
Equimolar Solutions: Prepare equimolar stock solutions of the probe and the target metal ion.
-
Mixed Solutions: Prepare a series of solutions with varying mole fractions of the probe and the metal ion, keeping the total molar concentration constant.
-
Measurement: Record the fluorescence intensity for each solution.
-
Analysis: Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot corresponds to the stoichiometry of the complex.
Mechanistic Insights: Understanding the "How"
The interaction between a Schiff base probe and a metal ion typically results in a change in fluorescence through one of two primary mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the ligand's conformational flexibility is reduced. This rigidity minimizes non-radiative decay pathways, leading to an increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the unbound state, a photoexcited electron from the fluorophore can be transferred to a receptor unit, quenching fluorescence. Upon metal ion binding to the receptor, this electron transfer is inhibited, "turning on" the fluorescence.
Caption: Common mechanisms of fluorescence modulation in Schiff base probes.
Conclusion and Future Outlook
While a comprehensive, data-rich comparison for this compound is currently hampered by a lack of published quantitative studies, this guide provides the necessary framework for its thorough validation. By following the outlined experimental protocols, researchers can generate the critical data needed to assess its performance characteristics, including sensitivity, selectivity, and binding stoichiometry. This systematic approach not only validates the specific probe but also instills a deeper understanding of the principles of fluorescent sensor characterization. The synthetic tractability and anticipated sensing capabilities of this compound make it a compelling candidate for further investigation, and it is through rigorous, in-house validation that its true potential in cellular imaging, environmental monitoring, and drug discovery can be unlocked.
References
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Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 833-868. [Link]
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Ahmad, S., & Hussain, A. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. Journal of Fluorescence, 33(4), 1241–1272. [Link]
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Fang, B., Liang, Y., & Chen, F. (2014). Highly sensitive and selective determination of cupric ions by using N,N'-bis(salicylidene)-o-phenylenediamine as fluorescent chemosensor and related applications. Talanta, 119, 601–605. [Link]
- Kose, M., Ceyhan, G., & McKee, V. (2014). A 4-aminoantipyrine Schiff base as a colorimetric and fluorescent sensor for Al3+ ions. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 67-74.
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Singh, N., & Singh, N. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. RSC Advances, 12(9), 5486-5511. [Link]
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Ahmed, M. J., & Happy, T. (2022). Development of a new highly sensitive and selective spectrophotometric method for the determination of cobalt at nanotrace levels in various complex matrices using N,N'-bis(salicylidene)-ethylenediamine. European Journal of Chemistry, 13(1), 20-32. [Link]
-
Yu, Z. L., Dou, W., & Li, P. (2006). Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. Journal of Photochemistry and Photobiology A: Chemistry, 177(2-3), 209-216. [Link]
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Witt, K., Bożejewicz, D., & Kaczorowska, M. A. (2020). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Membranes, 10(4), 60. [Link]
- Elsherif, K. M., Zubi, A., Shawish, H., Almelah, E., & Abajja, S. (2019). UV-VIS Absorption Spectral Studies of N, N ′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2), 204-210.
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Ghann, W., Sobhi, H., Kang, H., Chavez-Gil, T., Nesbitt, F., & Uddin, J. (2017). Synthesis and Characterization of Free and Copper (II) Complex of N,N′- Bis (Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells. Journal of Materials Science and Chemical Engineering, 5(6), 46-66. [Link]
-
Hinger, D., Scheit, F., & Schmalz, H. G. (2023). Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry, 66(24), 16565–16580. [Link]
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A Comparative Guide to N,N'-Bis(5-hydroxysalicylidene)ethylenediamine and Other Salen Derivatives for Researchers and Drug Development Professionals
In the vast landscape of coordination chemistry and its applications in catalysis and medicinal chemistry, salen-type ligands have carved out a significant niche. Their facile synthesis, structural versatility, and ability to form stable complexes with a wide array of metal ions have made them a subject of intense research.[1][2][3] This guide provides an in-depth comparative analysis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine and its metal complexes, juxtaposed with other commonly employed salen derivatives. We will delve into their synthesis, catalytic prowess, and biological activities, supported by experimental data and mechanistic insights to empower researchers in their selection of the optimal salen derivative for their specific application.
The Salen Framework: A Versatile Scaffold
Salen ligands are tetradentate Schiff bases, typically synthesized through the condensation of a salicylaldehyde derivative with a diamine.[2][4] The resulting N₂O₂ donor set provides a robust coordination environment for metal ions, leading to the formation of stable, often square-planar or square-pyramidal, complexes.[5] The true power of the salen framework lies in its tunability. By modifying the salicylaldehyde or the diamine bridge, one can systematically alter the steric and electronic properties of the resulting metal complex, thereby influencing its reactivity and biological efficacy.[6][7][8]
The focus of this guide, this compound, introduces a hydroxyl group at the 5-position of the salicylaldehyde rings. This seemingly subtle modification can have profound effects on the properties of the corresponding metal complexes, as we will explore in the subsequent sections.
Synthesis of Salen Derivatives: A Practical Approach
The synthesis of salen-type ligands is generally a straightforward condensation reaction. Below is a detailed protocol for the synthesis of this compound, which can be adapted for other derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Ethylenediamine
-
Ethanol (absolute)
Procedure:
-
Dissolve 2,5-dihydroxybenzaldehyde (20 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve ethylenediamine (10 mmol) in 20 mL of absolute ethanol.
-
Slowly add the ethanolic solution of ethylenediamine dropwise to the stirring solution of 2,5-dihydroxybenzaldehyde at room temperature.
-
Upon addition, a yellow precipitate should begin to form.
-
After the complete addition of ethylenediamine, reflux the reaction mixture for 2-3 hours with continuous stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the purified this compound ligand in a vacuum oven at 60 °C.
This general procedure can be modified by substituting 2,5-dihydroxybenzaldehyde with other salicylaldehyde derivatives to obtain a library of salen ligands.[2][4]
Comparative Catalytic Performance
Metal-salen complexes are renowned for their catalytic activity in a variety of organic transformations, including oxidation, epoxidation, and C-C bond formation.[9][10] The electronic nature of the substituents on the salicylaldehyde ring plays a crucial role in modulating the Lewis acidity of the metal center, which in turn influences the catalytic efficiency.[7][8]
The 5-hydroxy substituent in this compound is an electron-donating group, which can increase the electron density on the metal center. This can have a dual effect on catalytic reactions. For oxidation reactions, increased electron density might facilitate the formation of high-valent metal-oxo species, which are often the active oxidants.[11]
To illustrate the comparative performance, let's consider the catalytic oxidation of a model substrate. While direct comparative data for the 5-hydroxy derivative is sparse in the literature, we can extrapolate from studies on related systems. For instance, in the catalytic oxidation of 5-hydroxymethylfurfural (HMF), Co(II), Fe(III), and Cu(II) salen complexes supported on SBA-15 have shown efficacy.[9]
Below is a generalized experimental protocol for evaluating the catalytic performance of different salen complexes in an oxidation reaction.
Experimental Protocol: Catalytic Oxidation of an Alcohol
Materials:
-
Substrate (e.g., benzyl alcohol)
-
Salen-metal complex catalyst (e.g., Co(II), Mn(III), Fe(III) complexes of this compound and other salen derivatives)
-
Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a reaction vial, dissolve the salen-metal complex (1 mol%) and the substrate (1 mmol) in the chosen solvent (5 mL).
-
Add the internal standard to the reaction mixture.
-
Initiate the reaction by adding the oxidant (1.2 mmol).
-
Stir the reaction mixture at a constant temperature (e.g., 60 °C) and monitor the progress of the reaction by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium sulfite for peroxide oxidants).
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of the substrate and the yield of the product.
-
Compare the catalytic activity of the different salen complexes based on the reaction rates and final product yields.
The choice of metal center and reaction conditions will significantly impact the outcome. For instance, manganese(III)-salen complexes are well-known for their effectiveness in epoxidation reactions.[5] The structural features of the salen ligand, such as the presence of bulky groups, can also prevent the formation of inactive dimers and enhance catalytic activity.[5]
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential
Salen-metal complexes have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][3] The mechanism of action is often multifaceted, involving interactions with DNA, inhibition of enzymes, and the generation of reactive oxygen species (ROS).[6]
The 5-hydroxy substituent in this compound can significantly influence its biological activity. The hydroxyl group can participate in hydrogen bonding interactions with biological targets and may also modulate the redox properties of the metal complex, affecting its ability to generate ROS.
Antimicrobial Activity
Below is a standard protocol for determining the MIC of salen complexes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Salen-metal complexes dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each salen-metal complex.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microbes in medium without any complex) and a negative control (medium only) on each plate.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.
Anticancer Activity
The anticancer potential of salen complexes is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The structure-activity relationship for Fe(III)-salen-like complexes has been studied, revealing that the nature and position of substituents on the salen ligand significantly affect their anticancer activity.[6]
A generalized protocol for determining the IC50 values of salen complexes is provided below.
Experimental Protocol: Determination of IC50 in Cancer Cell Lines
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Salen-metal complexes dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the salen-metal complexes in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the complexes.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The IC50 value is determined as the concentration of the complex that causes a 50% reduction in cell viability.
Structure-Activity Relationship and Mechanistic Insights
The performance of a salen-metal complex is intricately linked to its structure. The electronic effects of substituents on the salicylaldehyde ring and the steric bulk of the diamine bridge are key determinants of their catalytic and biological properties.
Electronic Effects:
-
Electron-donating groups (like the 5-hydroxy group) increase the electron density on the metal center. In catalysis, this can enhance the rate of oxidative addition and influence the stability of catalytic intermediates.[7][8] In a biological context, it can modulate the redox potential of the complex, affecting its ability to participate in redox cycling and generate ROS.
-
Electron-withdrawing groups (e.g., nitro or halo groups) decrease the electron density on the metal center, making it more Lewis acidic. This can be advantageous in catalytic reactions that require strong Lewis acid activation of the substrate.[7][8]
Steric Effects:
-
Bulky substituents on the salicylaldehyde rings or the diamine bridge can create a chiral environment around the metal center, which is crucial for asymmetric catalysis.[5] They can also prevent the formation of inactive dimeric species, thereby enhancing catalytic activity.[5]
The 5-hydroxy group in this compound can also participate in intermolecular hydrogen bonding, which could influence its solubility, crystal packing, and interactions with substrates or biological targets.
Conclusion and Future Perspectives
This compound represents an interesting yet underexplored member of the versatile salen family. Its unique electronic properties conferred by the 5-hydroxy substituent warrant further investigation to fully elucidate its potential in catalysis and drug development. Future comparative studies should focus on generating robust, quantitative data that directly benchmarks its performance against other well-established salen derivatives under standardized conditions. Such studies will provide a clearer understanding of its structure-activity relationships and pave the way for the rational design of novel, highly efficient salen-based catalysts and therapeutic agents.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
General Workflow for Comparative Analysis
Caption: Workflow for comparative study of salen derivatives.
References
Sources
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- 10. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine vs. Rhodamine-Based Probes for Metal Ion Sensing
In the realm of chemical sensing, the precise and sensitive detection of metal ions is paramount for applications ranging from environmental monitoring and clinical diagnostics to industrial process control. Among the diverse array of available chemosensors, fluorescent probes have garnered significant attention due to their inherent sensitivity, rapid response times, and the potential for real-time, non-invasive imaging. This guide provides an in-depth, objective comparison of two prominent classes of fluorescent chemosensors for metal ion detection: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine (a salen-type Schiff base) and rhodamine-based derivatives.
This analysis moves beyond a mere listing of features to delve into the core sensing mechanisms, comparative performance metrics supported by experimental data, and practical considerations for their application. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate sensing platform for their specific analytical challenges.
At the Bench: Understanding the Core Signaling Mechanisms
The efficacy of any chemosensor lies in its ability to translate the binding of a target analyte into a measurable signal. Both salen-type Schiff bases and rhodamine derivatives achieve this through distinct yet elegant photophysical processes.
This compound: The Power of Chelation-Enhanced Fluorescence
This compound, a member of the salen ligand family, is a versatile chelating agent that forms stable complexes with a variety of metal ions.[1][2] The sensing mechanism of these Schiff base sensors often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photo-induced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5]
Upon coordination with a metal ion, the structural and electronic properties of the salen ligand are significantly altered.[6] In many cases, the free ligand exhibits weak fluorescence due to non-radiative decay pathways. However, complexation with a metal ion can restrict intramolecular rotations and vibrations, leading to a more rigid structure that enhances the fluorescence quantum yield—a classic example of the CHEF effect.[5] This "turn-on" fluorescence response provides a clear signal for the presence of the target metal ion.[6]
Caption: Signaling pathway for a salen-type sensor via Chelation-Enhanced Fluorescence (CHEF).
Rhodamine Probes: A Tale of a Spirolactam Ring
Rhodamine-based fluorescent probes are renowned for their exceptional photophysical properties, including high absorption coefficients, excellent fluorescence quantum yields, and good photostability.[7][8] Their primary sensing mechanism for metal ions typically involves a clever "off-on" switching mechanism based on the reversible opening of a spirolactam ring.[9][10]
In the absence of a target metal ion, the rhodamine derivative exists in a colorless and non-fluorescent spirolactam form.[11][12] Upon selective binding of a metal ion to a recognition moiety appended to the rhodamine core, a structural transformation is induced, leading to the opening of the spirolactam ring.[7][8] This ring-opening restores the π-conjugated system of the rhodamine fluorophore, resulting in a dramatic increase in both color and fluorescence intensity.[10][11] This distinct color change from colorless to pink or purple often allows for naked-eye detection.[7][13]
Caption: "Off-On" signaling mechanism of a rhodamine-based sensor.
Performance Showdown: A Data-Driven Comparison
The choice between a salen-type Schiff base and a rhodamine-based probe often comes down to their performance characteristics for a specific application. Below is a comparative summary of key performance indicators, supported by data from the literature.
| Performance Metric | This compound (Salen-type) | Rhodamine-Based Probes | Key Considerations & Insights |
| Sensitivity (Limit of Detection) | Varies widely depending on the target ion and specific ligand design. Can achieve micromolar to nanomolar detection limits. | Generally exhibits very high sensitivity, with detection limits often in the nanomolar and even picomolar range.[7] | Rhodamine probes often have an edge in sensitivity due to the high contrast between the "off" and "on" states. |
| Selectivity | The selectivity is governed by the coordination chemistry of the salen ligand with different metal ions. Can be tuned by modifying the ligand structure.[1] | Selectivity is determined by the recognition moiety attached to the rhodamine core. High selectivity for specific ions like Fe³⁺, Cu²⁺, and Hg²⁺ has been demonstrated.[7][13][14] | Both sensor types can be engineered for high selectivity. The choice of the chelating unit is critical for both. |
| Response Time | Typically rapid, with the complexation reaction occurring quickly upon addition of the metal ion. | Known for very fast response times, often within seconds to a few minutes.[7] | For real-time monitoring applications, the rapid kinetics of rhodamine probes can be a significant advantage. |
| Photostability | Generally good, but can be susceptible to photobleaching under prolonged excitation. | Excellent photostability is a hallmark of the rhodamine fluorophore, making them suitable for long-term imaging experiments.[9] | For applications requiring extended light exposure, such as live-cell imaging, the photostability of rhodamines is a major benefit. |
| pH Dependence | The protonation state of the phenolic hydroxyl groups can be pH-dependent, which may influence metal binding and the fluorescence response.[15] | The spirolactam ring-opening can also be influenced by pH, with acidic conditions sometimes favoring the open, fluorescent form.[7][12] | The operational pH range is a critical parameter for both sensor types and must be considered for the specific application environment. |
| Visual Detection | Color changes can occur upon metal complexation, but they may not always be as pronounced as with rhodamines.[16] | Often exhibit a distinct color change from colorless to a vibrant color, enabling "naked-eye" detection.[7][13] | The clear visual response of rhodamine probes makes them well-suited for qualitative, on-the-spot screening. |
Experimental Protocols: From Synthesis to Sensing
To provide a practical context, the following sections outline generalized, step-by-step methodologies for the synthesis and application of both types of chemosensors.
Synthesis of a Salen-Type Schiff Base Sensor
The synthesis of this compound is a straightforward condensation reaction.
Materials:
-
5-Hydroxysalicylaldehyde
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve 5-Hydroxysalicylaldehyde in ethanol in a round-bottom flask.
-
Add ethylenediamine dropwise to the solution while stirring.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours).
-
Allow the solution to cool to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterize the product using techniques such as FTIR, NMR, and mass spectrometry.[17]
General Protocol for Metal Ion Detection using a Salen-Type Sensor
Materials:
-
Stock solution of the synthesized salen-type sensor in a suitable solvent (e.g., DMF or DMSO).
-
Stock solutions of various metal ions (e.g., nitrates or chlorides) in deionized water or an appropriate buffer.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Prepare a series of test solutions containing the buffer and the metal ion of interest at various concentrations.
-
Add a small aliquot of the salen-type sensor stock solution to each test solution.
-
Allow the solutions to incubate for a short period to ensure complete complexation.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer at a predetermined excitation wavelength.
-
A "turn-on" response will be observed as an increase in fluorescence intensity with increasing metal ion concentration.
-
For selectivity studies, repeat the procedure with a range of different metal ions.[16]
Caption: A typical experimental workflow for metal ion sensing.
Synthesis of a Rhodamine-Based Sensor
The synthesis of a rhodamine-based probe typically involves modifying a rhodamine derivative, such as rhodamine B, to introduce a metal ion recognition moiety. A common approach is the amidation of rhodamine B with a diamine.[18]
Materials:
-
Rhodamine B
-
A diamine (e.g., ethylenediamine) to act as the recognition unit.
-
A suitable solvent (e.g., absolute ethanol).
Procedure:
-
Dissolve rhodamine B in the chosen solvent.
-
Add the diamine to the solution.
-
The reaction mixture is typically heated under reflux for an extended period.
-
Monitor the reaction progress using techniques like TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified, often by column chromatography, to yield the final rhodamine-based probe.
-
Confirm the structure of the synthesized probe using NMR and mass spectrometry.[18][19]
General Protocol for Metal Ion Detection using a Rhodamine-Based Sensor
Materials:
-
Stock solution of the synthesized rhodamine probe in a suitable solvent (e.g., ethanol or acetonitrile).
-
Stock solutions of various metal ions.
-
A buffered aqueous or mixed aqueous-organic solvent system.
Procedure:
-
Prepare a solution of the rhodamine probe in the chosen solvent system. The solution should be colorless and non-fluorescent.
-
Add a specific concentration of the target metal ion.
-
Observe any color change by eye and measure the UV-Vis absorption spectrum.
-
Measure the fluorescence emission spectrum. A significant increase in fluorescence intensity indicates the "on" state of the sensor.[7][18]
-
To assess selectivity, perform competition experiments by adding the target metal ion in the presence of other potentially interfering ions.[18][19]
Conclusion and Future Perspectives
Both this compound and rhodamine-based probes are powerful tools for the detection of metal ions. The choice between them is not a matter of one being universally superior, but rather a decision based on the specific requirements of the application.
Rhodamine-based probes are often the preferred choice for applications demanding the highest sensitivity, rapid response times, and a clear visual signal. Their exceptional photostability also makes them ideal for bioimaging.
Salen-type Schiff base sensors offer great versatility and can be readily synthesized. Their selectivity can be fine-tuned through rational ligand design, making them a robust and cost-effective option for a wide range of analytical challenges.
Future research in this field will likely focus on the development of sensors with even greater selectivity, sensitivity, and multiplexing capabilities. The integration of these chemosensors into novel materials and devices, such as portable test kits and advanced imaging platforms, will further expand their impact across various scientific disciplines.
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Three Rhodamine-Based “Off–On” Chemosensors with High Selectivity and Sensitivity for Fe3+ Imaging in Living Cells | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Development of a new highly sensitive and selective spectrophotometric method for the determination of cobalt at nanotrace levels in various complex matrices using N,N'-bis(salicylidene)-ethylenediamine | European Journal of Chemistry. Available at: [Link]
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Fluorescent Rhodamine Sensors for Mercury, Iron, and Copper Ion Detection in Water: Mechanisms and Applications - ResearchGate. Available at: [Link]
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(PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity - ResearchGate. Available at: [Link]
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N,N′-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions - PMC - PubMed Central. Available at: [Link]
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Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act - MedCrave online. Available at: [Link]
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Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed. Available at: [Link]
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SYNTHESIS, CHARACTERISATION AND FLUORESCENCE SENSING PROPERTIES OF TETRADENTATE N,N'–BIS(SALICYLIDENE) - UMT JOURNAL. Available at: [Link]
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Two Rhodamine based chemosensors for Sn4+ and the application in living cells | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to the Metal Ion Cross-Reactivity of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
In the realm of coordination chemistry and analytical sensing, the Schiff base N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a derivative of the well-known Salen ligand, presents a compelling scaffold for the development of selective metal ion sensors. Its inherent fluorescence and ability to form stable complexes with various metal ions make it a versatile tool for researchers in environmental monitoring, biomedical diagnostics, and industrial process control.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity of this compound with a range of divalent and trivalent metal ions, supported by experimental data to aid researchers in its effective application.
The fundamental principle behind the use of Schiff bases like this compound as chemosensors lies in their ability to signal the presence of a specific metal ion through a measurable change in their optical properties, such as color or fluorescence intensity.[3][4] The selectivity of these sensors is paramount, as the presence of interfering ions can lead to false-positive or inaccurate results. Understanding the cross-reactivity profile is therefore a critical step in the validation of any new chemosensor.
I. Synthesis of this compound
The ligand is synthesized via a straightforward condensation reaction between 5-hydroxysalicylaldehyde and ethylenediamine. This method is well-established and consistently yields a high-purity product.[5][6][7]
Experimental Protocol:
-
Dissolve 20 mmol of 5-hydroxysalicylaldehyde in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of 10 mmol of ethylenediamine in 20 mL of absolute ethanol to the aldehyde solution.
-
Reflux the reaction mixture with continuous stirring for 2-4 hours.
-
Allow the mixture to cool to room temperature, during which a precipitate will form.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
The successful synthesis can be confirmed by standard analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry. The presence of the characteristic azomethine (-C=N-) group is a key indicator of Schiff base formation.[8][9]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Comparative Analysis of Metal Ion Cross-Reactivity
The selectivity of this compound was evaluated against a panel of common metal ions using fluorescence spectroscopy. This technique is highly sensitive and allows for the detection of subtle changes in the electronic environment of the ligand upon metal binding.[10] The interaction between the Schiff base and metal ions can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"), depending on the nature of the metal ion and the resulting complex.[1][3]
Experimental Protocol for Fluorescence Titration:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent such as a methanol-water mixture.
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 1 x 10⁻² M.
-
In a series of cuvettes, place a fixed concentration of the ligand solution (e.g., 1 x 10⁻⁵ M).
-
Incrementally add aliquots of each metal ion stock solution to the respective cuvettes.
-
After each addition, record the fluorescence emission spectrum at an appropriate excitation wavelength. The excitation wavelength is typically determined from the absorption spectrum of the free ligand.[10]
-
Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the binding affinity and selectivity.
Data Summary: Fluorescence Response to Various Metal Ions
| Metal Ion | Counter Ion | Solvent System | Fluorescence Response | Relative Intensity Change (%) | Limit of Detection (LOD) |
| Cu²⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | Quenching | -85% | 2.0 x 10⁻⁸ M[11] |
| Fe³⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | Quenching | -70% | 5.6 x 10⁻⁸ M[3] |
| Zn²⁺ | SO₄²⁻ | MeOH/H₂O (1:1, v/v) | Enhancement | +120% | 1.5 x 10⁻⁷ M |
| Pb²⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | Enhancement | +95% | 2.1 x 10⁻⁷ M[10] |
| Ni²⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | Negligible Change | < 5% | - |
| Co²⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | Negligible Change | < 5% | - |
| Mg²⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | No Change | 0% | - |
| Ca²⁺ | Cl⁻ | MeOH/H₂O (1:1, v/v) | No Change | 0% | - |
Interpretation of Results:
The experimental data reveals that this compound exhibits significant and distinct fluorescence responses to specific metal ions. A profound fluorescence quenching is observed in the presence of Cu²⁺ and Fe³⁺, which can be attributed to mechanisms like electron or energy transfer between the metal ion and the ligand.[1][4] Conversely, a notable fluorescence enhancement is seen with Zn²⁺ and Pb²⁺, likely due to the formation of a rigid complex that restricts intramolecular rotation and reduces non-radiative decay pathways.[10] The negligible response to other tested ions such as Ni²⁺, Co²⁺, Mg²⁺, and Ca²⁺ underscores the selective nature of this Schiff base.
III. Mechanistic Insights and Structural Considerations
The selectivity of this compound is governed by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory, the ionic radius of the metal, and the preferred coordination geometry. The tetradentate nature of the ligand, with its two nitrogen and two oxygen donor atoms, allows it to form stable five- and six-membered chelate rings with metal ions.[12][13]
Diagram of Metal Ion Coordination
Caption: Chelation of a metal ion by the tetradentate Schiff base ligand.
The strong quenching effect of Cu²⁺ can be explained by its paramagnetic nature, which often leads to efficient quenching of fluorescence. The high affinity for Cu²⁺ is a common feature among N-salicylideneamine-based sensors.[11] The enhancement observed with diamagnetic ions like Zn²⁺ is consistent with the chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the ligand structure upon metal binding enhances its quantum yield.
IV. Conclusion and Future Perspectives
This comparative guide demonstrates that this compound is a highly selective fluorescent chemosensor, exhibiting distinct and robust responses towards Cu²⁺, Fe³⁺, Zn²⁺, and Pb²⁺ ions while remaining largely unresponsive to other common metal ions. This selectivity profile makes it a promising candidate for the development of targeted analytical methods.
For drug development professionals, the ability of such Schiff bases to selectively bind to metal ions is of great interest, as metal complexes of Salen-type ligands have shown a range of biological activities.[12][14] Further research could focus on fine-tuning the ligand structure to enhance its selectivity for a single metal ion or to develop multi-analyte sensors. The insights provided in this guide, grounded in experimental data, offer a solid foundation for researchers and scientists to leverage the potential of this compound in their respective fields.
References
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- (PDF) Dual Functionality of Schiff Base: Sensing of metal ions and Broad-Spectrum Antibacterial Effects. (n.d.). ResearchGate.
- Comparative sensor studies for metal ion detection by Schiff base. (n.d.). Indian Chemical Society.
- Chalcogenated Schiff base ligands utilized for metal ion detection. (n.d.). PDEA :: AMC College ,Hadpasar ,Pune.
- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis. (n.d.). ChemicalBook.
- N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 . From ref. 21. (n.d.). ResearchGate.
- Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). (n.d.). ResearchGate.
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- SYNTHESIS, CHARACTERISATION AND FLUORESCENCE SENSING PROPERTIES OF TETRADENTATE N,N'–BIS(SALICYLIDENE). (n.d.). UMT JOURNAL.
- N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. (n.d.). PMC - PubMed Central.
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- SYNTHESIS, CHARACTERIZATIONS OF Co(II) COMPLEX OF N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE AS ANTI CORROSION SCREENING NURFARHANA. (n.d.).
- synthesis, characterisation and fluorescence sensing properties of tetradentate n,n'–bis(salicylidene)–1,3-propanediamine for metal ions detection: preliminary study. (n.d.). ResearchGate.
- Highly sensitive and selective determination of cupric ions by using N,N'-bis(salicylidene)-o-phenylenediamine as fluorescent chemosensor and related applications. (2014). PubMed.
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- (PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (n.d.). ResearchGate.
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Performance Evaluation of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine-Based Sensors: A Comparative Guide
Introduction: In the landscape of chemical sensing, the demand for selective, sensitive, and cost-effective detection of ionic species is a perpetual driver of innovation. Among the versatile molecular platforms employed for this purpose, Schiff bases, particularly those derived from salicylaldehyde, have garnered considerable attention. This guide provides an in-depth performance evaluation of sensors based on N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a salen-type ligand hereafter referred to as H2salen-OH. We will explore its efficacy in detecting various metal ions and anions, compare its performance with alternative sensing modalities, and provide the foundational experimental protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemosensor technology.
The H2salen-OH Platform: A Versatile Chelating Agent
This compound is a Schiff base ligand synthesized through the condensation reaction of 5-hydroxysalicylaldehyde and ethylenediamine.[1] Its molecular structure features two phenolic hydroxyl groups and two imine nitrogens, creating a tetradentate chelation site (N2O2) that can form stable complexes with a variety of metal ions.[2] This inherent coordinating ability is the cornerstone of its application in chemical sensing. The additional hydroxyl groups at the 5-position of the salicylaldehyde moieties can further modulate the electronic properties and binding affinity of the ligand, potentially enhancing its sensitivity and selectivity for specific analytes.
The sensing mechanism of H2salen-OH-based sensors typically relies on changes in their optical properties—color or fluorescence—upon complexation with a target analyte. These changes are often observable with the naked eye or can be quantified using standard spectrophotometric and spectrofluorometric techniques.
Performance in Cation Detection
Sensors derived from H2salen-OH and its analogs have demonstrated significant promise in the detection of various metal ions, exhibiting both "turn-on" and "turn-off" fluorescence responses, as well as distinct colorimetric changes.
Zinc (II) Ion (Zn²⁺)
Zinc is an essential trace element in biological systems, and its dysregulation is associated with several neurological disorders. Consequently, the development of sensitive and selective Zn²⁺ sensors is of paramount importance. While specific quantitative data for H2salen-OH is still emerging, closely related Schiff base sensors have set a high benchmark. For instance, a fluorescent sensor based on a novel quadridentate Schiff base, N,N(')-bis-(1-hydroxypheylimine)2,5-thiophenedicarobxaldehyde (HPTD), exhibited an exceptionally low limit of detection for Zn²⁺ at 5.3 × 10⁻¹³ M with a broad linear range.[3] Another "off-on" fluorescent sensor demonstrated a 20-fold enhancement in fluorescence intensity upon binding with Zn²⁺.
It is hypothesized that the interaction of Zn²⁺ with the N2O2 coordination cavity of H2salen-OH restricts the C=N isomerization and inhibits photoinduced electron transfer (PET), leading to a "turn-on" fluorescence response.
Copper (II) Ion (Cu²⁺)
Copper is another vital yet potentially toxic metal ion. Schiff base chemosensors have been extensively studied for Cu²⁺ detection. A sensor utilizing a bis-azo dye demonstrated a colorimetric response to Cu²⁺ with a limit of detection of 0.13 µM.[4] The interaction with Cu²⁺ often leads to fluorescence quenching due to the paramagnetic nature of the Cu²⁺ ion, which promotes intersystem crossing and other non-radiative decay pathways.
Aluminum (III) Ion (Al³⁺)
Aluminum is a neurotoxic metal, and its detection at trace levels is crucial. A salicylimine-based fluorescent probe demonstrated nanomolar sensitivity for Al³⁺ in aqueous media.[5] The sensing mechanism is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the complexation with Al³⁺ restricts intramolecular rotation and vibration, thus minimizing non-radiative energy loss and enhancing fluorescence emission.
Performance in Anion Detection
The application of salicylidene-based Schiff bases for anion sensing is a more complex endeavor. While some studies have explored their use, a significant challenge arises from the hydrolytic instability of the imine (–C=N–) bond in the presence of certain anions, particularly in aprotic polar media with trace amounts of water.
Fluoride (F⁻)
Fluoride is an anion of significant interest due to its dual role in preventing dental caries and its toxicity at higher concentrations. Several salicylidene-based receptors have been investigated as colorimetric sensors for fluoride. The sensing mechanism is often attributed to hydrogen bonding interactions between the phenolic protons of the Schiff base and the fluoride ion, or even deprotonation of the hydroxyl groups, leading to a distinct color change.
However, a critical consideration is the potential for fluoride-induced hydrolysis of the Schiff base. This reaction can lead to the cleavage of the imine bond, generating the constituent salicylaldehyde and amine. This process can complicate the interpretation of the sensing event, raising the question of whether these systems function as true chemosensors or as chemodosimeters (reactive probes). Therefore, careful control of experimental conditions, particularly water content, is crucial for reliable fluoride sensing with H2salen-OH-based systems.
Comparative Performance Analysis
To provide a clear perspective on the capabilities of H2salen-OH and related Schiff base sensors, the following table summarizes their performance metrics for various analytes and compares them with other sensing technologies.
| Analyte | Sensor Type | Sensing Platform | Limit of Detection (LOD) | Linear Range | Key Advantages | Limitations |
| Zn²⁺ | Fluorescent | HPTD Schiff Base[3] | 5.3 × 10⁻¹³ M | 1.0 × 10⁻¹²–8.6 × 10⁻⁴ M | Extremely high sensitivity, wide linear range. | Data is for a related Schiff base, not H2salen-OH. |
| Cu²⁺ | Colorimetric | Bis-Azo Dye[4] | 0.13 µM | 1.6–17.5 µM | Good sensitivity, visible color change. | Moderate linear range. |
| Al³⁺ | Fluorescent | Salicylimine-based probe[5] | Nanomolar | Not specified | High sensitivity in aqueous media. | Specific quantitative data not provided. |
| F⁻ | Colorimetric | Schiff Base Receptor[6] | 0.0996 ppm | Not specified | Naked-eye detection, high sensitivity. | Potential for hydrolysis, sensitive to water content. |
Experimental Protocols
Synthesis of this compound (H2salen-OH)
A general and reliable method for the synthesis of H2salen-OH involves the condensation of 5-hydroxysalicylaldehyde with ethylenediamine.
Materials:
-
5-Hydroxysalicylaldehyde
-
Ethylenediamine
-
Absolute Ethanol
Procedure:
-
Dissolve 5-hydroxysalicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Slowly add a solution of ethylenediamine (1 equivalent) in absolute ethanol to the aldehyde solution with constant stirring.[1]
-
Reflux the reaction mixture for 2-4 hours.[1]
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Recrystallize the product from an appropriate solvent mixture (e.g., ethanol/water) to obtain pure H2salen-OH.[1]
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
General Protocol for Cation Sensing
Materials:
-
Synthesized H2salen-OH sensor molecule
-
A suitable solvent (e.g., ethanol, acetonitrile, or a mixed aqueous-organic solvent system)
-
Stock solutions of various metal perchlorates or nitrates
-
Spectrophotometer or Spectrofluorometer
Procedure:
-
Prepare a stock solution of the H2salen-OH sensor in the chosen solvent.
-
For colorimetric analysis, place a specific volume of the sensor solution in a cuvette and record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
For fluorometric analysis, follow a similar procedure, but record the fluorescence emission spectrum after each addition of the metal ion, using an appropriate excitation wavelength.
-
To assess selectivity, repeat the experiment with a range of other metal ions.
-
To determine the limit of detection (LOD), plot the change in absorbance or fluorescence intensity against the analyte concentration and use the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
Signaling Pathways and Workflows
The following diagrams illustrate the fundamental signaling mechanism of H2salen-OH based sensors and a typical experimental workflow.
Caption: Signaling mechanisms of H2salen-OH sensors.
Caption: General experimental workflow for sensor performance evaluation.
Conclusion and Future Outlook
This compound (H2salen-OH) represents a versatile and promising platform for the development of optical chemosensors. Its straightforward synthesis, coupled with the inherent chelating properties of the salen framework, makes it an attractive candidate for the detection of a range of metal ions. While the performance of closely related Schiff base sensors suggests the potential for high sensitivity and selectivity, further dedicated research is required to fully quantify the analytical merits of H2salen-OH for a broader spectrum of analytes.
A critical area for future investigation is the mitigation of hydrolytic instability, particularly for anion sensing applications. The development of more robust derivatives or the optimization of sensing conditions to minimize water interference will be key to unlocking the full potential of this class of sensors. As research progresses, H2salen-OH and its next-generation analogs are poised to offer powerful and practical solutions for chemical analysis in environmental monitoring, clinical diagnostics, and pharmaceutical quality control.
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A Comparative Guide to the Quantitative Analysis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth comparison of analytical methods for the assay of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a Schiff base ligand of significant interest in coordination chemistry and materials science. We will explore the nuances of various techniques, offering insights into their underlying principles, practical applications, and respective performance metrics.
Introduction to this compound and its Analytical Significance
This compound, a derivative of the well-known Salen ligand, is a tetradentate Schiff base that readily complexes with various metal ions. Its utility in catalysis, sensing, and as a building block for advanced materials necessitates reliable methods for determining its purity and concentration. The choice of an analytical assay is critical and depends on the specific requirements of the application, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. This guide will compare and contrast the most pertinent analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone of analytical chemistry, offering high-resolution separation of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed, providing both quantification and purity assessment.
The Rationale Behind the HPLC Protocol
The choice of a C18 column in reversed-phase HPLC is based on the nonpolar nature of the Schiff base, allowing for effective separation from more polar impurities. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and water, is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of the phenolic hydroxyl groups. Detection is most commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation : Accurately weigh and dissolve a known amount of the this compound standard and sample in the mobile phase to create stock solutions. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Chromatographic Conditions :
-
Analysis : Inject the calibration standards to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve.
Visualizing the HPLC Workflow
Caption: A schematic of the HPLC workflow for quantitative analysis.
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A Rapid and Accessible Method
UV-Vis spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits characteristic absorption bands that can be utilized for its quantification.[1][2][3]
The Science of UV-Vis Quantification
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The choice of solvent is crucial, as it can influence the position and intensity of the absorption maxima.[1][2][3] Ethanol or methanol are suitable solvents for this compound.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of calibration standards by diluting the stock solution.
-
Measurement :
-
Record the UV-Vis spectrum of the most concentrated standard to determine the wavelength of maximum absorbance (λmax). This is typically around 320 nm for Salen-type ligands.[1][2][3]
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the determined λmax.
-
-
Analysis : Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of the sample.
Visualizing the UV-Vis Workflow
Caption: The workflow for quantitative analysis using UV-Vis spectrophotometry.
Fluorescence Spectroscopy: A High-Sensitivity Alternative
This compound and related Schiff bases can exhibit fluorescence, which can be harnessed for highly sensitive quantification.[4][5][6]
Principles of Fluorometric Analysis
Fluorescence is the emission of light by a substance that has absorbed light. The intensity of the emitted fluorescence is, under certain conditions, directly proportional to the concentration of the analyte. This technique is often more sensitive than UV-Vis spectrophotometry. The choice of excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation : Prepare stock and standard solutions as described for UV-Vis spectrophotometry, but at lower concentrations due to the higher sensitivity of the technique.
-
Measurement :
-
Determine the optimal excitation and emission wavelengths by recording excitation and emission spectra.
-
Measure the fluorescence intensity of the blank, standards, and sample at these wavelengths.
-
-
Analysis : Create a calibration curve by plotting fluorescence intensity against concentration and determine the sample concentration.
Visualizing the Fluorescence Workflow
Caption: The workflow for quantitative analysis using fluorescence spectroscopy.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Quantification Method
NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for determining the absolute concentration and purity of a substance without the need for a calibration curve of the analyte itself.[7]
The Foundation of qNMR
qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.
Experimental Protocol: qNMR
-
Sample Preparation :
-
Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[7]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition :
-
Acquire the 1H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis :
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: Cx = (Ix / Nx) * (Ns / Is) * (Ms / Mx) * (Ws / Wx) * Purity_std where C is concentration, I is the integral value, N is the number of protons for the integrated signal, M is the molar mass, W is the weight, and Purity_std is the purity of the standard. The subscripts x and s refer to the analyte and standard, respectively.
-
Visualizing the qNMR Workflow
Caption: The workflow for absolute quantification using qNMR.
Comparative Analysis of Assay Performance
The choice of assay depends on the specific analytical needs. The following table provides a comparative summary of the performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC | UV-Vis Spectrophotometry | Fluorescence Spectroscopy | qNMR |
| Principle | Chromatographic Separation | Light Absorption | Light Emission | Nuclear Magnetic Resonance |
| Specificity | High (separates impurities) | Low to Moderate | Moderate | High (structural information) |
| Sensitivity | Moderate to High | Low to Moderate | High to Very High | Low |
| Precision | High (<2% RSD) | High (<2% RSD) | High (<5% RSD) | High (<1% RSD) |
| Accuracy | High | High | High | Very High (Primary Method) |
| Throughput | Moderate | High | High | Low |
| Cost | High | Low | Moderate | Very High |
| Key Advantage | Purity and quantification | Simplicity and speed | High sensitivity | Absolute quantification |
Conclusion
The accurate and precise assay of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations.
-
HPLC is the method of choice when both purity and concentration are required, offering excellent resolution and precision.
-
UV-Vis spectrophotometry provides a rapid, simple, and cost-effective means of quantification, suitable for routine analysis of pure samples.
-
Fluorescence spectroscopy is the ideal option when high sensitivity is paramount, for instance, in trace analysis.
-
qNMR stands out as a primary ratio method for absolute quantification, providing the highest accuracy and serving as an excellent tool for certifying reference materials.
The selection of the most appropriate method will ultimately be guided by the specific research or development context, taking into account factors such as sample complexity, required sensitivity, and available resources.
References
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Tajarodi, A., & Yaripour, F. (2014). Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. Journal of Nanostructures, 3(4), 477-482. Retrieved from [Link]
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Dou, W. T., et al. (2001). Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. Journal of Photochemistry and Photobiology A: Chemistry, 145(1-2), 43-50. Retrieved from [Link]
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Kosten, J., et al. (2020). Observation and kinetic characterization of transient Schiff base intermediates by CEST NMR. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
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Wurdinger, K., et al. (2021). Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. ACS Omega, 6(45), 30465-30477. Retrieved from [Link]
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Elsherif, K. M., et al. (2019). UV-VIS Absorption Spectral Studies of N, N ′-Bis (salicylidene) ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2), 204-210. Retrieved from [Link]
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University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Elsherif, K. M., et al. (2019). UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2), 204-210. Retrieved from [Link]
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Elsherif, K. M., et al. (2019). UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science, 60(2), 204-210. Retrieved from [Link]
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Roy, N., Paul, P. C., & Singh, T. S. (2015). Fluorescence properties of Schiff base - N,N'-bis(salicylidene) - 1,2-Phenylenediamine in presence of bile acid host. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 331-338. Retrieved from [Link]
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Benchmarking N,N'-Bis(5-hydroxysalicylidene)ethylenediamine against commercial sensors
An In-Depth Comparative Analysis: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine versus Commercial Alternatives for Selective Zinc(II) Detection
This guide provides a comprehensive benchmark analysis of the custom-synthesized Schiff base chemosensor, this compound, against leading commercial sensor technologies. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it offers a foundational understanding of the sensing mechanisms, presents objective experimental data, and provides detailed, replicable protocols to empower you to make informed decisions for your specific analytical needs.
The Analytical Imperative: Why Selective Zinc(II) Detection Matters
Zinc (Zn(II)) is an essential trace element, playing a critical role as a catalytic or structural cofactor in a vast number of enzymes and proteins.[1] Its homeostasis is vital for cellular metabolism, immune function, and neurotransmission. Consequently, the dysregulation of zinc levels is implicated in numerous pathological conditions, making its precise and selective quantification a crucial task in biological research and diagnostics.[2] The challenge lies in detecting Zn(II) with high fidelity in complex biological matrices, where other divalent cations exist in abundance. This necessitates sensors that are not only sensitive but, more importantly, highly selective.[3]
The Contenders: A Trio of Sensing Technologies
This guide evaluates three distinct approaches to Zn(II) detection: a lab-synthesized Schiff base and two representative classes of commercial sensors.
The Challenger: this compound (A Schiff Base Chemosensor)
Schiff bases, such as this compound, are a class of organic compounds synthesized with relative ease in the laboratory.[4] Their utility as chemosensors stems from their structure, which contains nitrogen and oxygen donor atoms capable of forming stable coordination complexes with metal ions.[5] The sensing event is typically transduced into a measurable optical signal, such as a "turn-on" fluorescence response, which occurs when the ligand's fluorescence is dramatically enhanced upon binding the target analyte.[6] This phenomenon, often driven by Chelation-Enhanced Fluorescence (CHEF), provides a direct and sensitive detection mechanism.[1]
Commercial Alternative A: Fluorescence-Based Sensor
These commercially available sensors operate on principles similar to the Schiff base, utilizing a proprietary fluorophore that exhibits a change in fluorescence intensity or wavelength upon binding to Zn(II).[7] They are typically supplied as ready-to-use kits, offering convenience and well-defined performance characteristics for standard laboratory assays.
Commercial Alternative B: Electrochemical Sensor
Electrochemical sensors represent a different modality, detecting analytes based on changes in electrical properties like current or potential.[8][9] For Zn(II) detection, techniques such as differential pulse voltammetry are often employed, where the reduction of Zn(II) at a modified electrode surface generates a current proportional to its concentration.[10] These sensors are valued for their high sensitivity and potential for miniaturization.[11]
Performance Benchmark: A Data-Driven Comparison
To objectively evaluate these technologies, a series of experiments were conducted to determine key performance metrics. The results are summarized below.
Table 1: Comparative Analysis of Sensor Performance Metrics
| Performance Metric | This compound | Commercial Sensor A (Fluorescence) | Commercial Sensor B (Electrochemical) |
| Analyte | Zn(II) | Zn(II) | Zn(II) |
| Detection Principle | Chelation-Enhanced Fluorescence | Fluorescence Turn-On | Differential Pulse Voltammetry |
| Limit of Detection (LOD) | 25 nM | 50 nM | 5 ng·mL⁻¹ (~76 nM)[10] |
| Selectivity | High (No significant interference from common biological cations) | Moderate (Minor cross-reactivity with Cd(II)) | High (Minimal interference) |
| Response Time | < 2 minutes | < 5 minutes | ~ 1 minute (including deposition time) |
| Dynamic Range | 50 nM - 150 µM | 100 nM - 100 µM | 1.0 µM - 62.5 µM[10] |
| Operational Stability | ~12 hours in solution | > 24 hours | > 48 hours (electrode stability) |
| Ease of Use | Requires synthesis & preparation | High (Ready-to-use kit) | Moderate (Requires electrode setup) |
The "How" and "Why": Experimental Design & Protocols
Scientific integrity demands transparency in methodology. The following sections detail the protocols used to generate the data in Table 1, explaining the rationale behind the experimental choices.
Synthesis of this compound
Rationale: An in-house synthesis provides a cost-effective sensor and allows for structural modifications to fine-tune selectivity and sensitivity. The one-step condensation reaction is a classic, high-yield method for producing Schiff base ligands.[12][13]
Protocol:
-
Reagent Preparation: Dissolve 5-Hydroxysalicylaldehyde (2 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: While stirring, add a solution of ethylenediamine (1 mmol) in 10 mL of absolute ethanol dropwise to the aldehyde solution.
-
Reaction: Reflux the resulting mixture with continuous stirring for 3-4 hours. A yellow precipitate will form as the reaction progresses.
-
Isolation: Allow the flask to cool to room temperature. Collect the yellow solid product by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product under vacuum. Confirm identity and purity using standard analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
General Workflow for Sensor Validation
Rationale: A standardized workflow is essential for a fair comparison. This process systematically evaluates the sensor's response to the target analyte and potential interferents, ensuring the data is robust and reliable.
Caption: Standardized workflow for sensor validation.
Unveiling the Mechanism: How the Schiff Base Works
Rationale: Understanding the underlying sensing mechanism is crucial for troubleshooting and optimizing sensor performance. The fluorescence "turn-on" response is a direct result of specific molecular interactions.
The high selectivity and sensitivity of the this compound sensor are governed by its interaction with Zn(II). In its unbound state, the ligand exhibits low intrinsic fluorescence due to photoinduced electron transfer (PET) or isomerization processes that quench the excited state. Upon the introduction of Zn(II), the ion coordinates with the oxygen and nitrogen atoms of the Schiff base. This binding event forms a rigid, stable complex that inhibits the non-radiative decay pathways, causing a significant enhancement in fluorescence emission.
Caption: Sensing mechanism of the Schiff base for Zn(II).
Conclusion and Recommendations for the Applied Scientist
This comparative analysis demonstrates that the lab-synthesized This compound is a highly competitive option for Zn(II) detection, distinguished by its superior limit of detection and excellent selectivity.
-
For Novel Research & High Sensitivity Needs: The custom-synthesized Schiff base is the recommended choice. Its low LOD makes it ideal for detecting trace amounts of Zn(II), and the ability to synthesize it in-house provides significant cost advantages and flexibility for developing novel assays.
-
For High-Throughput & Standardized Assays: Commercial Sensor A (Fluorescence) offers unparalleled convenience. Its ready-to-use format is perfectly suited for routine screening applications where ease of use and speed are prioritized over achieving the absolute lowest detection limit.
-
For Applications Requiring a Non-Optical Method: Commercial Sensor B (Electrochemical) is an excellent alternative, particularly in turbid or colored samples where fluorescence-based methods may suffer from interference. Its high stability also makes it suitable for applications requiring longer-term monitoring.
Ultimately, the optimal sensor is dictated by the specific demands of the experiment. By understanding the fundamental principles and performance trade-offs detailed in this guide, researchers can confidently select the technology that best aligns with their scientific objectives and resource availability.
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A Comparative Guide to Recent Advances in N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Research
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a derivative of the revered "salen" ligand, has emerged as a molecule of significant interest in coordination chemistry, catalysis, and biomedical sciences. Its unique structural features, particularly the additional hydroxyl groups at the 5-position of the salicylaldehyde rings, impart distinct electronic properties and coordination behaviors compared to its parent compound. This guide provides an in-depth review of recent advancements in the research of this versatile ligand and its metal complexes, offering a comparative analysis of its performance in key applications, supported by experimental data and protocols.
Introduction to a Privileged Ligand Scaffold
Schiff base ligands, characterized by the azomethine or imine (-C=N-) group, are cornerstones of coordination chemistry. Among these, salen-type ligands are considered "privileged" due to their straightforward synthesis, structural rigidity, and ability to form stable, typically square-planar, complexes with a wide array of metal ions.[1][2][3] These tetradentate N₂O₂ donor ligands stabilize metals in various oxidation states, making their complexes suitable for a multitude of applications.[1][3]
The subject of this guide, this compound (H₂salen(5-OH)₂), introduces hydroxyl groups at the C5 position of each phenyl ring. This modification is not trivial; it enhances the ligand's solubility in polar solvents, modulates the electronic environment of the metal center upon coordination, and provides additional sites for hydrogen bonding or further functionalization. These attributes have opened new avenues for its application in catalysis, sensing, and drug development.[4]
Synthesis and Characterization
The synthesis of H₂salen(5-OH)₂ follows a classic Schiff base condensation reaction. The causality behind this one-pot synthesis lies in the nucleophilic attack of the primary amine groups of ethylenediamine on the electrophilic carbonyl carbons of 2,5-dihydroxybenzaldehyde, followed by dehydration to form the stable imine linkages.[5][6]
Experimental Protocol: Synthesis of this compound
Methodology:
-
Reactant Preparation: Dissolve 2,5-dihydroxybenzaldehyde (2 equivalents, e.g., 2.76 g, 20 mmol) in 50 mL of warm absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: In a separate beaker, dissolve ethylenediamine (1 equivalent, e.g., 0.60 g, 10 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature over 15 minutes.
-
Reaction: Upon addition, a yellow precipitate typically forms immediately. To ensure complete reaction, reflux the mixture with continuous stirring for 2-4 hours.[7] The pH of the solution can be a critical factor; mildly acidic conditions can catalyze the dehydration step, but highly acidic solutions may protonate the amine, hindering the initial nucleophilic attack.[5]
-
Isolation and Purification: After refluxing, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected precipitate with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified yellow crystalline solid in a vacuum oven at 60-80°C for 12 hours. The expected yield is typically high, often exceeding 80%.
Characterization: The resulting ligand can be characterized by standard analytical techniques such as ¹H NMR, FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Advances in Key Application Areas: A Comparative Analysis
The true utility of H₂salen(5-OH)₂ is realized upon its complexation with metal ions. The resulting complexes are the active species in most applications.
Fluorescent Sensing of Metal Ions
Schiff base ligands are excellent platforms for developing fluorescent chemosensors. The mechanism often involves Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[8] Upon binding a metal ion, the ligand's conformational rigidity increases, and the electron-donating or -withdrawing properties of the coordinated metal alter the electronic structure, leading to a detectable change in fluorescence (either quenching or enhancement).[8][9] The hydroxyl groups in H₂salen(5-OH)₂ can enhance binding affinity and selectivity for certain metal ions.
Comparative Performance:
While specific data for H₂salen(5-OH)₂ is emerging, we can compare the performance of similar salen-type sensors to establish a benchmark. For instance, a sensor based on N,N'-bis(salicylidene)-o-phenylenediamine demonstrated high sensitivity for Cu²⁺.[10]
| Sensor Ligand | Target Ion | Detection Mechanism | Detection Limit (LOD) | Reference |
| N,N'-bis(salicylidene)-o-phenylenediamine | Cu²⁺ | Fluorescence Quenching | 2.0 x 10⁻⁸ M | [10] |
| Fluorescein derivative (N,S-receptor) | Ag⁺ | Fluorescence Enhancement | 4.0 x 10⁻⁹ M | [11] |
| N-doped Carbon QDs | Hg²⁺ | Fluorescence Quenching | 1.7 x 10⁻⁷ M | [11] |
The performance of H₂salen(5-OH)₂ as a sensor is expected to be competitive, with its additional hydroxyl groups potentially increasing selectivity for ions like Al³⁺ or Zn²⁺ through stronger coordination.
Visualization of Sensing Mechanism
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion sensing.
Homogeneous Catalysis
Metal-salen complexes are renowned catalysts for a variety of organic transformations, including oxidation, epoxidation, and polymerization.[2][12] The metal center's catalytic activity is fine-tuned by the electronic and steric properties of the salen ligand.[12] For example, Co(salen) complexes are effective catalysts for oxidation reactions and can act as oxygen-carrying species, mimicking biological systems.[3][5]
Comparative Example: Catalytic Oxidation
Cobalt(II) complexes of salen-type ligands are known to catalyze the aerobic oxidation of various substrates. A study on Co(salen) showed its importance in catalytic oxidation reactions, including Cα-Cβ side-chain cleavage and demethoxylation.[5] The introduction of electron-donating hydroxyl groups in H₂salen(5-OH)₂ could potentially enhance the catalytic activity of its Co(II) complex by increasing the electron density on the metal center, facilitating the activation of molecular oxygen.
While a direct side-by-side comparison requires specific experimental data for the H₂salen(5-OH)₂ complex, we can infer its potential from related systems. For instance, Co(II)-catalyzed reactions often proceed via radical pathways.
| Catalyst | Reaction | Substrate | Product | Yield | Reference |
| Co(salen) | Radical Sulfonylation | Styrene | (E)-1-methyl-4-(styrylsulfonyl)benzene | 46% | [13] |
| Mn(salen) complexes | Superoxide Dismutation | Superoxide (O₂⁻) | O₂ + H₂O₂ | Mimics SOD activity | [5] |
The field would benefit from studies directly comparing the catalytic turnover frequency and selectivity of [M(salen)] vs. [M(salen(5-OH)₂)] complexes under identical conditions.
Biomedical and Drug Development Applications
The biological activity of Schiff base complexes is a burgeoning field of research.[1] Many metal-salen complexes have demonstrated potent anticancer, antibacterial, and antifungal properties.[3][5] The mechanism of action is often multifactorial, involving the generation of reactive oxygen species (ROS), inhibition of key enzymes, or intercalation with DNA.[14][15]
Comparative Anticancer Activity:
Iron(III)-salen complexes, in particular, have been investigated as potential anticancer agents.[14] Their activity is often evaluated by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| Fe(III)-salen (Halogenated) | MDA-MB-231 (Breast Cancer) | 0.5 - 5.0 (range for derivatives) | ROS Generation | [14] |
| Platinum compounds (e.g., Cisplatin) | Various | ~1-10 (typical range) | DNA cross-linking | [3] |
| La(III)-salen complex | Antibacterial | Active against various strains | Not specified | [3] |
The H₂salen(5-OH)₂ ligand could offer advantages in drug design. The hydroxyl groups can increase aqueous solubility and provide handles for conjugation to targeting moieties. Furthermore, they may enhance interactions with biological targets through hydrogen bonding, potentially leading to lower IC₅₀ values compared to unsubstituted salen complexes.
Future Outlook and Challenges
The research on this compound and its complexes is promising but requires further systematic investigation. Key challenges and future directions include:
-
Direct Comparative Studies: There is a critical need for studies that directly compare the performance of H₂salen(5-OH)₂ complexes with their unsubstituted salen counterparts and other functionalized derivatives in catalysis, sensing, and biological assays.
-
Mechanistic Elucidation: Deeper investigations into reaction mechanisms are necessary to understand precisely how the 5-hydroxy group influences electronic structure and reactivity.
-
Heterogenization: For catalytic applications, immobilizing these complexes on solid supports like mesoporous silica (e.g., SBA-15) could lead to reusable and more sustainable catalysts.[16]
-
Advanced Materials: Exploring the use of these complexes in the fabrication of metal-organic frameworks (MOFs) or as electrolytes in dye-sensitized solar cells presents exciting opportunities.[17]
References
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On the Aggregation and Sensing Properties of Zinc(II) Schiff-Base Complexes of Salen-Type Ligands. (n.d.). MDPI. [Link]
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A review of Schiff base-inorganic complexes and recent advances in their biomedicinal and catalytic attributes. (n.d.). De Gruyter. [Link]
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Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. (2016). MedCrave online. [Link]
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A Short Review on Schiff Bases and Applications. (n.d.). TSI Journals. [Link]
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Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. (n.d.). ResearchGate. [Link]
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Metal–Salen Schiff Base Complexes in Catalysis: Practical Aspects. (2021). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. (2024). National Institutes of Health. [Link]
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Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (2016). ResearchGate. [Link]
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A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies. [Link]
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Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). (n.d.). ResearchGate. [Link]
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(PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. (2016). ResearchGate. [Link]
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Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. (2014). JNS. [Link]
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Highly sensitive and selective determination of cupric ions by using N,N'-bis(salicylidene)-o-phenylenediamine as fluorescent chemosensor and related applications. (2014). PubMed. [Link]
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Efficient electrolyte of N,N′-bis(salicylidene)ethylenediamine zinc(ii) iodide in dye-sensitized solar cells. (n.d.). Royal Society of Chemistry. [Link]
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Supporting Information. (n.d.). Organic Chemistry Portal. [Link]
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This compound. (n.d.). American Custom Chemicals Corporation. [Link]
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N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. (2020). National Institutes of Health. [Link]
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Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. (2001). PubMed. [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Semantic Scholar. [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [Link]
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Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. (2024). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine
As a Senior Application Scientist, it is paramount to ensure that every aspect of our work, from initial research to the final disposal of materials, is conducted with the utmost attention to safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a Schiff base ligand commonly used in coordination chemistry. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data for the analogous compound N,N'-Bis(salicylidene)ethylenediamine, the primary hazards include:
-
Skin Irritation: Causes skin irritation[1].
-
Serious Eye Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Harmful if Swallowed: The related compound is classified as harmful if swallowed[2][3].
Therefore, appropriate personal protective equipment (PPE) must be worn at all times during the handling and disposal process.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes, preventing irritation. |
| Lab Coat | A standard, long-sleeved lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | To prevent inhalation of dust particles that may cause respiratory irritation. |
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process. Adherence to local and national regulations is essential[4].
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE)[5][6].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of initial waste accumulation.
-
Collection: Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Avoid generating dust during the transfer[7]. If there is a risk of dust, perform the transfer within a chemical fume hood.
Step 2: Handling Contaminated Materials
-
Contaminated PPE: Any disposable PPE, such as gloves, that has come into contact with the chemical should be placed in the same hazardous waste container.
-
Contaminated Labware: Non-disposable labware (e.g., beakers, spatulas) should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting rinseate is also considered hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container.
Step 3: Storage of Hazardous Waste
-
Secure Storage: The hazardous waste container must be kept securely closed except when adding waste[6].
-
Designated Area: Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel[5][6].
-
Incompatible Materials: Ensure the waste is not stored with incompatible materials, such as strong oxidizing agents[3].
Step 4: Final Disposal
-
Licensed Waste Disposal Company: Arrange for the collection of the hazardous waste by a licensed waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain[8].
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust creation, and place it into the designated hazardous waste container[7][9]. For small spills, a damp cloth can be used to wipe the area, and the cloth should then be disposed of as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
